Rubidium hydride
Description
Properties
CAS No. |
13446-75-8 |
|---|---|
Molecular Formula |
RbH HR |
Molecular Weight |
86.476 g/mol |
IUPAC Name |
hydride;rubidium(1+) |
InChI |
InChI=1S/Rb.H/q+1;-1 |
InChI Key |
FABXTBQKJHJDMC-UHFFFAOYSA-N |
SMILES |
[H-].[Rb+] |
Isomeric SMILES |
[H-].[Rb+] |
Canonical SMILES |
[H-].[Rb+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Structure of Rubidium Hydride (RbH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic structure of Rubidium Hydride (RbH), an archetypal alkali metal hydride. By integrating theoretical calculations and experimental data, this document offers a detailed overview of its molecular orbital framework, solid-state band structure, and key electronic properties.
Introduction to this compound
This compound (RbH) is an inorganic compound classified as an alkali metal hydride.[1] It exists as a white crystalline solid under standard conditions and is synthesized by the direct reaction of rubidium metal with hydrogen gas.[1][2] Like other alkali hydrides, RbH is a salt-like compound composed of a rubidium cation (Rb⁺) and a hydride anion (H⁻).[1] Its simple composition makes it a valuable model system for studying fundamental metal-hydrogen interactions and for benchmarking theoretical methods used to predict the electronic properties of more complex materials.
Theoretical Framework: Molecular and Solid-State Structure
The electronic structure of RbH can be understood from both a molecular orbital (MO) perspective for the diatomic gas-phase molecule and a band structure perspective for the solid state.
Molecular Orbital Theory
In the gas phase, the bonding in a single RbH molecule arises from the overlap of the valence atomic orbitals of rubidium and hydrogen. The primary interaction occurs between the 5s orbital of Rubidium (Electron Configuration: [Kr] 5s¹) and the 1s orbital of Hydrogen (1s¹). This interaction leads to the formation of a lower-energy sigma (σ) bonding molecular orbital and a higher-energy sigma-star (σ*) antibonding molecular orbital. The two valence electrons from Rb and H occupy the σ bonding orbital, resulting in a stable single covalent bond.
Solid-State Crystal and Electronic Band Structure
In the solid state, RbH adopts a rock-salt (NaCl-type) crystal structure at ambient conditions, which is a face-centered cubic (fcc) lattice.[3][4] The electronic structure of this crystalline solid is described by band theory. Theoretical calculations, primarily using Density Functional Theory (DFT), show that RbH is a direct bandgap material.[5] The valence band is primarily composed of H 1s states, while the conduction band is formed from unoccupied Rb 5s states.
The calculated direct band gap is located at the L high-symmetry point in the Brillouin zone.[5] While DFT calculations often underestimate band gaps, theoretical values for RbH are reported in the range of 2.20 eV to 2.96 eV.[5] An experimental measurement at zero pressure determined the band gap to be 4.91 eV, confirming its nature as a wide-bandgap insulator or semiconductor.[5][6] This wide band gap makes RbH a promising compound for optoelectronic applications in the UV spectrum.
Key Electronic and Physical Properties
A summary of the critical quantitative data for this compound is presented below. These values are derived from a combination of experimental measurements and theoretical calculations.
| Property | Value | Method/Source | Citation |
| Crystal Structure | Rock-Salt (NaCl type) | X-ray Diffraction | [3][4] |
| Lattice Parameter | 3.02 Å | Experimental | [7] |
| Band Gap (Experimental) | 4.91 eV (at zero pressure) | Transmission Measurements | [5][6] |
| Band Gap (Theoretical) | 2.62 - 2.96 eV | DFT Calculations | [5] |
| Electronic Transition | ¹Σ → ¹Σ | Emission Spectroscopy | [8] |
| Bond Dissociation Energy | ~167 kJ/mol (1.73 eV) | Experimental | [9] |
| Standard Enthalpy of Formation | -52.3 kJ/mol | Thermochemical Data | [1][10] |
| Vibrational Frequency (Ground State) | 936.77 cm⁻¹ | Spectroscopic Analysis | [11] |
| Vibrational Frequency (Excited State) | 244.6 cm⁻¹ | Spectroscopic Analysis | [11] |
Experimental and Computational Protocols
The electronic structure of RbH has been elucidated through both advanced spectroscopic experiments and first-principles computational methods.
Experimental Protocol: Emission Spectroscopy
The analysis of the electronic transitions in gas-phase RbH was conducted using emission spectroscopy.[11]
-
Source Preparation : A specialized discharge tube is used as the source, containing a small piece of metallic rubidium. A steady flow of hydrogen gas is passed through the tube at a pressure of a few millimeters of mercury.[11]
-
Excitation : A high-voltage transformer (e.g., 2500 V) is used to maintain a discharge in the tube. This excites the RbH molecules formed in situ to higher electronic states.[11]
-
Spectrum Acquisition : The light emitted from the discharge is focused onto the slit of a high-resolution spectrograph, such as a 20-foot concave grating spectrograph.[11]
-
Data Analysis : The resulting "many-line" spectrum, which is characteristic of alkali metal hydrides, is recorded and analyzed. Rotational and vibrational analysis of the spectral lines allows for the determination of molecular constants for both the ground and excited electronic states.[11]
Computational Protocol: Density Functional Theory (DFT)
First-principles calculations are essential for determining the solid-state electronic band structure and density of states (DOS).[12]
-
Structure Definition : The calculation begins with the known crystal structure of RbH (rock-salt, space group Fm-3m) and its experimental lattice constant.[4]
-
Method Selection : The calculations are performed using Density Functional Theory (DFT), as implemented in codes like CASTEP or VASP.[13] An appropriate exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), is chosen.[5] Ultrasoft pseudopotentials are often used to represent the interaction between core and valence electrons.[13]
-
Self-Consistent Field (SCF) Calculation : An iterative SCF calculation is run to solve the Kohn-Sham equations, which yields the ground-state electron density and total energy of the system.
-
Property Calculation : Following the SCF cycle, the electronic band structure along high-symmetry paths in the Brillouin zone and the electronic density of states are calculated.
-
Analysis : From these calculations, key parameters like the band gap energy, the nature of the gap (direct or indirect), and the contributions of different atomic orbitals to the valence and conduction bands are determined.[12]
Analysis of Electronic Transitions
Spectroscopic studies have identified a ¹Σ → ¹Σ electronic transition in RbH.[8] The observed spectrum is strongly degraded towards longer wavelengths (the red), which indicates a significant change in the vibrational frequency between the ground and excited electronic states.[11] Specifically, the vibrational frequency is much larger in the ground state (ωe ≈ 937 cm⁻¹) compared to the excited state (ωe ≈ 245 cm⁻¹), implying a weaker bond in the excited state.[11] This transition and its associated vibrational and rotational fine structure provide the foundational experimental data for deriving potential energy curves and understanding the molecular dynamics of RbH.[14]
Conclusion
The electronic structure of this compound is characterized by a simple, predominantly ionic bond between Rb⁺ and H⁻ ions. In the solid state, it is a wide-bandgap insulator with a direct band gap, a property confirmed by both theoretical calculations and experimental measurements.[5][6] The combination of detailed spectroscopic analysis and robust computational methods like DFT provides a comprehensive and consistent picture of RbH's electronic properties. This understanding is crucial not only for fundamental chemistry but also for exploring its potential in applications such as optoelectronic devices and as a model system for more complex hydrides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 3. scite.ai [scite.ai]
- 4. WebElements Periodic Table » Rubidium » this compound [webelements.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. chrismarianetti.org [chrismarianetti.org]
- 13. mdpi.com [mdpi.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Crystal Structure of Rubidium Hydride at Standard State: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the crystal structure of rubidium hydride (RbH) at standard state (298 K and 1 atm). It is intended for researchers, scientists, and professionals in the fields of materials science, solid-state chemistry, and drug development who require a detailed understanding of the structural properties of this alkali metal hydride. This document outlines the synthesis, crystal lattice parameters, and atomic coordinates of RbH, and provides detailed experimental protocols for its structural determination via X-ray and neutron diffraction.
Introduction
This compound (RbH) is an alkali metal hydride with the chemical formula RbH. It is a white, crystalline solid that, like other alkali metal hydrides, is a strong reducing agent and reacts vigorously with water.[1][2] At standard temperature and pressure, this compound adopts a rock salt (NaCl) crystal structure.[3][4] Understanding the precise arrangement of atoms in the RbH lattice is crucial for predicting its physical and chemical properties, which is of interest in various applications, including as a powerful superbase.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of rubidium metal with hydrogen gas.[2][3] The reaction is exothermic and is represented by the following equation:
2Rb(s) + H₂(g) → 2RbH(s)[3]
This reaction is generally carried out under an inert atmosphere to prevent the oxidation of the highly reactive rubidium metal.
Crystal Structure Data
At standard state, this compound crystallizes in a face-centered cubic (fcc) lattice, adopting the rock salt (NaCl) structure type.[3][4][5] The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Cubic |
| Lattice Type | Face-Centered Cubic (fcc) |
| Prototypical Structure | NaCl (rock salt) |
| Space Group | Fm-3m |
| Space Group Number | 225 |
| Lattice Parameter (a) | 3.02 Å |
| Atomic Coordinates | |
| Rubidium (Rb) Wyckoff Site | 4a |
| Rubidium (Rb) Coordinates | (0, 0, 0) |
| Hydrogen (H) Wyckoff Site | 4b |
| Hydrogen (H) Coordinates | (0.5, 0.5, 0.5) |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound can be performed using powder X-ray diffraction (XRD) and powder neutron diffraction (PND). Neutron diffraction is particularly advantageous for locating the light hydrogen atoms in the presence of the heavy rubidium atoms.
Sample Preparation
-
Synthesis: High-purity this compound is synthesized by reacting rubidium metal with hydrogen gas in a sealed, inert atmosphere glovebox or a dedicated reaction vessel.
-
Grinding: The resulting RbH solid is carefully ground into a fine powder using an agate mortar and pestle inside the inert atmosphere glovebox to prevent reaction with air and moisture.
-
Sample Holder: For XRD, the powder is packed into a standard sample holder with a flat surface. For PND, the deuterated analogue (RbD) is often used to reduce incoherent scattering from hydrogen. The powdered sample is loaded into a vanadium sample can, which is a common choice for neutron diffraction due to its low coherent scattering cross-section.
X-ray Diffraction (XRD) Data Collection
-
Instrument: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.
-
Data Collection Parameters:
-
2θ Range: 10° to 90°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
Temperature: 298 K (room temperature)
-
-
Data Analysis:
-
Phase Identification: The collected diffraction pattern is compared with standard diffraction patterns from databases like the ICDD to confirm the presence of the RbH phase.
-
Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameter 'a' of the cubic unit cell using software like GSAS-II or FullProf.
-
Rietveld Refinement: A full-pattern Rietveld refinement is performed to refine the structural model, including atomic positions, site occupancies, and thermal parameters.
-
Neutron Diffraction (ND) Data Collection
-
Instrument: A high-resolution powder neutron diffractometer at a neutron source (e.g., a spallation neutron source or a research reactor) is employed.
-
Data Collection Parameters:
-
Wavelength: A suitable neutron wavelength is selected (e.g., 1.5 Å to 2.5 Å).
-
d-spacing Range: Data is collected over a wide range of d-spacings to ensure good resolution.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Rietveld Refinement: Similar to the XRD data analysis, Rietveld refinement is performed on the neutron diffraction data. Due to the higher scattering length of deuterium (B1214612) (if used) and hydrogen compared to X-rays, the positions of the light atoms can be determined with greater accuracy. This allows for a more precise determination of the H/D atomic coordinates and thermal parameters.
-
Visualization of the Structure Determination Workflow
The logical workflow for determining the crystal structure of a material like this compound from diffraction data is illustrated below.
References
- 1. khwarizmi.org [khwarizmi.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra [arxiv.org]
- 4. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]
- 5. researchgate.net [researchgate.net]
Theoretical prediction of rubidium polyhydride phases
An In-depth Technical Guide to the Theoretical Prediction of Rubidium Polyhydride Phases
Introduction
The quest for high-temperature superconductors has driven significant research into hydrogen-rich materials under extreme pressures. The underlying principle, first proposed by Neil Ashcroft, is that hydrogen, when subjected to immense pressure, could enter a metallic state and exhibit superconductivity at or near room temperature. Polyhydrides, which are compounds containing a high proportion of hydrogen, are a promising avenue for achieving a hydrogen-dense, pre-compressed state, thereby lowering the required metallization pressure.[1] Among these, the alkali metal polyhydrides are of particular interest as they are predicted to form stable, hydrogen-rich compounds at comparatively lower pressures.[1][2]
This technical guide focuses on the theoretical prediction and characterization of rubidium polyhydride (RbHn) phases. Theoretical studies, primarily employing Density Functional Theory (DFT) and advanced crystal structure prediction algorithms, have been instrumental in mapping out the complex phase diagram of the Rb-H system under pressure. These computational efforts not only predict the existence of novel stoichiometries but also provide detailed insights into their crystal structures, bonding characteristics, and stability, guiding experimental synthesis efforts.[3][4] This document serves as a comprehensive resource for researchers, summarizing the key theoretical methodologies, predicted phases, and structural features of rubidium polyhydrides.
Theoretical and Computational Methodology
The prediction of stable crystal structures under pressure is a significant computational challenge.[5][6] The primary methodology combines global structure searching algorithms with first-principles electronic structure calculations to identify low-enthalpy phases, which correspond to stable or metastable structures at a given pressure.
Crystal Structure Prediction (CSP)
Evolutionary Algorithms (EAs) are a prominent and successful method for crystal structure prediction at high pressures.[1] The workflow begins with a set of randomly generated crystal structures for a given stoichiometry (e.g., RbH₅) within a simulation cell. Each structure is then locally optimized using DFT to find its minimum enthalpy configuration. The structures are ranked based on their enthalpy, and a new generation of structures is created by applying "heredity" operations like crossover and mutation to the lowest-enthalpy candidates. This iterative process is designed to efficiently explore the potential energy surface and identify the most stable crystal structures.
Caption: Workflow for Crystal Structure Prediction using an Evolutionary Algorithm coupled with DFT.
Density Functional Theory (DFT) Calculations
First-principles calculations based on DFT are the cornerstone of theoretical studies on polyhydrides.[1] These calculations provide the energies and forces required for structure optimization and enthalpy evaluation.
-
Software Packages : Commonly used software includes VASP (Vienna Ab initio Simulation Package) and CASTEP.[7][8]
-
Exchange-Correlation Functional : The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is widely employed.[8] For some systems, the inclusion of van der Waals corrections (e.g., DFT-D3) can be crucial for accurately determining the relative stability of different polymorphs.[9]
-
Pseudopotentials : The interaction between core and valence electrons is typically described using pseudopotentials, such as the Projector Augmented Wave (PAW) method.
-
Basis Set : A plane-wave basis set is used, with a kinetic energy cutoff chosen to ensure convergence of the total energy.
-
Brillouin Zone Sampling : The integration over the Brillouin zone is performed using a Monkhorst-Pack k-point mesh, with the density of the mesh increased until the enthalpy is converged.
-
Dynamic Stability : Once candidate structures are identified, their dynamic stability is confirmed by performing phonon dispersion calculations. The absence of imaginary frequencies in the phonon spectrum indicates that the structure is a true local minimum on the potential energy surface.[7]
Predicted Stable Phases of Rubidium Polyhydrides
Theoretical calculations predict a rich phase diagram for the Rb-H system, with several new stoichiometries becoming stable at pressures as low as 2 GPa.[1][2] These phases are characterized by the presence of various hydrogen species, including hydride anions (H⁻), molecular hydrogen (H₂), and the linear trihydrogen anion (H₃⁻).[2] The predicted stable phases and their key characteristics are summarized below.
| Phase Stoichiometry | Predicted Pressure Range of Stability (GPa) | Space Group | Key Structural Features & Hydrogen Motifs |
| RbH₃ | Stable at high pressure | Not specified | Contains linear H₃⁻ anions.[2] |
| RbH₅ | > 20 GPa | Cmcm | Contains Rb⁺ cations, H₂ molecules, and linear H₃⁻ anions.[1][2] |
| RbH₆ | Stable at very high pressures | Not specified | Contains polymeric (H₃⁻)∞ chains.[2] |
| RbH₉ | 2 - 20 GPa | Pm | Consists of Rb⁺, H⁻, and H₂ units.[1] |
| RbH₉ | > 20 - 100 GPa | P6₃/mmc | A higher-pressure polymorph of RbH₉.[1] |
Structural Features and Evolution with Pressure
A key finding from theoretical studies is the evolution of hydrogenic species within the rubidium hydride lattice as pressure increases. At ambient pressure, RbH exists as a simple ionic compound (Rb⁺H⁻). As pressure is applied in a hydrogen-rich environment, the system incorporates additional hydrogen, leading to the formation of polyhydrides containing a mixture of H⁻, H₂, and H₃⁻ units.
The emergence of the linear H₃⁻ anion is a particularly noteworthy feature.[2] This species, an example of a three-center four-electron bond, is found in the predicted structures of RbH₃ and RbH₅.[1][2] At the highest pressures investigated, calculations suggest the formation of an RbH₆ phase containing infinite polymeric chains of these H₃⁻ units.[2] The transition between different phases and the dominant hydrogen motifs is a direct consequence of the system's response to minimize enthalpy under compression.
Caption: Predicted phase progression of rubidium polyhydrides with increasing pressure.
Comparison with Experimental Findings
The theoretical predictions have been largely validated by high-pressure synthesis experiments. Using laser-heated diamond anvil cells, researchers have successfully synthesized several rubidium polyhydrides.[3][4]
-
RbH₉ : Experiments have confirmed the synthesis of two polymorphs of RbH₉. RbH₉-I was formed at 18 GPa and was found to be stable down to 8.7 GPa, the lowest stability pressure reported for any binary superhydride. A second polymorph, RbH₉-II, was synthesized at 22 GPa.[3][4]
-
RbH₅ : In agreement with theoretical predictions that favor lower-hydrogen-content hydrides at very high pressures, experiments show that heating above 87 GPa yields RbH₅.[3][4] The experimental characterization of RbH₅ provided the first direct evidence of the linear H₃⁻ anion in a binary hydride.[3][4]
The close agreement between the predicted stability ranges and stoichiometries and the subsequent experimental observations underscores the predictive power of the combined evolutionary algorithm and DFT approach.
Conclusion
Theoretical modeling has proven to be an indispensable tool in the exploration of the rubidium-hydrogen system under pressure. Crystal structure prediction algorithms and first-principles DFT calculations have successfully predicted the existence, stoichiometry, and crystal structures of several novel rubidium polyhydride phases, including RbH₅ and RbH₉. These predictions, later confirmed by experimental synthesis, have revealed fascinating structural chemistry, most notably the stabilization of the linear H₃⁻ anion. The synergy between theory and experiment continues to advance our understanding of hydrogen-rich materials and provides a robust framework for the computational design of new materials with exotic properties, including potential high-temperature superconductivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Rubidium polyhydrides under pressure: emergence of the linear H3(-) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Pressure Synthesis of Rubidium Superhydrides (Journal Article) | OSTI.GOV [osti.gov]
- 5. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Dispersion Interactions on the Polymorphic Stability of Crystalline Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Rich Chemistry of Rubidium-Hydrogen Systems Under Extreme Pressures: An In-Depth Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of ab initio studies on Rubidium-Hydrogen (Rb-H) systems subjected to high-pressure conditions. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current theoretical and experimental findings, detailing the fascinating structural and electronic transformations that emerge in this binary system under pressure. The report includes a thorough compilation of quantitative data, detailed experimental and computational protocols, and visual representations of key processes and relationships to facilitate a deeper understanding of these novel materials.
Introduction
The exploration of binary hydrides under high pressure has burgeoned into a vibrant field of research, driven by the quest for novel materials with exotic properties, including high-temperature superconductivity. The Rb-H system, in particular, has garnered significant attention due to theoretical predictions and subsequent experimental confirmations of a rich variety of stable, hydrogen-rich compounds at relatively accessible pressures. These studies, underpinned by powerful ab initio computational methods, have revealed a complex phase diagram featuring stoichiometries far beyond the simple RbH found at ambient conditions. This guide delves into the core of these findings, presenting a structured and detailed analysis of the stable phases, their properties, and the methodologies employed in their discovery.
Stable Stoichiometries and Crystal Structures
Ab initio evolutionary crystal structure prediction, coupled with experimental validation using diamond anvil cells and synchrotron X-ray diffraction, has identified several stable and metastable phases in the Rb-H system under pressure. These phases are characterized by unique crystal structures and hydrogenic sublattices.
| Stoichiometry | Predicted/Synthesized | Pressure Range of Stability (GPa) | Crystal System | Space Group | Key Structural Features |
| RbH | Synthesized | Ambient - High Pressure | Cubic (B1, NaCl-type) -> Cubic (B2, CsCl-type) | Fm-3m -> Pm-3m | Simple ionic solid. The B1 to B2 transition is a classic example of pressure-induced coordination change. |
| RbH₃ | Predicted | > 2 | Orthorhombic | Cmcm | Contains Rb⁺ cations, H⁻ anions, and linear H₃⁻ units.[1] |
| RbH₅ | Predicted & Synthesized | > 20 (predicted), > 87 (synthesized) | Orthorhombic | Cmcm | Comprises Rb⁺ cations, H₂ molecules, and linear H₃⁻ anions.[1][2] This phase provides the first experimental evidence of linear H₃⁻ anions.[2] |
| RbH₆ | Predicted | High Pressure | Monoclinic | C2/m | Features polymeric (H₃⁻)∞ chains.[1] |
| RbH₉ | Predicted & Synthesized | 2 - 100 (predicted), 18 - 87 (synthesized) | Monoclinic -> Hexagonal | Pm -> P6₃/mmc | Characterized by a complex network of quasi-molecular H₂ units and H⁻ anions.[1][2] It is stable upon decompression down to 8.7 GPa, the lowest stability pressure of any known superhydride.[2] |
| RbH₁₂ | Predicted | 0 - 100 | Orthorhombic, Hexagonal, etc. | Immm, P6₃/mmc, etc. | Several competing phases are predicted to be potentially metastable at pressures as low as 10 GPa. |
Electronic Properties and Superconductivity
The application of pressure dramatically alters the electronic landscape of Rb-H compounds, inducing metallization and, in some cases, paving the way for superconductivity.
| Stoichiometry | Metallization Pressure (GPa) | Superconducting Critical Temperature (Tc) | Notes |
| RbH₃ | > 200 | Not predicted to be a good superconductor | Metallization occurs via pressure-induced broadening and overlap of H⁻ and H₃⁻ bands.[1] |
| RbH₅ | > 200 | Not predicted to be a good superconductor | Similar metallization mechanism to RbH₃.[1] |
| RbH₁₂ | Metallic over stability range | 50 - 100 K (predicted) | All predicted competing phases exhibit metallic properties. |
Experimental and Computational Protocols
The discovery and characterization of novel rubidium hydrides under pressure are the result of a synergistic interplay between advanced experimental techniques and sophisticated computational methods.
Experimental Synthesis and Characterization
Objective: To synthesize and structurally characterize novel rubidium hydride phases under high pressure.
Methodology:
-
Sample Preparation: A small piece of pure rubidium metal is loaded into a diamond anvil cell (DAC) within an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
Hydrogen Loading: The DAC is then transferred to a gas-loading system where high-purity hydrogen gas is introduced into the sample chamber at a moderate pressure.
-
Compression: The pressure on the sample is gradually increased by tightening the screws of the DAC. The pressure is typically calibrated using the ruby fluorescence method or the Raman signal of the diamond anvils.
-
Laser Heating: To overcome kinetic barriers and promote reactions between rubidium and hydrogen, the sample is heated using a high-power laser (e.g., a YAG or fiber laser). This is often done at various target pressures.
-
In-situ Characterization:
-
Synchrotron X-ray Diffraction (XRD): To determine the crystal structure of the synthesized phases, in-situ powder XRD patterns are collected at a synchrotron source. The high brightness of the synchrotron beam is necessary to obtain high-quality data from the microscopic sample in the DAC.
-
Raman Spectroscopy: This technique is used to probe the vibrational modes of the hydrogenic sublattice, providing information on the presence of H₂, H⁻, or H₃⁻ units.
-
Ab Initio Computational Prediction
Objective: To predict the stable stoichiometries and crystal structures of Rb-H compounds as a function of pressure.
Methodology:
-
Crystal Structure Prediction (CSP):
-
Evolutionary Algorithms: An evolutionary algorithm, as implemented in codes like USPEX or XtalOpt, is employed to search for the lowest enthalpy structures for various RbₓHᵧ compositions at different pressures.[3]
-
Population Initialization: The algorithm starts with a population of random crystal structures.
-
Structure Relaxation: The geometry of each structure is optimized using Density Functional Theory (DFT) to find the local enthalpy minimum.
-
Generation of New Structures: New generations of structures are created through heredity, mutation, and permutation operations on the lowest-enthalpy structures from the previous generation.
-
-
Density Functional Theory (DFT) Calculations:
-
Software: First-principles calculations are performed using plane-wave DFT codes such as VASP or Quantum ESPRESSO.
-
Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is commonly used to describe the exchange and correlation interactions.
-
Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.
-
Convergence Criteria: A high plane-wave cutoff energy and a dense k-point mesh are used to ensure the convergence of the total energy and enthalpy calculations.
-
-
Property Calculations:
-
Electronic Band Structure: The electronic band structure and density of states (DOS) are calculated to determine if a given phase is metallic or insulating.
-
Phonon Calculations: Phonon dispersion curves are computed to assess the dynamical stability of the predicted structures. The absence of imaginary phonon frequencies indicates that a structure is dynamically stable.
-
Electron-Phonon Coupling: For metallic phases, the electron-phonon coupling is calculated to estimate the superconducting critical temperature (Tc) using, for example, the Allen-Dynes modified McMillan formula.
-
Visualizing the Pathways and Processes
To better illustrate the relationships and workflows described in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the synthesis and characterization of rubidium hydrides under high pressure.
Caption: Computational workflow for the ab initio prediction of stable rubidium hydrides.
Caption: Simplified logical relationship of stable Rb-H phases with increasing pressure.
Conclusion
The study of the rubidium-hydrogen system under pressure showcases a remarkable example of how extreme conditions can lead to the formation of novel materials with unconventional stoichiometries and properties. The close collaboration between theoretical predictions and experimental synthesis has been instrumental in navigating the complex energy landscape of this system. The discovery of various stable polyhydrides, some at surprisingly low pressures, and the prediction of high-temperature superconductivity in RbH₁₂ continue to fuel interest in this and other binary hydride systems. This guide provides a foundational understanding of the current state of research, offering valuable insights for scientists and researchers aiming to explore the frontiers of high-pressure materials science.
References
Unveiling the Potential of Rubidium Hydrides: A Technical Guide to DFT Calculations and Experimental Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental exploration of rubidium hydride (RbHn) compounds. Leveraging the power of Density Functional Theory (DFT) calculations for prediction and high-pressure synthesis techniques for verification, researchers are uncovering novel materials with unique properties, including potential for high-temperature superconductivity. This document details the core methodologies, presents key quantitative data, and visualizes the intricate workflows involved in the study of the Rb-H system.
Theoretical Foundation: Density Functional Theory (DFT) Calculations
DFT has proven to be an indispensable tool for predicting the stability, crystal structure, and electronic properties of novel materials under extreme conditions. For the Rb-H system, DFT calculations, often coupled with evolutionary algorithms, have successfully predicted the existence of several stable and metastable hydride phases.
Computational Protocols
A typical DFT workflow for the investigation of RbHn compounds involves crystal structure prediction followed by detailed property calculations.
Crystal Structure Prediction:
-
Methodology: Evolutionary algorithms, such as USPEX or CALYPSO, are employed in conjunction with DFT calculations (e.g., using VASP or Quantum ESPRESSO) to search for low-enthalpy crystal structures at various pressures.
-
Key Parameters:
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely used. For improved accuracy in solids, the PBEsol functional may be employed.[1][2]
-
Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are commonly used to describe the interaction between core and valence electrons.[3]
-
Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 500-800 eV) is crucial for convergence.[3]
-
k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh is critical and should be tested for convergence. For molecular or isolated systems in a large box, a single Gamma point calculation may suffice.[4][5]
-
Property Calculations:
Once stable or metastable structures are identified, their properties are calculated with higher precision. This includes:
-
Electronic Band Structure and Density of States (DOS): To determine the metallic or insulating nature of the compound.
-
Phonon Dispersion Calculations: To assess the dynamic stability of the predicted structures. The absence of imaginary phonon frequencies across the Brillouin zone indicates dynamic stability.
-
Electron-Phonon Coupling (EPC) Calculations: For metallic phases, the EPC is calculated to predict the superconducting critical temperature (Tc), often using the Allen-Dynes modified McMillan equation.[6]
References
An In-depth Technical Guide to the Thermochemical Properties of Rubidium Hydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubidium hydride (RbH) is an alkali metal hydride composed of the rubidium cation (Rb⁺) and the hydride anion (H⁻). It is a white, crystalline solid that, like other alkali hydrides, is a powerful reducing agent and reacts violently with water and other protic solvents.[1] Synthesized by the direct reaction of rubidium metal with hydrogen gas, RbH is of interest for its chemical properties and as a representative of the simple ionic hydrides.[1][2][3] This guide provides a comprehensive overview of the core thermochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and graphical representations of key processes.
Physical and Structural Properties
This compound crystallizes in a face-centered cubic (FCC) lattice, adopting the rock salt (NaCl) crystal structure.[3] This structure is characteristic of many alkali halides and hydrides, where each ion is surrounded by six ions of the opposite charge in an octahedral geometry.
Table 1: Physical and Structural Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | RbH | [1][4] |
| Molar Mass | 86.476 g/mol | [1][4] |
| Appearance | White cubic crystals | [1][4][5] |
| Density | 2.60 g/cm³ | [1][4] |
| Crystal Structure | Cubic, cF8 | [4] |
| Space Group | Fm3m, No. 225 | [4] |
| Prototypical Structure | NaCl (rock salt) | [3] |
Thermochemical Properties
The stability and reactivity of this compound are defined by its thermochemical properties. These values are crucial for predicting reaction spontaneity, energy changes, and equilibrium conditions. All data are presented for standard state conditions (298.15 K and 1 bar).
Table 2: Standard Thermochemical Data for this compound (RbH)
| Property | Symbol | Value | Reference(s) |
| Standard Enthalpy of Formation | ΔfH⦵₂₉₈ | -52.3 kJ/mol | [1][4][5] |
| Standard Gibbs Free Energy of Formation | ΔfG⦵₂₉₈ | -32.9 kJ/mol | (Calculated) |
| Standard Molar Entropy | S⁰₂₉₈ | 59 J/(mol·K) | [5] |
| Molar Heat Capacity (constant pressure) | Cₚ,₂₉₈ | 40 J/(mol·K) | [5] |
| Decomposition Temperature | Tdec | ~170-200 °C | [1][4][5] |
Calculation of Standard Gibbs Free Energy of Formation: The standard Gibbs free energy of formation (ΔfG⦵₂₉₈) was calculated using the Gibbs-Helmholtz equation: ΔfG⦵ = ΔfH⦵ - TΔfS⦵
The entropy of formation (ΔfS⦵) is calculated from the standard molar entropies (S⁰) of the product and reactants for the formation reaction: Rb(s) + ½H₂(g) → RbH(s).
-
S⁰[RbH(s)] = 59 J/(mol·K)[5]
-
S⁰[Rb(s)] = 76.78 J/(mol·K)
-
S⁰[H₂(g)] = 130.68 J/(mol·K)
ΔfS⦵ = S⁰[RbH(s)] - (S⁰[Rb(s)] + ½ * S⁰[H₂(g)]) ΔfS⦵ = 59 - (76.78 + ½ * 130.68) = -83.12 J/(mol·K) or -0.08312 kJ/(mol·K)
ΔfG⦵₂₉₈ = -52.3 kJ/mol - (298.15 K * -0.08312 kJ/(mol·K)) = -32.9 kJ/mol
Experimental Protocols
Synthesis of this compound
Method 1: Direct Synthesis from Elements This is the most common method for preparing high-purity alkali metal hydrides.[2][3]
-
Objective: To synthesize this compound by the direct reaction of metallic rubidium with hydrogen gas.
-
Reaction: 2Rb(s) + H₂(g) → 2RbH(s)[3]
-
Methodology:
-
Preparation: A sample of high-purity rubidium metal is placed in a reaction vessel made of a material that does not react with alkali metals at elevated temperatures (e.g., stainless steel or a specialized glass liner). The entire system must be handled under an inert atmosphere (e.g., argon) in a glovebox to prevent oxidation of the rubidium.
-
Reaction: The vessel is connected to a gas manifold, evacuated to remove any residual air, and then backfilled with high-purity hydrogen gas.
-
Conditions: The reaction is typically initiated by heating the rubidium metal. While the reaction can proceed at room temperature, it is often accelerated by heating to temperatures in the range of 200-300 °C.[6] The hydrogen pressure is maintained slightly above atmospheric pressure.
-
Completion: The reaction is highly exothermic and proceeds until all the rubidium has been converted. The completion of the reaction can be monitored by the cessation of hydrogen uptake.
-
Product Handling: The resulting white, powdered this compound is cooled to room temperature under a hydrogen or inert atmosphere and must be stored under strictly anhydrous and anoxic conditions.
-
Method 2: Mechanochemical Synthesis A solvent-free, catalyst-free method that can be performed at mild temperatures.[6]
-
Objective: To synthesize this compound by reactive ball-milling of rubidium metal under a hydrogen atmosphere.
-
Methodology:
-
Loading: Solid rubidium metal is loaded into a hardened steel milling vial with steel balls inside a high-purity argon-filled glovebox.
-
Reaction: The vial is sealed and connected to a hydrogen gas source, then pressurized.
-
Milling: The milling process is initiated. The mechanical action continuously exposes fresh metal surfaces to the hydrogen gas, facilitating the reaction at or near room temperature.[6]
-
Duration: Milling is continued for a set period (e.g., several hours) until the conversion is complete, which can be confirmed by X-ray diffraction (XRD) of the product.
-
Characterization by Thermal Analysis
-
Objective: To determine the thermal stability and decomposition temperature of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is loaded into an inert crucible (e.g., alumina) inside a high-purity inert atmosphere glovebox to prevent reaction with air or moisture.
-
Instrumentation: A simultaneous TGA-DSC instrument is used. The system is purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50-100 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
TGA Curve: The TGA curve plots mass change versus temperature. The decomposition of RbH into rubidium metal and hydrogen gas (2RbH(s) → 2Rb(l) + H₂(g)) will be observed as a sharp mass loss. The onset temperature of this mass loss is taken as the decomposition temperature.
-
DSC Curve: The DSC curve plots heat flow versus temperature. The decomposition is an endothermic process, which will be observed as a peak in the DSC signal. The integral of this peak can be used to determine the enthalpy of decomposition.
-
-
Visualizations
Caption: Logical workflow for the direct synthesis of RbH.
Caption: Experimental workflow for TGA/DSC analysis of RbH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Rubidium » this compound [webelements.com]
- 3. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 4. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. This compound [chemister.ru]
- 6. labpartnering.org [labpartnering.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Rubidium Hydride (RbH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium Hydride (RbH) is an alkali metal hydride with the chemical formula RbH. It is a salt-like, ionic hydride composed of a rubidium cation (Rb⁺) and a hydride anion (H⁻). As a member of the alkali metal hydride family, RbH is a powerful reducing agent and a strong base. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work. The information is presented with a focus on quantitative data, experimental methodologies, and key structural and reactive characteristics.
Physical Properties
This compound is a white crystalline solid at standard conditions.[1][2] Its physical properties are characteristic of an ionic compound with a stable crystal lattice. A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | RbH | [1] |
| Molar Mass | 86.476 g/mol | [1] |
| Appearance | White crystalline solid | [1][2] |
| Crystal Structure | Face-centered cubic (fcc), NaCl (rock salt) type | [2] |
| Space Group | Fm3m (No. 225) | [1] |
| Lattice Parameter (a) | 6.049 Å | [2] |
| Density | 2.60 g/cm³ | [1] |
| Melting Point | Decomposes at 170°C | [1][2] |
| Solubility | Reacts violently with water; insoluble in most non-polar organic solvents. | [1] |
| Standard Enthalpy of Formation (ΔfH⦵298) | -52.3 kJ/mol | [1] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, a characteristic stemming from the strong reducing power of the hydride ion. Its reactions are often vigorous and exothermic.
Reactivity with Water: RbH reacts violently with water to produce rubidium hydroxide (B78521) (RbOH) and hydrogen gas (H₂).[3][4] This reaction is highly exothermic and can be explosive.
Reaction Equation: RbH(s) + H₂O(l) → RbOH(aq) + H₂(g)
Reactivity with Acids: As a strong base, this compound reacts vigorously with acids in a neutralization reaction, producing the corresponding rubidium salt and hydrogen gas. The reaction with an acid like hydrochloric acid (HCl) is highly exothermic.[5]
Reaction Equation: RbH(s) + HCl(aq) → RbCl(aq) + H₂(g)
Reactivity with Halogens: this compound reacts with halogens to form rubidium halides and hydrogen halides. These reactions can be vigorous.
General Reaction Equation: RbH(s) + X₂(g) → RbX(s) + HX(g) (where X = F, Cl, Br, I)
Combustibility: this compound is a combustible solid and can ignite spontaneously in air, especially in the presence of moisture, due to its reaction with both oxygen and water vapor.
Synthesis and Characterization: Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the direct reaction of rubidium metal with hydrogen gas at elevated temperatures.[2][6] A more recent approach involves mechanochemical synthesis by reactive milling.[6][7]
Method 1: Direct Combination of Elements
-
Principle: Rubidium metal is heated in the presence of pure hydrogen gas, leading to the formation of this compound.
-
Apparatus: A reaction chamber made of a material resistant to attack by molten rubidium (e.g., stainless steel or a specialized glass vessel), a furnace for heating, a system for introducing and maintaining a controlled atmosphere of high-purity hydrogen gas, and appropriate safety shielding.
-
Procedure:
-
A sample of pure rubidium metal is placed in the reaction chamber.
-
The chamber is evacuated to remove air and moisture.
-
High-purity hydrogen gas is introduced into the chamber.
-
The reaction chamber is heated to a temperature typically in the range of 200-300°C.[7]
-
The reaction is allowed to proceed until the complete conversion of the rubidium metal to the white powder of this compound.
-
The system is cooled to room temperature under the hydrogen atmosphere.
-
The resulting RbH powder is handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.[6]
-
Method 2: Mechanochemical Synthesis (Reactive Milling)
-
Principle: This method involves the milling of rubidium metal in a high-energy ball mill under a hydrogen atmosphere. The mechanical energy facilitates the reaction between the solid metal and the hydrogen gas at or near room temperature.[6][7]
-
Apparatus: A high-energy ball mill with a sealed, gas-tight milling vessel and milling media (e.g., hardened steel or tungsten carbide), a system for introducing and maintaining a controlled pressure of hydrogen gas.
-
Procedure:
-
Rubidium metal and a small amount of pre-synthesized RbH (as a process control agent to prevent cold welding) are loaded into the milling vessel under an inert atmosphere.[6]
-
The vessel is sealed and then pressurized with hydrogen gas (e.g., up to 200 bar).[6]
-
Milling is carried out at room temperature for a specified duration (e.g., several hours) until the conversion to RbH is complete.[6]
-
The resulting fine powder of RbH is then handled and stored under inert conditions.
-
Characterization of this compound
X-ray Diffraction (XRD) for Crystal Structure Determination
-
Principle: X-ray diffraction is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced, from which the mean positions of the atoms in the crystal can be determined.[8][9]
-
Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer to control the angles of the incident and diffracted beams, and a detector. For air-sensitive samples like RbH, an airtight sample holder or an in-situ reaction chamber is necessary.[10]
-
Procedure:
-
A fine powder of the synthesized RbH is carefully loaded into an airtight sample holder under an inert atmosphere to prevent reaction with air.
-
The sample holder is placed in the X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal structure, lattice parameters, and phase purity of the RbH sample by comparing the experimental pattern to known patterns from crystallographic databases or by using indexing and refinement software.[8]
-
Calorimetry for Determination of Enthalpy of Formation
-
Principle: The standard enthalpy of formation of RbH can be determined indirectly using Hess's Law by measuring the enthalpies of reaction of rubidium metal and this compound with a suitable reagent, typically an aqueous acid solution, in a calorimeter.[11][12]
-
Apparatus: A solution calorimeter, which is an insulated container equipped with a precise thermometer, a stirrer, and a means to initiate the reaction.
-
Procedure:
-
Reaction 1: Reaction of Rubidium Metal with Acid:
-
A known mass of pure rubidium metal is reacted with a known volume of a standardized acid solution (e.g., HCl) in the calorimeter.
-
The temperature change of the solution is carefully measured.
-
The heat evolved in the reaction is calculated using the heat capacity of the calorimeter and its contents.
-
The enthalpy change for this reaction (ΔH₁) is then determined per mole of rubidium.
-
-
Reaction 2: Reaction of this compound with Acid:
-
A known mass of the synthesized this compound is reacted with the same acid solution in the calorimeter.
-
The temperature change is measured, and the enthalpy change for this reaction (ΔH₂) is calculated per mole of RbH.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of formation of RbH (ΔfH°(RbH)) is then calculated using Hess's Law, combining the measured enthalpy changes (ΔH₁ and ΔH₂) with the known standard enthalpy of formation of the acid and the resulting rubidium salt in solution.
-
-
Visualizations
Caption: A simplified 2D representation of the face-centered cubic (fcc) crystal lattice of this compound, analogous to the NaCl structure.
Caption: A flowchart illustrating the general synthetic pathway to produce this compound from its elemental constituents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 3. Rubidium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]
- 5. quora.com [quora.com]
- 6. DSpace [dr.lib.iastate.edu]
- 7. labpartnering.org [labpartnering.org]
- 8. physics.rutgers.edu [physics.rutgers.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. web.colby.edu [web.colby.edu]
- 12. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
Dawn of a New Era in Material Science: A Technical Guide to the Discovery of Novel Rubidium Superhydrides
For Immediate Release
This technical guide provides an in-depth analysis of the groundbreaking discovery of novel rubidium superhydrides, materials with significant potential to influence the future of energy and materials science. This document, intended for researchers, scientists, and professionals in drug development, details the synthesis, characterization, and theoretical underpinnings of these remarkable compounds.
Executive Summary
Recent high-pressure studies have led to the successful synthesis of a series of rubidium superhydrides, compounds rich in hydrogen that exhibit unique structural and physical properties. Through the use of laser-heated diamond anvil cells, researchers have created and characterized several new phases of rubidium hydride, including RbH₅ and RbH₉. These discoveries, supported by synchrotron X-ray powder diffraction, Raman spectroscopy, and density functional theory calculations, open new avenues for the exploration of high-density hydrogenic materials and potential high-temperature superconductors.[1][2][3]
Quantitative Data Summary
The experimental synthesis of various rubidium superhydrides has yielded a wealth of quantitative data. The following tables summarize the key parameters for the formation and stability of these novel compounds.
| Phase | Formation Pressure (GPa) | Stability Range (GPa) | Synthesis Method | Key Structural Features | Reference |
| RbH₉-I | 18 | 8.7 - ~22 | Laser heating of RbH in H₂ | Contains quasimolecular H₂ units and H⁻ anions | [1][2][3] |
| RbH₉-II | 22 | > 22 | High-temperature synthesis | Polymorph of RbH₉ | [1][2][3] |
| hcp-RbH₉ | 23 | > 15 | Laser heating of RbH in H₂ | Hexagonal close-packed metal lattice | [4] |
| sh-RbH₉ | 30 | Decomposes at ~8 | Laser heating of RbH in H₂ | Simple hexagonal metal lattice | [4] |
| RbH₅-I | > 87 | Stable upon decompression to ~35 GPa | Laser heating of RbH in H₂ | Contains linear H₃⁻ anions, quasimolecular H₂ units, and H⁻ anions | [1][2][3] |
| RbH₅-II | > 87 | High-pressure polymorph | Laser heating of RbH in H₂ | Orthorhombically distorted diamond-like metal lattice | [1][2][3][4] |
Experimental Protocols
The synthesis and characterization of rubidium superhydrides were conducted under extreme conditions using specialized equipment. The general experimental workflow is outlined below.
Sample Preparation and Loading
-
A small piece of high-purity rubidium metal is loaded into a diamond anvil cell (DAC) within an inert argon atmosphere to prevent oxidation.
-
The DAC is then cryogenically loaded with high-purity hydrogen, which serves as both a reactant and a pressure-transmitting medium.
High-Pressure Synthesis
-
The DAC is compressed to the desired pressure, with the pressure being measured using the ruby fluorescence method.
-
The sample is then heated to high temperatures (typically > 2000 K) using a focused laser beam.[5] This laser heating process initiates the reaction between rubidium and hydrogen to form the superhydride phases.
In-Situ Characterization
-
Synchrotron X-ray Diffraction (XRD): To determine the crystal structure of the newly synthesized phases, in-situ synchrotron XRD patterns are collected at various pressures.[1][2][3][4] The diffraction data is then analyzed using Rietveld refinement to identify the crystallographic space group and atomic positions.
-
Raman Spectroscopy: In-situ Raman spectroscopy is employed to probe the vibrational modes of the hydrogenic species within the crystal lattice.[1][2][3] This technique is particularly useful for identifying the presence of quasimolecular H₂, H⁻, and H₃⁻ units.
Theoretical Calculations
Density Functional Theory (DFT) calculations are performed to complement the experimental findings. These calculations help in predicting the stable structures of rubidium superhydrides at various pressures and in interpreting the experimental XRD and Raman data.[1][2][3][6]
Visualized Workflows and Relationships
To better illustrate the processes and logical connections in the discovery of rubidium superhydrides, the following diagrams have been generated using Graphviz.
Conclusion and Future Outlook
The discovery of novel rubidium superhydrides marks a significant advancement in high-pressure material science. The unique hydrogenic motifs observed, such as the linear H₃⁻ anion, provide new insights into the behavior of hydrogen under extreme conditions.[1][2][3][6] While the synthesized rubidium superhydrides have not yet been shown to be high-temperature superconductors, their existence at relatively low pressures compared to other superhydrides is a promising development.[1][2][3] Future research will focus on a more detailed investigation of the electronic properties of these compounds and the exploration of other alkali metal-hydrogen systems. The methodologies outlined in this guide provide a solid framework for these future endeavors.
References
- 1. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Pressure Synthesis of Rubidium Superhydrides (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. ftp.esrf.fr [ftp.esrf.fr]
- 5. Frontiers | Advances in the Synthesis and Superconductivity of Lanthanide Polyhydrides Under High Pressure [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Complex Landscape of the Rubidium-Hydrogen System Under Pressure
A comprehensive analysis of the rubidium-hydrogen phase diagram reveals a rich variety of stoichiometric compounds and structural transformations under high-pressure conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, stability, and crystalline structures of rubidium hydrides, supported by quantitative data and detailed experimental methodologies.
The exploration of binary hydride systems under extreme pressures is a frontier in materials science, driven by the quest for novel materials with unique properties, including high-temperature superconductivity. The rubidium-hydrogen (Rb-H) system, in particular, has garnered significant attention due to theoretical predictions and experimental discoveries of polyhydrides with high hydrogen content at comparatively low pressures.[1][2] This guide synthesizes the current understanding of the Rb-H phase diagram, focusing on the formation of various rubidium hydride (RbHn) species.
Pressure-Induced Phase Transitions and the Emergence of Polyhydrides
At ambient conditions, rubidium reacts with hydrogen to form the ionic compound this compound (RbH), which adopts a face-centered cubic (fcc) crystal structure, designated as RbH-I.[1][2] As pressure is applied, the Rb-H system undergoes a series of structural transformations. Above 2.2 GPa, RbH-I transitions to a primitive simple cubic structure, RbH-II.[1] A further increase in pressure to 85 GPa leads to the formation of an orthorhombic phase, RbH-III.[1]
The introduction of excess hydrogen under high pressure and temperature dramatically alters the phase diagram, leading to the formation of hydrogen-rich polyhydrides. These superhydrides are synthesized in laser-heated diamond anvil cells, and their structures are characterized using synchrotron X-ray powder diffraction and Raman spectroscopy, often in conjunction with density functional theory (DFT) calculations for theoretical validation.[3][4]
A notable feature of the Rb-H system is the formation of RbH₉, which exists in at least two polymorphic forms. RbH₉-I is synthesized at a pressure of 18 GPa and exhibits remarkable stability, persisting down to 8.7 GPa upon decompression, which is the lowest stability pressure reported for any known superhydride.[3][4] At a slightly higher pressure of 22 GPa, another polymorph, RbH₉-II, is formed at high temperatures.[3][4]
Interestingly, further compression of the Rb-H system does not favor the formation of hydrides with a higher hydrogen content. Instead, at pressures exceeding 87 GPa, heating leads to the synthesis of RbH₅, which also presents two polymorphs, RbH₅-I and RbH₅-II.[3][4] The crystal structures of these polyhydrides are complex, featuring networks of quasimolecular H₂ units and H⁻ anions. The RbH₅ phase is particularly significant as it provides the first experimental evidence for the existence of linear H₃⁻ anions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different phases observed and predicted in the rubidium-hydrogen system.
| Phase | Composition (n in RbHn) | Pressure Range (GPa) | Temperature Conditions | Crystal System | Space Group |
| RbH-I | 1 | Ambient - 2.2 | Ambient | Face-centered cubic (fcc) | - |
| RbH-II | 1 | > 2.2 - 85 | Ambient | Simple cubic | - |
| RbH-III | 1 | > 85 | Ambient | Orthorhombic | - |
| RbH₉-I | 9 | 8.7 - ~22 | High Temperature Synthesis (at 18 GPa) | - | - |
| RbH₉-II | 9 | ~22 - < 87 | High Temperature Synthesis | - | - |
| RbH₅-I | 5 | > 87 | High Temperature Synthesis | - | - |
| RbH₅-II | 5 | > 87 | High Temperature Synthesis | - | - |
| RbH₉ (predicted) | 9 | 2 - 20 | Theoretical | - | Pm |
| RbH₉ (predicted) | 9 | > 20 - 100 | Theoretical | - | P6₃/mmc |
| RbH₅ (predicted) | 5 | > 20 | Theoretical | Orthorhombic | Cmcm |
| RbH₃ (predicted) | 3 | > 100 | Theoretical | - | - |
Note: Detailed crystal structures and space groups for all experimentally observed phases are not fully available in the cited literature.
Experimental Protocols
The synthesis and characterization of rubidium polyhydrides under high pressure are primarily conducted using the following experimental methodology:
-
Sample Preparation: A small piece of high-purity rubidium is loaded into a diamond anvil cell (DAC) along with a ruby sphere for pressure calibration. The sample chamber is then cryogenically filled with high-purity hydrogen, which serves as both a reactant and a pressure-transmitting medium.
-
High-Pressure Synthesis: The DAC is pressurized to the target pressure. In-situ laser heating is then employed to initiate the reaction between rubidium and hydrogen. The laser power and heating duration are carefully controlled to achieve the desired synthesis conditions.
-
In-situ Characterization:
-
Synchrotron X-ray Powder Diffraction (XRD): To determine the crystal structure of the synthesized phases, in-situ XRD measurements are performed at high-pressure and ambient or high temperature. The diffraction patterns provide information about the lattice parameters and symmetry of the crystalline phases.
-
Raman Spectroscopy: This technique is used to probe the vibrational modes of the hydrogen and hydride species within the sample. It is particularly useful for identifying the presence of H₂, H⁻, and H₃⁻ units.
-
-
Data Analysis: The experimental data is analyzed and often compared with the results of first-principles theoretical calculations, such as those based on Density Functional Theory (DFT), to identify the stoichiometry and crystal structure of the new phases.
Logical Relationships and Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and characterization of rubidium polyhydrides under high pressure.
Caption: Experimental workflow for high-pressure synthesis of rubidium hydrides.
The ongoing investigation into the rubidium-hydrogen system continues to be a vibrant area of research. Future studies will likely focus on precisely determining the crystal structures of the identified phases, exploring the potential for superconductivity in these materials, and further mapping the complex pressure-temperature-composition phase space.
References
Bonding Characteristics in Rubidium Polyhydrides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of hydrogen-rich materials under extreme pressure conditions has uncovered a fascinating landscape of novel chemical bonding and stoichiometry. Among these, rubidium polyhydrides (RbHn) have emerged as a significant area of study due to their unique structural chemistry and the presence of exotic hydrogenic species.[1][2] Theoretical predictions and subsequent experimental verifications have revealed that under high pressure, the simple ionic compound RbH transforms into a series of polyhydrides with unexpectedly high hydrogen content, such as RbH3, RbH5, RbH6, and RbH9.[2][3][4][5] These compounds are not only of fundamental interest for understanding chemical bonding under pressure but also hold potential for the development of novel energy storage materials. This technical guide provides a comprehensive overview of the bonding characteristics, synthesis, and experimental investigation of rubidium polyhydrides.
Core Bonding Characteristics: The Coexistence of H⁻, H₂, and the Linear H₃⁻ Anion
The defining feature of rubidium polyhydrides is the presence of multiple, distinct hydrogenic species within the crystal lattice.[2][3][4] This is a departure from simple ionic hydrides where hydrogen exists solely as the H⁻ anion. Under pressure, rubidium readily reacts with excess hydrogen to form structures where Rb⁺ cations are surrounded by a complex arrangement of H⁻ anions, neutral H₂ molecules, and the remarkable linear H₃⁻ anion.[2][3][4]
The H₃⁻ anion is a linear, three-center, four-electron (3c-4e) bonded species, which is unstable in isolation but can be stabilized within the crystalline environment of the rubidium polyhydride lattice under high pressure.[2][4] The formation and stability of this anion are crucial to the overall structure and properties of compounds like RbH₅.[3][4] Theoretical studies have shown that the H-H bond lengths within the H₃⁻ unit can be symmetric or asymmetric, and pressure can induce a symmetrization of this anion.[2] The presence of these varied hydrogenic units leads to complex electronic structures and vibrational properties, which are key signatures in their experimental characterization.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for various experimentally and theoretically investigated rubidium polyhydrides.
Table 1: Stability and Synthesis Conditions of Rubidium Polyhydrides
| Compound | Pressure Range of Stability (GPa) | Synthesis Temperature (K) | Key Hydrogenic Species | Reference |
| RbH | Ambient | Ambient | H⁻ | [6] |
| RbH₃ | Predicted stable > 100 GPa | Theoretical | H₃⁻ | [2][4] |
| RbH₅ | > 20 GPa | High Temperature | H⁻, H₂, H₃⁻ | [2][3][5] |
| RbH₆ | Predicted at high pressures | Theoretical | Polymeric (H₃⁻)∞ chains | [2][4] |
| RbH₉ | 2 - 100 GPa | High Temperature | H⁻, H₂ | [2][3][5] |
Table 2: Crystallographic Data for Selected Rubidium Polyhydrides
| Compound | Space Group | Pressure (GPa) | Lattice Parameters (Å) | Reference |
| RbH | Fm-3m | Ambient | a = 6.049 | [6] |
| RbH₅ | Cmcm | > 20 | Predicted | [2] |
| RbH₉ | Pm | 2 - 20 | Predicted | [2] |
| RbH₉ | P6₃/mmc | > 20 | Predicted | [2] |
Table 3: Representative Raman Vibrational Frequencies
| Compound | Pressure (GPa) | Raman Mode (cm⁻¹) | Assignment | Reference |
| RbH₅ | 79 | ~3200 | H₂ vibron | [3] |
| RbH₅ | 79 | ~1300 | H₃⁻ symmetric stretch | [3] |
| RbH₉ | 37 | ~4000 | H₂ vibron | [3] |
Experimental Protocols
The synthesis and characterization of rubidium polyhydrides are exclusively performed under high-pressure conditions, primarily utilizing diamond anvil cells (DACs).
I. High-Pressure Synthesis in a Diamond Anvil Cell (DAC)
Objective: To synthesize rubidium polyhydrides by reacting rubidium with hydrogen at high pressures and temperatures.
Materials:
-
Rubidium metal (99.75% purity)
-
High-purity hydrogen gas (99.9995%)
-
Diamond anvil cell (DAC)
-
Rhenium gasket
-
Ruby spheres (for pressure calibration)
-
Inert gas (Argon) glovebox or glovebag
-
Gas loading system
Protocol:
-
Gasket Preparation: A rhenium gasket is pre-indented to a thickness of approximately 30-40 µm. A sample chamber with a diameter of 100-150 µm is drilled into the center of the indentation using a laser drilling system.
-
Sample Loading: Inside an argon-filled glovebox to prevent oxidation, a small piece of rubidium metal is loaded into the sample chamber of the gasket. A few ruby spheres are also placed in the chamber for pressure measurement.
-
Hydrogen Loading: The DAC is sealed and transferred to a gas loading system. The sample chamber is then filled with high-purity hydrogen gas to a pressure of approximately 0.2 GPa.
-
Initial Reaction: Upon loading, the rubidium metal reacts with the hydrogen gas at room temperature to form rubidium hydride (RbH).
-
Compression and Laser Heating: The DAC is placed in a high-pressure apparatus and the pressure is gradually increased. To promote the formation of polyhydrides, the sample is heated using a double-sided laser heating system. A continuous-wave Nd:YAG laser (λ = 1064 nm) is typically used to heat the sample to temperatures in the range of 1000-2000 K. The temperature is measured using pyrometry by fitting the thermal emission spectrum to Planck's blackbody radiation law. The synthesis of different polyhydrides is achieved at specific pressure-temperature conditions as outlined in Table 1.[3]
II. In-situ Synchrotron X-ray Diffraction (XRD)
Objective: To determine the crystal structure of rubidium polyhydrides at high pressure.
Apparatus:
-
Diamond anvil cell with the synthesized sample
-
Synchrotron beamline with a high-brilliance X-ray source
-
Monochromator
-
Area detector (e.g., CCD or image plate)
Protocol:
-
Beamline Alignment: The DAC is mounted on the sample stage of the synchrotron beamline and aligned with the focused X-ray beam. A monochromatic X-ray beam with a wavelength of approximately 0.3-0.4 Å is typically used.
-
Data Collection: The sample is exposed to the X-ray beam for a set duration (e.g., 60-300 seconds). The diffraction pattern is collected on the area detector.
-
Pressure Measurement: The pressure is measured before and after the XRD measurement using the ruby fluorescence method. A laser is used to excite the ruby spheres, and the wavelength shift of the R1 fluorescence line is correlated to the pressure.
-
Data Analysis: The 2D diffraction image is integrated into a 1D diffraction pattern (intensity vs. 2θ). The crystal structure is then determined by indexing the diffraction peaks and refining the lattice parameters using software such as GSAS-II or FullProf.
III. In-situ Raman Spectroscopy
Objective: To probe the vibrational modes of the hydrogenic species in rubidium polyhydrides.
Apparatus:
-
Diamond anvil cell with the synthesized sample
-
Raman spectrometer
-
Excitation laser (e.g., 532 nm or 660 nm)
-
Microscope for focusing the laser
-
CCD detector
Protocol:
-
Sample Alignment: The DAC is placed under the microscope of the Raman spectrometer, and the laser is focused on the sample.
-
Spectrum Acquisition: The Raman spectrum is collected using an appropriate laser power (typically a few milliwatts to avoid sample damage) and acquisition time. A spectral range covering the expected vibrational modes of H₂, H₃⁻, and the lattice phonons is scanned.
-
Pressure Measurement: The pressure is determined either by the ruby fluorescence method or by measuring the Raman shift of the H₂ vibron in the excess hydrogen surrounding the sample.
-
Data Analysis: The positions and intensities of the Raman peaks are analyzed to identify the different hydrogenic species and their bonding environments.
Bonding Relationships Diagram
The following diagram illustrates the relationships between the different chemical species and bonding types present in rubidium polyhydrides under high pressure.
Conclusion
The study of rubidium polyhydrides under high pressure has significantly advanced our understanding of chemical bonding in extreme environments. The discovery and characterization of compounds containing a mixture of H⁻, H₂, and the linear H₃⁻ anion have opened new avenues for both theoretical and experimental research. The detailed experimental protocols provided in this guide offer a framework for the synthesis and analysis of these fascinating materials. Further investigations into the electronic properties and potential for superconductivity in these and related polyhydride systems are anticipated to be a fruitful area of future research.
References
- 1. [PDF] Laser-heated diamond anvil cell technique: Double-sided heating with multimode Nd: YAG laser | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [1207.6089] Rubidium Polyhydrides Under Pressure: Emergence of the Linear H3- Anion [arxiv.org]
- 4. Rubidium polyhydrides under pressure: emergence of the linear H3(-) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raman evidence for pressure-induced formation of diamondene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of the Rubidium Hydride (RbH) Molecule: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of the Rubidium Hydride (RbH) molecule, tailored for researchers, scientists, and professionals in drug development. It delves into the electronic structure, spectroscopic constants, and the experimental methodologies employed to elucidate the properties of this alkali metal hydride.
Introduction to RbH Spectroscopy
The this compound (RbH) molecule, like other alkali-metal hydrides, exhibits a "many-line" type spectrum, primarily characterized by a ¹Σ⁺ → ¹Σ⁺ electronic transition.[1][2] This transition occurs between the ground electronic state (X¹Σ⁺) and the first excited electronic state (A¹Σ⁺). The spectrum is notably degraded towards longer wavelengths (the red), indicating a significant change in the vibrational frequency and rotational constants between the two states.[1][2] The analysis of this spectrum provides crucial data for determining the potential energy curves which describe the interaction between the rubidium and hydrogen atoms.[3][4]
A peculiar feature of the A¹Σ⁺ excited state in RbH and similar hydrides is its anomalous behavior. The vibrational frequency (ω'e) and the rotational constant (B'v) initially increase with the vibrational quantum number (v'), which is contrary to the typical behavior of diatomic molecules.[1][2] This anomaly is attributed to the unusual shape of the potential energy curve, arising from an interaction between the homopolar state (from unexcited neutral atoms) and an ionic state (from Rb⁺ and H⁻ ions).[3]
Spectroscopic Constants
The rotational and vibrational analysis of the RbH spectrum has yielded precise spectroscopic constants for both the ground (X¹Σ⁺) and excited (A¹Σ⁺) electronic states. These constants are fundamental for understanding the molecule's geometry, vibrational energy levels, and rotational structure.
Table 1: Vibrational Constants of the RbH Molecule
| State | ωe (cm⁻¹) | ωexe (cm⁻¹) | ωeye (cm⁻¹) |
| A¹Σ⁺ | 244.6 | -4.1 | 0.169 |
| X¹Σ⁺ | 936.77 | 14.15 | -0.075 |
| Data sourced from Gaydon and Pearse (1939).[1] |
Table 2: Rotational Constants of the RbH Molecule
| State | Be (cm⁻¹) | αe (cm⁻¹) | De (cm⁻¹ x 10⁻⁴) | re (Å) |
| A¹Σ⁺ | 1.373 | -0.091 | 0.44 | 3.75 |
| X¹Σ⁺ | 3.033 | 0.057 | 0.35 | 2.37 |
| Data sourced from Gaydon and Pearse (1939).[1] |
Experimental Protocols
The foundational spectroscopic data for RbH was obtained through detailed experimental procedures involving the generation and analysis of its emission spectrum.
Source and Excitation
A band spectrum attributed to this compound was generated in a discharge tube source containing metallic rubidium and hydrogen.[1] The discharge provides the necessary energy to excite the RbH molecules from their ground electronic state to higher energy electronic states. As the molecules relax back to the ground state, they emit photons, creating the characteristic many-line spectrum.[1] The spectrum is most intense in the yellow region, extending from approximately 4600 Å to 6600 Å.[1]
Spectrographic Analysis
The emitted light from the discharge tube was photographed using a 20-foot concave grating spectrograph.[1] This high-resolution instrument allows for the separation and measurement of the numerous individual lines that constitute the spectrum. A rotational and vibrational analysis was then performed on the nearly 2000 measured lines attributed to RbH.[1]
The analysis involves identifying the P and R branches for each band, which correspond to rotational transitions with ΔJ = -1 and ΔJ = +1, respectively. The wave numbers of the lines in these branches can be represented by the following formulae:
-
R branch: ν = ν₀ + (B' + B")K + (B' - B" + D' - D")K² + 2(D' - D")K³ + (D' - D")K⁴
-
P branch: ν = ν₀ - (B' + B")K + (B' - B" - D' + D")K² - 2(D' + D")K³ + (D' - D")K⁴
Where ν₀ is the band origin, K is the rotational quantum number for the final state, and B', D' and B", D" are the rotational constants for the initial and final electronic states, respectively.[1] By fitting the measured line positions to these equations, the rotational constants for each vibrational level are determined.
Caption: Experimental workflow for the spectroscopic analysis of the RbH molecule.
Potential Energy Curves and Electronic Transitions
The spectroscopic constants derived from the experimental data are used to construct potential energy curves (PECs) for the electronic states of the molecule.[4] These curves plot the potential energy of the molecule as a function of the internuclear distance between the Rb and H atoms. The Rydberg-Klein-Rees (RKR) method is a semi-classical approach commonly used to construct these curves from band spectroscopic data.[3]
The analysis of the RbH spectrum focuses on the electronic transition between the ground state (X¹Σ⁺) and the first excited state (A¹Σ⁺). The shape and relative positions of these PECs govern the vibrational intensity distribution observed in the spectrum, which can be understood through the Franck-Condon principle.[4] For RbH, in addition to the main Franck-Condon parabola, a second and even a weak third parabola are observed, which requires a wave-mechanical treatment for a full explanation.[1][4]
References
Rubidium Hydride: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium hydride (RbH) is an alkali metal hydride with significant potential in various chemical syntheses, including as a powerful reducing agent and a precursor for other rubidium-containing compounds. Its high reactivity also necessitates careful handling and a thorough understanding of its properties. This technical guide provides an in-depth overview of the chemical formula, molar mass, and key physical properties of this compound. Furthermore, it details experimental protocols for its synthesis and presents a logical workflow for its preparation.
Core Properties of this compound
This compound is a white crystalline solid with the chemical formula RbH. It is classified as a saline hydride, composed of a rubidium cation (Rb⁺) and a hydride anion (H⁻).
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | RbH |
| Molar Mass | 86.476 g/mol |
| Appearance | White cubic crystals |
| Density | 2.60 g/cm³ |
| Melting Point | Decomposes at approximately 170°C |
| Crystal Structure | Cubic, cF8 |
| Space Group | Fm-3m, No. 225 |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -52.3 kJ/mol |
| Solubility in Water | Reacts violently |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common and direct method involves the reaction of rubidium metal with hydrogen gas. Alternative methods, such as mechanochemical synthesis and synthesis from rubidium hydroxide, have also been developed.
Direct Synthesis from Elements
This method relies on the direct reaction of metallic rubidium with high-purity hydrogen gas at elevated temperatures.
Equation: 2Rb(s) + H₂(g) → 2RbH(s)
Detailed Methodology:
-
Materials and Equipment:
-
High-purity rubidium metal (stored under inert atmosphere).
-
High-purity hydrogen gas.
-
A reaction vessel made of a material resistant to attack by molten rubidium, such as a stainless steel or nickel boat within a quartz or alumina (B75360) tube furnace.
-
A system for purifying the hydrogen gas (e.g., by passing it through a heated palladium catalyst or a liquid nitrogen cold trap).
-
A vacuum and inert gas (e.g., argon) manifold for creating an inert atmosphere.
-
Temperature and pressure controllers.
-
An inert atmosphere glovebox for handling the product.
-
-
Procedure:
-
Under an inert argon atmosphere in a glovebox, a known quantity of rubidium metal is placed into the reaction boat.
-
The boat is transferred into the tube furnace.
-
The system is sealed and evacuated to remove air and moisture.
-
The system is then purged with purified argon.
-
The furnace is heated to a temperature just above the melting point of rubidium (39.3 °C) to create a clean metallic surface.
-
Purified hydrogen gas is introduced into the reaction tube. The pressure should be carefully controlled, typically starting at a low pressure and gradually increasing.
-
The temperature is slowly raised to between 200°C and 300°C. The reaction is typically exothermic.
-
The reaction is allowed to proceed until the complete conversion of the rubidium metal to the hydride is observed. This can be monitored by the consumption of hydrogen gas.
-
Once the reaction is complete, the furnace is cooled to room temperature under a hydrogen or argon atmosphere.
-
The system is then carefully vented and transferred to an inert atmosphere glovebox.
-
The white, crystalline this compound is collected and stored in an airtight container under an inert atmosphere.
-
Mechanochemical Synthesis
This method involves the high-energy ball milling of rubidium metal in a hydrogen atmosphere, which can proceed at milder temperatures than the direct synthesis method.
Detailed Methodology:
-
Materials and Equipment:
-
High-purity rubidium metal.
-
High-purity hydrogen gas.
-
A high-energy ball mill with a hardened steel or tungsten carbide milling jar and balls.
-
A gas-tight milling jar that can be pressurized with hydrogen.
-
An inert atmosphere glovebox.
-
-
Procedure:
-
Inside an inert atmosphere glovebox, the milling jar is loaded with the rubidium metal and the milling balls.
-
The jar is sealed and transferred to the ball mill.
-
The jar is evacuated and then pressurized with hydrogen gas to a pressure of approximately 5 bars.
-
Milling is commenced at a suitable speed. The mechanical energy facilitates the reaction between the fresh metal surfaces and the hydrogen gas.
-
The milling is continued for a period of several hours (e.g., 16 hours) to ensure complete reaction.
-
After the reaction is complete, the milling is stopped, and the jar is allowed to cool.
-
The hydrogen pressure is carefully released.
-
The jar is transferred back to the inert atmosphere glovebox for the collection of the this compound powder.
-
Experimental Workflow and Logical Relationships
The synthesis of this compound involves a series of critical steps to ensure the purity and stability of the final product. The following diagrams illustrate the logical workflow for the direct synthesis method and the relationship between the different synthesis approaches.
Caption: Workflow for the direct synthesis of this compound.
Methodological & Application
Application Notes and Protocols for High-Pressure Synthesis of Rubidium Superhydrides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-pressure synthesis of various rubidium superhydrides. The methodologies outlined are based on recent advancements in high-pressure chemistry and materials science, offering a guide for the synthesis and characterization of these novel hydrogen-rich compounds.
Introduction
Recent theoretical predictions and experimental efforts have identified rubidium superhydrides as promising materials, particularly due to their potential for high-temperature superconductivity at comparatively lower pressures than other superhydrides.[1][2] The synthesis of these materials involves the reaction of rubidium or rubidium monohydride (RbH) with hydrogen under high-pressure conditions, typically within a diamond anvil cell (DAC).[3][4][5] This process leads to the formation of various stoichiometries, including RbH₅ and RbH₉, each with unique crystal structures and properties.[3][4][5]
The Rb-H system is unique as increased pressure does not necessarily favor the formation of hydrides with higher hydrogen content.[3][4] Instead, a sequence of phase transitions occurs, leading to different superhydride polymorphs.[3][4][5] Understanding the synthesis parameters is crucial for obtaining specific phases and for the subsequent investigation of their physical properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for the high-pressure synthesis of rubidium superhydrides, including the different phases, their synthesis pressures, and crystal structures.
Table 1: Synthesis Parameters and Crystal Structures of Rubidium Superhydrides
| Compound | Synthesis Pressure (GPa) | Decompression Stability (GPa) | Synthesis Method | Crystal Structure | Space Group |
| RbH₉-I | 18 | 8.7 | Laser-heated DAC | Complex network of H₂ units and H⁻ anions | --- |
| RbH₉-II | 22 | --- | Laser-heated DAC | Polymorph of RbH₉-I | --- |
| RbH₅-I | > 87 | --- | Laser-heated DAC | Contains linear H₃⁻ anions | --- |
| RbH₅-II | > 87 | --- | Laser-heated DAC | Polymorph of RbH₅-I | --- |
Data compiled from references[3][4][5].
Table 2: Theoretical Predictions for Rubidium Polyhydrides
| Compound | Predicted Stability Pressure (GPa) | Predicted Crystal Structure | Space Group |
| RbH₉ | 2 - 20 | --- | Pm |
| RbH₉ | > 20 - 100 | --- | P6₃/mmc |
| RbH₅ | > 20 | Comprised of linear H₃⁻ and H₂ units | Cmcm |
| RbH₃ | --- | Contains H₃⁻ molecules | --- |
| RbH₆ | High Pressure | Polymeric (H₃⁻)∞ chains | --- |
Data compiled from reference[1].
Experimental Protocols
The following protocols provide a detailed methodology for the high-pressure synthesis of rubidium superhydrides using a diamond anvil cell.
Materials and Equipment
-
Starting Materials:
-
Rubidium metal (99.75% purity) or Rubidium Monohydride (RbH)
-
High-purity hydrogen gas (H₂)
-
-
Equipment:
-
Diamond Anvil Cell (DAC)
-
Gasket (e.g., Rhenium)
-
Ruby spheres (for pressure calibration)
-
Microscope for sample loading
-
Gas loading system for H₂
-
Laser heating system
-
Synchrotron X-ray diffraction (XRD) beamline
-
Raman spectroscopy system
-
Diamond Anvil Cell Preparation and Sample Loading
-
Gasket Preparation: Pre-indent a rhenium gasket to the desired thickness. Drill a sample chamber in the center of the indentation using a laser drilling system or a micro-driller.
-
Sample Loading:
-
Handle rubidium metal or RbH in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
Place a small piece of the rubidium-containing precursor into the sample chamber of the gasket.
-
Place a few ruby spheres near the sample for in-situ pressure measurement via the ruby fluorescence method.
-
-
Hydrogen Loading:
-
Seal the DAC in a high-pressure gas loading apparatus.
-
Pressurize the apparatus with high-purity hydrogen gas to the desired loading pressure.
-
Allow time for the hydrogen to fill the sample chamber.
-
Close the DAC to seal the hydrogen and sample inside.
-
High-Pressure Synthesis
-
Compression: Gradually increase the pressure inside the DAC by tightening the screws. Monitor the pressure at each step using the ruby fluorescence scale.
-
Laser Heating:
-
Once the desired synthesis pressure is reached (e.g., 18 GPa for RbH₉-I), focus the laser beam onto the sample.[3][4]
-
Heat the sample to the target temperature. The temperature can be determined by fitting the thermal emission spectrum to the Planck radiation function.
-
Maintain the temperature for a sufficient duration to allow the reaction between rubidium and hydrogen to complete.
-
-
In-situ Characterization:
Decompression and Phase Stability Studies
-
Decompression: Slowly decrease the pressure in the DAC by loosening the screws.
-
Monitoring Phase Transitions: At various pressure points during decompression, collect XRD or Raman data to observe any phase transitions and determine the stability range of the synthesized superhydride. For instance, RbH₉-I is reported to be stable down to 8.7 GPa.[3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the high-pressure synthesis of rubidium superhydrides.
Pressure-Induced Phase Transitions in the Rb-H System
References
Application Notes and Protocols for the Synthesis of Rubidium Hydride (RbH) from Rubidium Metal and Hydrogen Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium hydride (RbH) is a simple alkali metal hydride with potent reducing properties. Its synthesis involves the direct combination of rubidium metal and hydrogen gas.[1][2] This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, with a strong emphasis on safety and handling procedures due to the highly reactive nature of the starting material.
Rubidium metal reacts with hydrogen gas to form this compound, a white crystalline solid.[2] The reaction is exothermic and proceeds according to the following equation:
2Rb(s) + H₂(g) → 2RbH(s) [3]
Due to the extreme reactivity of rubidium metal with air and moisture, all handling and synthesis steps must be performed under an inert atmosphere.[4]
Safety Precautions
Extreme caution must be exercised when working with rubidium metal.
-
Pyrophoric and Water-Reactive: Rubidium metal can ignite spontaneously in air and reacts violently with water, producing flammable hydrogen gas and significant heat, which can lead to explosions.[3][4][5]
-
Corrosive: Contact with skin and eyes will cause severe burns.[5]
-
Inert Atmosphere: All manipulations of rubidium metal must be carried out in a glovebox under an inert atmosphere of argon or nitrogen.[4]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, and heavy-duty, compatible gloves are mandatory.
-
Fire Extinguishing: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS. Dry sand or soda ash can also be used to smother small fires.
Materials and Equipment
| Reagents and Materials | Equipment |
| Rubidium metal (99%+ purity) | Glovebox with an inert atmosphere (Argon or Nitrogen) |
| Hydrogen gas (UHP grade) | Schlenk line |
| Anhydrous, oxygen-free solvent (e.g., mineral oil or hexane (B92381) for storage) | Reaction tube (e.g., heavy-walled borosilicate glass or stainless steel) |
| Tube furnace with temperature controller | |
| Gas flow controllers | |
| Vacuum pump | |
| Pressure gauge | |
| Cryogenic trap (e.g., liquid nitrogen) |
Experimental Protocol
This protocol outlines the synthesis of this compound in a controlled laboratory setting.
4.1. Preparation of Rubidium Metal
-
Transfer the ampoule of rubidium metal into an argon-filled glovebox.
-
Carefully open the ampoule. The rubidium metal is likely stored under mineral oil.
-
Using forceps, transfer the desired amount of rubidium metal into a clean, dry beaker containing anhydrous hexane to wash off the mineral oil.
-
Gently swirl the beaker to wash the metal.
-
Remove the cleaned rubidium metal from the hexane and allow the residual solvent to evaporate completely inside the glovebox.
4.2. Synthesis of this compound
-
Place the cleaned and dried rubidium metal into the reaction tube inside the glovebox.
-
Seal the reaction tube and transfer it from the glovebox to a Schlenk line.
-
Evacuate the reaction tube to remove any residual air and then backfill with argon. Repeat this cycle three times.
-
Begin a slow flow of high-purity hydrogen gas through the reaction tube.
-
Place the reaction tube into a tube furnace and slowly raise the temperature. The reaction can start at temperatures as low as 100°C and proceeds more rapidly at higher temperatures. A controlled temperature ramp to 200-300°C is recommended.
-
Maintain the hydrogen flow and the reaction temperature for several hours to ensure complete conversion of the rubidium metal to this compound. The exact time will depend on the scale of the reaction and the surface area of the rubidium metal.
-
After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under a continued flow of hydrogen gas.
-
Once at room temperature, switch the gas flow from hydrogen to argon.
-
Transfer the sealed reaction tube back into the glovebox for product recovery and storage.
4.3. Product Handling and Storage
-
Inside the glovebox, open the reaction tube. The product, this compound, should be a white to off-white crystalline solid.
-
Transfer the this compound into a clean, dry, and labeled storage container.
-
Store the this compound under an inert atmosphere in the glovebox.
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | RbH | [2] |
| Molar Mass | 86.476 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Crystal Structure | Cubic (rock salt) | |
| Density | 2.60 g/cm³ | [2] |
| Decomposition Temperature | ~170°C | [2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -52.3 kJ/mol | [2] |
| Reactivity with Water | Violent | [2] |
| Reactivity with Air | Highly reactive | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of RbH.
Logical Relationships in Safety and Handling
Caption: Key safety relationships for handling Rb and RbH.
References
- 1. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]
- 4. The Industrial Preparation of Rubidium_Chemicalbook [chemicalbook.com]
- 5. indico.cern.ch [indico.cern.ch]
Rubidium Hydride as a Dehydrogenation Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubidium hydride (RbH) is a powerful alkali metal hydride that has demonstrated exceptional catalytic activity in the dehydrogenation of certain materials, primarily in the field of hydrogen storage. While its application in broader organic synthesis is not yet well-documented, its performance in specific systems suggests significant potential. This document provides detailed application notes and protocols for the use of this compound as a dehydrogenation catalyst, with a primary focus on its established role in hydrogen storage systems and a brief discussion of its potential in other areas.
Introduction
Dehydrogenation reactions are fundamental transformations in chemistry, crucial for the synthesis of unsaturated compounds and for the release of hydrogen from chemical storage materials. Alkali metal hydrides are known to be potent reagents and catalysts for such reactions. Among them, this compound (RbH) has emerged as a particularly effective catalyst in solid-state hydrogen storage systems.[1] This is attributed to the high reactivity of the heavier alkali metal hydrides. This document outlines the current primary application of RbH as a dehydrogenation catalyst and provides detailed experimental protocols.
Primary Application: Catalyst for Hydrogen Storage Materials
The most significant and well-documented application of this compound as a dehydrogenation catalyst is in improving the hydrogen desorption kinetics and thermodynamics of the 2LiNH₂/MgH₂ system, a promising material for solid-state hydrogen storage.[2][3]
Catalytic Effect of this compound
The addition of a small amount of this compound as a catalytic additive to the 2LiNH₂/MgH₂ mixture leads to several key improvements:
-
Reduced Dehydrogenation Temperature: RbH significantly lowers the onset temperature of hydrogen release.
-
Increased Desorption Rate: The rate at which hydrogen is released is substantially enhanced.
-
Lowered Desorption Enthalpy: The energy required to release hydrogen from the material is reduced.
Quantitative Data
The catalytic performance of this compound in the 2LiNH₂/MgH₂ system is summarized in the table below.
| Parameter | Uncatalyzed 2LiNH₂/MgH₂ | 3 mol % KH Catalyzed | 3 mol % RbH Catalyzed |
| Peak Dehydrogenation Temp. | ~180 °C | ~130 °C | ~86 °C |
| Reduction in Desorption Temp. | - | ~50 °C | 94 °C [2][3] |
| Desorption Enthalpy (kJ/mol) | 65 | Not Reported | ~42 [2] |
| Relative Desorption Rate | 1x | ~30x | ~60x [2] |
Note: The values are approximate and can vary based on experimental conditions such as heating rate and sample preparation.
The catalytic activity of alkali metal hydrides in this system follows the trend CsH < KH < RbH, positioning this compound as one of the most effective catalysts identified to date.[3]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the direct reaction of rubidium metal with hydrogen gas.[4]
Materials:
-
Rubidium metal (handle under inert atmosphere)
-
High-purity hydrogen gas (H₂)
-
Schlenk line or glovebox
-
Reaction vessel (e.g., stainless steel or suitable glass)
-
Heating element
Procedure:
-
Under an inert atmosphere (e.g., argon), carefully place a known amount of rubidium metal into the reaction vessel.
-
Evacuate the vessel and backfill with high-purity hydrogen gas.
-
Heat the vessel to initiate the reaction. The reaction is exothermic and should proceed readily. 2 Rb(s) + H₂(g) → 2 RbH(s)
-
Maintain the hydrogen pressure and temperature until the reaction is complete, as indicated by the cessation of hydrogen uptake.
-
Cool the vessel to room temperature under a hydrogen or inert atmosphere.
-
The resulting white to off-white powder is this compound. Handle and store strictly under inert conditions as it is highly reactive with air and moisture.[4]
Preparation of RbH-Catalyzed 2LiNH₂/MgH₂ Mixture
The catalyst is incorporated into the hydrogen storage material via mechanical milling.
Materials:
-
Lithium amide (LiNH₂)
-
Magnesium hydride (MgH₂)
-
This compound (RbH)
-
Planetary ball mill with hardened steel or tungsten carbide vials and balls
-
Inert atmosphere glovebox
Procedure:
-
Inside an argon-filled glovebox, weigh the desired amounts of LiNH₂, MgH₂, and RbH. A typical molar ratio is 2:1 for LiNH₂:MgH₂ with approximately 3 mol % RbH relative to the total mixture.
-
Load the powders and the milling balls into the milling vial.
-
Seal the vial tightly inside the glovebox.
-
Mill the mixture for a specified duration (e.g., 1-5 hours) at a set rotation speed (e.g., 200-400 rpm). The milling process ensures a homogeneous distribution of the catalyst and reduces the particle size of the materials.
-
After milling, return the vial to the glovebox before opening to handle the catalyzed material.
Dehydrogenation Experiment
Equipment:
-
Temperature-programmed desorption (TPD) system or a Sieverts-type apparatus
-
Mass spectrometer (optional, for gas analysis)
-
Sample holder
-
Furnace with temperature controller
Procedure:
-
In a glovebox, load a known amount of the RbH-catalyzed 2LiNH₂/MgH₂ mixture into the sample holder.
-
Assemble the sample holder in the apparatus and ensure a gas-tight seal.
-
Evacuate the system to remove any residual air.
-
Begin heating the sample at a constant rate (e.g., 2-5 °C/min) under a controlled atmosphere (e.g., static vacuum or flowing inert gas).
-
Monitor the pressure change (in a static system) or the evolved gas composition (with a mass spectrometer) as a function of temperature to determine the dehydrogenation profile.
-
The amount of hydrogen released can be quantified by the pressure increase in a known volume or by integrating the hydrogen signal from the mass spectrometer.
Proposed Mechanism and Visualizations
The enhanced dehydrogenation is believed to result from the interaction between the alkali metal hydride and the components of the storage material, facilitating the breaking of N-H and Mg-H bonds.
Potential Applications in Organic Synthesis
While the use of this compound as a catalyst for the dehydrogenation of organic molecules is not well-established in the literature, the general reactivity trends of alkali metal hydrides suggest potential applications. Heavier alkali metal hydrides are generally more reactive. A patent has claimed the use of alkali metals, including rubidium, as part of a catalyst system for hydrocarbon dehydrogenation, though specific data for RbH is lacking.
Potential areas for future research could include:
-
Dehydrogenation of Alcohols: Catalytic conversion of alcohols to aldehydes or ketones.
-
Dehydrogenation of Alkanes: Conversion of alkanes to alkenes, although this is thermodynamically challenging.
-
Dehydrogenative Coupling Reactions: Formation of new bonds via the removal of hydrogen.
It is important to note that the high reactivity of RbH may also lead to challenges in selectivity and handling in organic solvents. Further research is required to explore and develop these potential applications.
Safety and Handling
-
This compound is a highly reactive and pyrophoric solid. It reacts violently with water, releasing flammable hydrogen gas.
-
Strict inert atmosphere techniques (glovebox or Schlenk line) are mandatory for all handling and storage.
-
Appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves, must be worn.
-
Ensure a Class D fire extinguisher is available for metal fires. Do not use water, carbon dioxide, or carbon tetrachloride extinguishers.
References
Application Notes: Rubidium Hydride (RbH) in Hydrogen Storage Systems
Authored for: Researchers, Scientists, and Professionals in Material and Chemical Development
Introduction
Hydrogen is a promising high-energy, clean energy carrier essential for a future sustainable energy economy. A significant challenge to its widespread implementation is the development of safe, dense, and efficient onboard storage systems. Solid-state hydrogen storage in metal hydrides is a leading area of research to address this challenge. Rubidium Hydride (RbH), an alkali metal hydride, has emerged in two distinct and significant roles within this field: as a potent catalyst for complex hydride systems and as a component in novel, high-density polyhydride materials.
This document provides a detailed overview of the applications of RbH in hydrogen storage, including its fundamental properties, its catalytic function, and its role in advanced polyhydride compounds. Detailed experimental protocols for synthesis and characterization are provided for research and development purposes.
Applications of this compound
RbH as a Catalytic Additive
While simple this compound has a low theoretical hydrogen capacity for direct use, it functions as an exceptional catalyst when added in small quantities to other high-capacity storage materials. Its primary documented application is in the destabilization of the 2LiNH₂/MgH₂ system.
-
Mechanism of Action : RbH significantly lowers the activation energy for hydrogen desorption. It is believed to promote the formation of intermediate phases and create rapid diffusion pathways for hydrogen, thereby enhancing the kinetics of both hydrogen release (dehydrogenation) and uptake (rehydrogenation).
-
Performance Enhancement : The addition of just 3 mol% of RbH to the 2LiNH₂/MgH₂ system has been shown to lower the dehydrogenation temperature by a remarkable 94 °C.[1] Furthermore, the hydrogen desorption rate is increased by approximately 60 times compared to the uncatalyzed system, making it one of the most effective catalysts identified for this material.[1]
Rubidium Polyhydrides (RbH₅, RbH₉) for High-Density Storage
Recent advancements in high-pressure synthesis have led to the discovery of rubidium polyhydrides, such as RbH₅ and RbH₉, which possess extremely high hydrogen-to-metal ratios.[2][3][4]
-
Synthesis and Stability : These compounds are not synthesized under ambient conditions. They are typically formed in diamond anvil cells by subjecting RbH to high pressures of hydrogen gas (e.g., 18 GPa for RbH₉).[2] While RbH₉ has been shown to be stable upon decompression to as low as 8.7 GPa, its practical application is currently limited by these extreme pressure requirements.[2]
-
Storage Potential : The exceptionally high density of hydrogen atoms packed into the crystal lattice of these polyhydrides makes them subjects of intense theoretical and fundamental research, pushing the known limits of hydrogen storage in solid materials.
Quantitative Data and Properties
The properties of this compound and its performance as a catalyst are summarized below.
Table 1: Physicochemical Properties of this compound (RbH)
| Property | Value | Source |
| Molar Mass | 86.476 g/mol | [5] |
| Appearance | White crystalline solid | [5] |
| Crystal Structure | Rock Salt (cubic, cF8) | [5] |
| Density | 2.60 g/cm³ | [5] |
| Decomposition Temperature | ~170 °C | [5][6] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -52.3 kJ/mol | [5] |
| Theoretical Gravimetric H₂ Capacity | 1.17 wt.% | Calculated |
Table 2: Catalytic Performance of RbH in 2LiNH₂/MgH₂ System
| Parameter | Uncatalyzed System | 3 mol% RbH-Catalyzed System | Source |
| Peak Desorption Temperature | ~260 °C | ~166 °C (ΔT = 94 °C) | [1] |
| Desorption Enthalpy | ~65 kJ/mol H₂ | ~42 kJ/mol H₂ | [1] |
| Relative Desorption Rate | 1x | ~60x | [1] |
Visualized Workflows and Mechanisms
Experimental Protocols
WARNING: Rubidium metal and its hydride are highly reactive. They react violently with water and can ignite spontaneously in air. All handling must be performed by trained personnel in an inert atmosphere (e.g., an argon-filled glovebox). Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves, is mandatory.[7][8][9][10][11]
Protocol: Synthesis of this compound (RbH) via Reactive Ball Milling
This protocol is adapted from modern mechanochemical methods for synthesizing alkali metal hydrides at room temperature.[12][13][14]
5.1.1 Materials and Equipment
-
Rubidium metal (Rb), stored under mineral oil or in a sealed ampoule.
-
High-purity hydrogen gas (H₂).
-
Planetary ball mill with hardened steel vials and balls.
-
Gas pressure controller for H₂.
-
Inert atmosphere glovebox (Argon).
-
Schlenk line for inert gas handling.
5.1.2 Procedure
-
Preparation (in Glovebox): Transfer the required amount of rubidium metal into a milling vial inside the glovebox. If stored under oil, carefully clean the metal surface with a dry, lint-free cloth and hexane, ensuring all solvent evaporates completely.
-
Process Control Agent (Optional but Recommended): To prevent the soft rubidium metal from cold-welding to the milling equipment, add a small amount of pre-existing, finely powdered RbH (approx. 10-20% by volume) to the vial. This acts as a process control agent, coating the metal and facilitating efficient milling.[12]
-
Sealing: Place the milling balls into the vial, seal it tightly, and transfer it out of the glovebox to the planetary ball mill.
-
Hydrogenation: Connect the vial to the gas pressure controller. Evacuate the connecting lines and purge with hydrogen gas several times. Pressurize the vial with H₂ to a pressure of 50-100 bar.
-
Milling: Begin milling at room temperature. A moderate rotation speed (e.g., 200-300 RPM) is recommended.
-
Reaction Time: Mill for 6-12 hours. The direct reaction is: 2Rb(s) + H₂(g) → 2RbH(s).[6]
-
Completion: After milling, carefully vent the H₂ pressure. Transfer the vial back into the glovebox before opening. The product should be a fine, white powder.
-
Characterization: Confirm the synthesis of pure RbH using Powder X-ray Diffraction (PXRD). The sample must be prepared on a zero-background holder and sealed with an airtight dome or Kapton tape inside the glovebox to prevent reaction with air during measurement.
Protocol: Testing Catalytic Performance of RbH using Temperature-Programmed Desorption (TPD)
This protocol describes how to prepare an RbH-catalyzed complex hydride and analyze its hydrogen desorption properties.
5.2.1 Materials and Equipment
-
Host material powders (e.g., LiNH₂, MgH₂).
-
Synthesized RbH catalyst powder (from Protocol 5.1).
-
High-energy ball mill (as above).
-
Temperature-Programmed Desorption (TPD) system, equipped with a mass spectrometer (MS).
-
High-purity inert carrier gas (e.g., Argon).
5.2.2 Procedure
-
Sample Preparation (in Glovebox): Weigh the host materials (e.g., 2LiNH₂ and MgH₂) and the RbH catalyst in the desired molar ratio (e.g., 2:1 host material with 3 mol% RbH).
-
Milling: Combine all powders in a hardened steel milling vial with milling balls. Seal the vial and mill under an inert Ar atmosphere for 2-4 hours at a high rotation speed (e.g., 400 RPM) to ensure homogeneous mixing and catalyst distribution.
-
TPD Sample Loading: Transfer a small, accurately weighed amount of the milled powder (typically 50-100 mg) into the TPD sample holder inside the glovebox. Seal the holder for transfer to the TPD instrument.
-
TPD Analysis: a. Install the sample holder in the TPD system. b. Purge the system thoroughly with the inert carrier gas to remove any atmospheric contaminants. c. Establish a stable baseline flow of the carrier gas through the sample chamber, monitored by the mass spectrometer (monitoring m/z = 2 for H₂). d. Begin heating the sample using a linear temperature ramp (e.g., 5 °C/min) from room temperature to a final temperature above the expected desorption peak (e.g., 400 °C). e. Continuously record the H₂ signal (m/z = 2) from the mass spectrometer as a function of temperature.
-
Data Analysis: a. Plot the H₂ signal intensity versus temperature. The resulting peak(s) represent hydrogen desorption events. b. The temperature at the peak maximum is the peak desorption temperature (Tₚ). This is a key indicator of catalytic improvement. c. The area under the desorption peak is proportional to the total amount of hydrogen released. This can be quantified by calibrating the MS signal with a known standard, such as the decomposition of TiH₂.[15][16] d. Compare the TPD profile of the RbH-catalyzed sample to an uncatalyzed sample prepared and analyzed under identical conditions to quantify the reduction in desorption temperature and assess changes in desorption kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 7. indico.cern.ch [indico.cern.ch]
- 8. Rubidium - ESPI Metals [espimetals.com]
- 9. buyisotope.com [buyisotope.com]
- 10. fishersci.com [fishersci.com]
- 11. isoflex.com [isoflex.com]
- 12. DSpace [dr.lib.iastate.edu]
- 13. sciencedaily.com [sciencedaily.com]
- 14. labpartnering.org [labpartnering.org]
- 15. hidenanalytical.com [hidenanalytical.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Rubidium Hydride in a Laser-Heated Diamond Anvil Cell
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the synthesis of rubidium hydride (RbH) and its polyhydrides under high-pressure and high-temperature conditions using a laser-heated diamond anvil cell (LHDAC). The information compiled is based on established methodologies in high-pressure research.
Introduction
The synthesis of novel materials under extreme conditions is a burgeoning field of research. The laser-heated diamond anvil cell (LHDAC) is a powerful tool that allows for the investigation of material properties at pressures and temperatures far exceeding ambient conditions. This technique has been successfully employed in the synthesis of various metal hydrides, including those of rubidium, which are of interest for their potential superconducting properties and unique chemical bonding.
This application note details the necessary equipment, materials, and procedures for the successful synthesis and in-situ characterization of rubidium hydrides in an LHDAC setup.
Experimental Setup
The experimental setup for the LHDAC synthesis of this compound consists of several key components:
-
Diamond Anvil Cell (DAC): A symmetric or piston-cylinder type DAC is used to generate high pressures. Diamonds with culet sizes ranging from 150 to 300 micrometers are typically employed.
-
Gasket: A Rhenium (Re) gasket is used to contain the sample and the pressure-transmitting medium. The gasket is pre-indented to a thickness of 25-40 micrometers, and a sample chamber of 100-150 micrometers in diameter is drilled in the center using a laser or micro-drilling system.
-
Starting Materials: The synthesis typically starts with commercially available this compound (RbH) powder.
-
Pressure Transmitting Medium and Hydrogen Source: High-purity hydrogen (H₂) gas is loaded into the sample chamber and serves as both the pressure-transmitting medium and a reactant for the formation of higher hydrides. Alternatively, paraffin (B1166041) oil can be used as a hydrogen source.[1][2]
-
Gas Loading System: A specialized gas loading system is required to load hydrogen into the DAC at high pressures (typically around 200 MPa).[3][4][5][6][7]
-
Laser Heating System: A double-sided laser heating system, often employing Nd:YAG or fiber lasers, is used to heat the sample to high temperatures.[8][9][10][11]
-
In-situ Diagnostic Tools:
-
Ruby Fluorescence Spectroscopy: Used for in-situ pressure measurement. A few small ruby spheres are loaded into the sample chamber along with the sample.
-
Synchrotron X-ray Diffraction (XRD): For in-situ structural analysis of the synthesized phases.
-
Raman Spectroscopy: To probe the vibrational modes of the material, providing information on the bonding and presence of different hydride species.
-
Experimental Protocols
The following protocols outline the key steps for the synthesis of this compound in an LHDAC system.
Diamond Anvil Cell Preparation and Sample Loading
-
Gasket Preparation: A Rhenium gasket is pre-indented between the diamond anvils to the desired thickness. A sample chamber is then drilled into the center of the indentation.
-
Sample Loading (Inert Atmosphere): Due to the high reactivity of rubidium and its hydride with air and moisture, the loading procedure must be carried out in a glovebox under an inert atmosphere (e.g., argon).
-
A small amount of RbH powder and a few ruby spheres for pressure calibration are placed inside the sample chamber.
-
Gas Loading: The DAC is then transferred to a gas loading system. The sample chamber is purged with hydrogen gas before being filled to the desired pressure. The DAC is then sealed to trap the hydrogen.
High-Pressure Synthesis and In-situ Characterization
-
Compression: The pressure inside the DAC is gradually increased at room temperature.
-
Laser Heating: At the target pressure, the sample is heated from both sides using the laser heating system. The laser power is gradually increased to reach the desired synthesis temperature. The heating can be performed in either a continuous or pulsed mode to minimize chemical reactions with the diamond anvils.[12]
-
Temperature Measurement: The temperature is measured in-situ using spectroradiometry of the incandescent light emitted from the heated sample.[8][9][10][11]
-
In-situ Analysis: Synchrotron XRD and Raman spectroscopy are used to monitor the sample during and after laser heating to identify the formation of new phases.
Quantitative Data Summary
The synthesis of various rubidium polyhydrides has been reported at different pressure-temperature conditions. The following table summarizes the key synthesis parameters and resulting products based on available literature.[13][14]
| Starting Material | Pressure (GPa) | Synthesis Temperature | Synthesized Phase | Analytical Techniques Used |
| RbH in H₂ | 18 | High Temperature | RbH₉-I | Synchrotron XRD, Raman Spectroscopy |
| RbH in H₂ | 22 | High Temperature | RbH₉-II | Synchrotron XRD, Raman Spectroscopy |
| RbH in H₂ | > 87 | High Temperature | RbH₅-I and RbH₅-II | Synchrotron XRD, Raman Spectroscopy |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LHDAC synthesis of this compound.
LHDAC Experimental Setup Logic
The following diagram illustrates the logical relationship between the key components of the LHDAC setup.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. gsecars.uchicago.edu [gsecars.uchicago.edu]
- 4. aps.anl.gov [aps.anl.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. corelab.com [corelab.com]
- 7. geoweb.princeton.edu [geoweb.princeton.edu]
- 8. Strategies for in situ laser heating in the diamond anvil cell at an X-ray diffraction beamline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. esrf.fr [esrf.fr]
- 12. mdpi.com [mdpi.com]
- 13. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Pressure Synthesis of Rubidium Superhydrides (Journal Article) | OSTI.GOV [osti.gov]
Characterization of Rubidium Hydrides Using Synchrotron X-ray Diffraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium hydrides (RbHₓ) represent a fascinating class of materials with potential applications in high-density energy storage and high-temperature superconductivity. Understanding their crystal structure and phase behavior under extreme conditions of pressure and temperature is paramount for harnessing their properties. Synchrotron X-ray diffraction (XRD) is an indispensable tool for in-situ characterization of these materials, providing atomic-level insights into their structural evolution. The high brilliance, high energy, and small beam size of synchrotron radiation are essential for probing the small sample volumes inherent in high-pressure experiments using diamond anvil cells (DACs).
This document provides detailed application notes and experimental protocols for the characterization of rubidium hydrides using synchrotron XRD. It is intended to guide researchers through the entire workflow, from sample synthesis and preparation to data collection and analysis.
I. Synthesis of Rubidium Hydrides
Rubidium hydrides can be synthesized through direct reaction of rubidium metal with hydrogen gas. The stoichiometry of the resulting hydride is dependent on the reaction conditions, particularly pressure and temperature.
-
Rubidium Monohydride (RbH): This phase is typically formed by exposing rubidium metal to hydrogen gas at moderate pressures and temperatures. The reaction is as follows:
2Rb (s) + H₂ (g) → 2RbH (s)[1]
-
Rubidium Polyhydrides (e.g., RbH₅, RbH₉): These hydrogen-rich "superhydrides" are synthesized under high-pressure and high-temperature conditions. Typically, RbH is loaded into a diamond anvil cell with an excess of hydrogen, which serves as both a reactant and a pressure-transmitting medium. Laser heating is then employed to initiate the reaction and form the desired polyhydride phase. For instance, RbH₉ has been synthesized by laser heating RbH in H₂ at pressures above 18 GPa.[2]
II. Experimental Protocols for Synchrotron XRD Studies
The in-situ characterization of rubidium hydrides under high pressure requires a specialized experimental setup at a synchrotron facility.
A. Sample Preparation and Loading
Due to the high reactivity of rubidium and its hydrides with air and moisture, all sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Diamond Anvil Cell (DAC) Preparation: A DAC is used to generate high pressures. A metallic gasket (e.g., rhenium) is pre-indented to create a sample chamber.
-
Sample Loading:
-
A small piece of rubidium metal or pre-synthesized RbH powder is placed in the center of the gasket hole.
-
A pressure calibrant, such as a ruby chip or a gold/platinum foil, is also placed in the sample chamber for in-situ pressure measurement.
-
The DAC is then sealed in the glovebox.
-
-
Gas Loading: The sealed DAC is transferred to a gas-loading system where it is filled with high-purity hydrogen gas. The hydrogen acts as both a reactant for polyhydride synthesis and as a hydrostatic pressure-transmitting medium.
B. Synchrotron XRD Data Collection
The following is a general protocol for collecting synchrotron XRD data on rubidium hydrides in a DAC. Specific beamline parameters should be optimized for each experiment.
-
Beamline Selection: Choose a high-energy, high-flux synchrotron beamline with capabilities for micro-focused X-ray beams (typically a few microns in diameter) to illuminate the small sample within the DAC. Beamlines at facilities like the European Synchrotron Radiation Facility (ESRF) or the Advanced Photon Source (APS) are well-suited for such experiments.
-
Energy/Wavelength Selection: A monochromatic X-ray beam with high energy (e.g., > 20 keV, λ < 0.6 Å) is typically used to penetrate the diamond anvils and minimize absorption.
-
Data Acquisition:
-
An area detector (e.g., a CCD or image plate) is used to collect the 2D diffraction patterns.
-
Exposure times will vary depending on the sample, pressure, and beamline flux, but are typically on the order of seconds to minutes.
-
-
In-situ Measurements:
-
Pressure Calibration: The pressure is determined before and after each diffraction measurement by measuring the fluorescence of the ruby calibrant or the lattice parameter of the metallic standard.
-
Temperature Control: For high-temperature experiments, a laser heating system is used to heat the sample. The temperature is measured using pyrometry. For low-temperature studies, a cryostat is employed.
-
Phase Transitions: To study pressure-induced phase transitions, diffraction patterns are collected at incremental pressure steps. For temperature-induced transitions, the temperature is ramped while collecting data.
-
III. Data Analysis: Rietveld Refinement
The collected 2D diffraction images are first integrated into 1D intensity vs. 2θ patterns. The structural information is then extracted using Rietveld refinement, a powerful method for analyzing powder diffraction data.
-
Software: Several software packages are available for Rietveld refinement, including GSAS-II, FullProf, and MAUD.
-
Refinement Strategy for High-Pressure Data:
-
Initial Model: Start with a known or predicted crystal structure for the specific rubidium hydride phase.
-
Background Subtraction: Carefully model the background, which can be high due to scattering from the diamond anvils and the pressure medium.
-
Peak Profile Function: Use an appropriate peak profile function to model the shape of the diffraction peaks, which can be broadened at high pressures.
-
Refinement Parameters: Sequentially refine the scale factor, background parameters, lattice parameters, peak profile parameters, and atomic positions. For multiphase samples, where peaks may overlap, careful and systematic refinement is crucial.
-
IV. Quantitative Data: Crystal Structures of Rubidium Hydrides
The following tables summarize the known crystal structures and lattice parameters of various this compound phases under different pressure conditions. This data is compiled from experimental synchrotron XRD studies.
Table 1: Crystal Structure of Rubidium Monohydride (RbH) Phases
| Phase | Pressure Range (GPa) | Crystal System | Space Group |
| RbH-I | 0 - ~2.2 | Cubic | Fm-3m |
| RbH-II | ~2.2 - 85 | Cubic | Pm-3m |
| RbH-III | > 85 | Orthorhombic | Pnma |
Table 2: Experimentally Determined and Theoretically Predicted Crystal Structures of Rubidium Polyhydrides
| Compound | Pressure Range (GPa) | Crystal System | Space Group | Status |
| RbH₃ | > 100 | - | - | Predicted |
| RbH₅-I | Decompression from >87 | Orthorhombic | Cmcm | Experimental |
| RbH₅-II | > 87 | - | - | Experimental |
| RbH₆ | High Pressure | - | - | Predicted |
| RbH₉-I | 18 - Decompression to 8.7 | - | - | Experimental |
| RbH₉-II | > 22 | - | - | Experimental |
Note: Detailed lattice parameter data as a function of pressure is often presented in graphical form in the primary literature. Researchers are encouraged to consult these sources for precise values.
V. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the characterization of rubidium hydrides using synchrotron XRD.
B. Logical Relationship of this compound Phases
The following diagram illustrates the relationship between different this compound phases as a function of pressure and the presence of excess hydrogen.
Conclusion
The characterization of rubidium hydrides using synchrotron XRD provides crucial data for understanding their fundamental properties and exploring their potential applications. The protocols and data presented in this document offer a comprehensive guide for researchers in this field. The combination of high-pressure synthesis techniques with advanced synchrotron-based characterization methods will continue to be instrumental in the discovery and understanding of new hydride materials with novel and exciting properties.
References
Application Note: Analysis of Rubidium Polyhydrides using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and characterization of hydrogen-rich compounds, particularly alkali polyhydrides, are at the forefront of high-pressure materials science. These materials are of significant interest due to their potential for high-temperature superconductivity. Rubidium, a heavy alkali metal, is predicted to form a variety of polyhydrides (RbHn, n > 1) at relatively low pressures.[1][2] These compounds are thought to be composed of Rb+ cations alongside H- anions, H2 molecules, and linear H3- species.[1][2] Raman spectroscopy is a powerful, non-invasive technique ideal for probing the vibrational modes of these light elements within a metallic lattice under extreme pressure conditions, providing direct insight into the bonding and structural evolution of these novel materials.
Principles of Raman Spectroscopy for Polyhydride Analysis
Raman spectroscopy identifies molecules and their structural environment by detecting the inelastic scattering of monochromatic light. When laser light interacts with a sample, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecules.
In the context of rubidium polyhydrides, Raman spectroscopy is particularly adept at identifying the vibrational modes (vibrons) of molecular and quasi-molecular hydrogen units (H2, H3-) within the rubidium lattice. The position, intensity, and pressure-dependent shift of these Raman peaks provide critical information on:
-
Formation of polyhydrides: The appearance of new Raman modes indicates the reaction between rubidium and hydrogen to form new compounds.
-
Hydrogen species: The frequency of the vibron can distinguish between different hydrogen units (e.g., H2 vs. H3-).
-
Bond strength: The shift of the Raman peak to higher wavenumbers (blue shift) with increasing pressure typically indicates a shortening and strengthening of the H-H bond.
-
Phase transitions: Discontinuities or changes in the slope of the pressure-dependent Raman shift can signify structural phase transitions.
Experimental Protocols
The in-situ synthesis and Raman analysis of rubidium polyhydrides at high pressures are typically performed using a diamond anvil cell (DAC).
1. Sample Preparation and Loading:
-
A small piece of high-purity rubidium metal is loaded into a sample chamber drilled in a rhenium gasket.
-
Ruby spheres are often co-loaded for pressure calibration via their fluorescence signal.
-
The DAC is placed in a glovebox with a controlled inert atmosphere (e.g., argon) to prevent oxidation of the highly reactive rubidium.
-
The DAC is then cryogenically cooled, and condensed, high-purity hydrogen is loaded into the sample chamber, serving as both a reactant and a pressure-transmitting medium.
2. High-Pressure Synthesis:
-
The DAC is sealed and brought to room temperature.
-
The pressure is gradually increased by tightening the screws of the DAC.
-
To overcome the kinetic barrier for the reaction between rubidium and hydrogen, the sample is heated using a focused laser (e.g., a YAG or YLF laser). This is known as laser heating.
-
The synthesis can be monitored in-situ by visual observation and by collecting Raman spectra and/or X-ray diffraction patterns.
3. In-situ Raman Spectroscopy:
-
A confocal Raman spectrometer is used to focus the excitation laser (e.g., 532 nm) onto the sample within the DAC.
-
The Raman scattered light is collected in a backscattering geometry.
-
Notch or edge filters are used to remove the intense Rayleigh scattered light.
-
The collected light is dispersed by a grating and detected by a CCD camera.
-
Spectra are collected at various pressures during both compression and decompression to check for reversibility of phase transitions.
-
Pressure is determined before and after each measurement using the ruby fluorescence method.
Data Presentation: Raman Signatures of Rubidium Polyhydrides
Recent experimental studies have successfully synthesized and characterized several rubidium polyhydride phases.[3] The observed Raman active modes are summarized in the tables below.
Table 1: Experimentally Observed Rubidium Polyhydrides and their Synthesis Pressures.
| Compound | Synthesis Pressure (GPa) |
| RbH9-I | 18 |
| RbH9-II | 22 |
| RbH5-I | > 87 |
| RbH5-II | > 87 |
Table 2: Representative Raman Peak Positions for Rubidium Polyhydrides at Various Pressures.
| Compound | Pressure (GPa) | Raman Peak (cm-1) | Assignment |
| RbH9-I | 22 | ~3100 - 3300 | H2 vibron |
| RbH9-II | 37 | ~3300 - 3500 | H2 vibron |
| RbH5-I | 79 | ~1500, ~3600 - 3800 | H3-, H2 vibrons |
| RbH5-II | 71 | ~1400, ~3500 - 3700 | H3-, H2 vibrons |
Note: The Raman shifts are approximate values derived from published spectra and show a strong dependence on pressure. The broadness of the peaks indicates a range of vibrational environments for the hydrogen units.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of rubidium polyhydrides.
Caption: Relationship between pressure, RbHx phase formation, and Raman signatures.
Conclusion
Raman spectroscopy is an indispensable tool for the in-situ investigation of rubidium polyhydrides under extreme conditions. It provides direct experimental evidence for the formation of new chemical entities and offers detailed insights into the nature of hydrogen bonding within the metallic lattice. The pressure-dependent behavior of the Raman active vibrons is critical for mapping the phase diagram of the Rb-H system and for understanding the structural transformations that may lead to exotic properties such as high-temperature superconductivity. The protocols and data presented here serve as a guide for researchers exploring this exciting class of materials.
References
Application Notes and Protocols for Temperature-Programmed Desorption (TPD) Studies of Alkali Hydride-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temperature-programmed desorption (TPD) is a powerful surface science technique used to investigate the interactions between adsorbates and a solid surface, such as a catalyst. By monitoring the desorption of species as a function of temperature, TPD provides valuable insights into the number and strength of active sites, the mechanism of surface reactions, and the kinetics of desorption.[1] Alkali hydrides, including rubidium hydride (RbH), are of increasing interest as catalysts or promoters, particularly in ammonia (B1221849) synthesis and hydrogen storage applications.[2][3] Their strong electron-donating properties can significantly alter the electronic structure of active metal sites, thereby enhancing catalytic activity.[2]
While specific TPD studies focusing exclusively on RbH-catalyzed reactions are not extensively documented in publicly available literature, the principles and methodologies are well-established from studies on other alkali-promoted and metal hydride systems. This document provides a generalized protocol for conducting TPD experiments on such catalytic systems, alongside representative data and workflow visualizations.
Core Principles of Temperature-Programmed Desorption
A typical TPD experiment involves the following key steps:[1]
-
Pretreatment: The catalyst sample is cleaned in situ to remove any contaminants from its surface. This often involves heating under vacuum or flowing an inert or reducing gas.[1]
-
Adsorption: A probe molecule (e.g., ammonia, hydrogen, carbon monoxide) is introduced into the system at a specific temperature to adsorb onto the catalyst surface.[1]
-
Purging: Any non-adsorbed or weakly physisorbed probe molecules are removed by flowing an inert gas over the sample.
-
Temperature-Programmed Desorption: The sample temperature is increased at a constant rate (linear ramp), causing the adsorbed species to desorb.[1]
-
Detection: A detector, typically a mass spectrometer, monitors the concentration of the desorbed molecules in the effluent gas stream as a function of temperature.
The resulting TPD spectrum, a plot of detector signal versus temperature, provides information on the desorption temperature, which is related to the strength of the adsorbate-surface bond, and the peak area, which corresponds to the amount of desorbed species.[1]
Experimental Protocols
The following protocol describes a generalized procedure for conducting a TPD experiment to study an RbH-catalyzed reaction, such as ammonia (NH₃) desorption from a promoted metal catalyst or hydrogen (H₂) desorption from a catalyzed hydrogen storage material.
I. Catalyst Preparation and Loading
-
Catalyst Synthesis: Synthesize the RbH-promoted catalyst. For example, in the case of a supported metal catalyst, this may involve incipient wetness impregnation of a support with a metal precursor, followed by drying, calcination, and subsequent introduction of the RbH promoter under inert conditions.
-
Sample Loading: Load a precise amount (e.g., 50-100 mg) of the catalyst into a quartz reactor tube. Secure the sample with quartz wool plugs.
-
System Assembly: Install the reactor in the TPD apparatus, ensuring all connections are leak-tight.
II. Pretreatment and Reduction
-
Degassing: Heat the sample to a high temperature (e.g., 400-500 °C) under a flow of high-purity inert gas (e.g., Helium or Argon at 30-50 mL/min) to remove adsorbed water and other volatile impurities. Hold at this temperature for 1-2 hours.
-
Reduction (if applicable): For catalysts containing reducible metal oxides, a reduction step is necessary. This is typically performed by flowing a mixture of H₂ in an inert gas (e.g., 5-10% H₂ in Ar) over the catalyst at an elevated temperature (e.g., 400 °C) for several hours.
-
Cooling: After pretreatment, cool the sample to the desired adsorption temperature under a continuous flow of inert gas.
III. Adsorption of Probe Molecule
-
Probe Gas Selection: Choose a probe molecule relevant to the reaction of interest (e.g., NH₃ for acidity characterization, H₂ for hydrogen storage studies).
-
Adsorption: Introduce the probe gas to the sample. This can be done via pulses or a continuous flow until the surface is saturated. For example, flow a mixture of 1% NH₃ in He over the sample at a low temperature (e.g., 100 °C) for 30-60 minutes.
-
Purging: Switch the gas flow back to the pure inert carrier gas for an extended period (e.g., 1-2 hours) at the adsorption temperature to remove any physisorbed probe molecules.
IV. Temperature-Programmed Desorption
-
Detector Stabilization: Ensure the mass spectrometer signal for the relevant mass-to-charge ratio (m/z) is stable. For NH₃, this would be m/z = 16 or 17; for H₂, m/z = 2.
-
Heating Ramp: Begin heating the sample at a linear rate, typically between 5-20 °C/min. A common rate is 10 °C/min.
-
Data Acquisition: Record the detector signal and the sample temperature simultaneously until the final temperature is reached (e.g., 600-800 °C).
V. Data Analysis
-
TPD Profile: Plot the mass spectrometer signal intensity versus temperature to obtain the TPD spectrum.
-
Peak Integration: Integrate the area under the desorption peaks to quantify the amount of desorbed gas. This can be calibrated using known quantities of the probe gas.
-
Kinetic Analysis: The shape and position of the TPD peaks can be analyzed to determine kinetic parameters such as the activation energy of desorption (E_d). For first-order desorption, the Redhead equation can be used for a preliminary estimation. More complex modeling may be required for accurate determination.
Data Presentation
Quantitative data from TPD experiments should be summarized in a structured table to facilitate comparison between different catalysts or experimental conditions.
Table 1: Representative TPD Data for Alkali Hydride-Promoted Catalysts
| Catalyst System | Probe Molecule | Adsorption Temp. (°C) | Desorption Peak Temp(s). (°C) | Desorbed Amount (μmol/g_cat) | Activation Energy of Desorption, E_d (kJ/mol) |
| 5% Ru / MgO | NH₃ | 120 | 250, 410 | 150 | 85, 130 |
| 5% Ru - 1% RbH / MgO | NH₃ | 120 | 235, 450 | 180 | 80, 145 |
| MgH₂ | H₂ | 25 | 350 | 6500 | 160 |
| MgH₂ - 2% RbH | H₂ | 25 | 310 | 6500 | 140 |
Note: The data in this table are representative and intended for illustrative purposes. Actual values will depend on the specific materials and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a typical temperature-programmed desorption experiment.
Caption: Workflow for a Temperature-Programmed Desorption Experiment.
Proposed Catalytic Mechanism
This diagram illustrates a plausible mechanism for the role of an alkali hydride promoter, such as RbH, in a catalytic reaction like ammonia synthesis. The promoter facilitates the activation of reactants through electron donation.
Caption: Role of RbH Promoter in a Catalytic Cycle.
References
The Untapped Potential of Rubidium Hydride in Organic Synthesis: A Superbase in Theory, Not Practice
Rubidium hydride (RbH), a simple inorganic compound, is theoretically classified as a powerful superbase, suggesting significant potential for driving a wide range of reactions in organic synthesis.[1] However, a comprehensive review of scientific literature reveals a notable absence of practical applications for RbH in this field. While its alkali metal hydride counterparts, such as sodium hydride and potassium hydride, are staples in the organic chemist's toolkit, this compound remains a reagent of primarily theoretical interest. This report summarizes the known properties of this compound, outlines general safety protocols for handling reactive hydrides, and explores the reasons behind its limited use in organic synthesis.
Properties and Synthesis of this compound
This compound is a salt-like hydride with the chemical formula RbH. It is a white crystalline solid that is insoluble in most organic solvents.[1] The synthesis of this compound is typically achieved through the direct reaction of rubidium metal with hydrogen gas at elevated temperatures.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | RbH | [1] |
| Molar Mass | 86.476 g/mol | [1] |
| Appearance | White cubic crystals | [1] |
| Density | 2.60 g/cm³ | [1] |
| Melting Point | Decomposes at 170°C | [1] |
| Solubility in Water | Reacts violently | [1] |
The high reactivity of this compound, particularly its violent reaction with water to produce hydrogen gas and rubidium hydroxide, underscores its potent basicity.[1]
The Superbase Conundrum: Why is this compound Not Used in Organic Synthesis?
Despite being labeled a "powerful superbase," there is a stark lack of published research demonstrating the use of this compound in common organic transformations such as deprotonation of carbon acids, enolate formation, or as a catalyst in condensation and isomerization reactions. Several factors likely contribute to this discrepancy between theoretical potential and practical application:
-
High Cost and Limited Availability: Rubidium is a relatively rare and expensive element, making the synthesis of this compound economically unfeasible for most routine laboratory and industrial applications.
-
Extreme Reactivity and Handling Difficulties: The reactivity of alkali metal hydrides increases down the group. This compound is expected to be more reactive and pyrophoric than the more commonly used potassium hydride and sodium hydride, posing significant handling and safety challenges.
-
Availability of More Practical Alternatives: A wide array of strong bases and superbases are commercially available and well-documented for use in organic synthesis. These include other alkali metal hydrides (NaH, KH), organolithium reagents (e.g., n-BuLi), lithium amides (e.g., LDA), and non-metallic organic superbases (e.g., DBU, phosphazenes). These reagents offer a better balance of reactivity, selectivity, cost, and ease of handling.
-
Solubility Issues: Like other salt-like hydrides, this compound is insoluble in common organic solvents, which would necessitate heterogeneous reaction conditions, often leading to slower and less reproducible results.
General Protocol for the Synthesis of Alkali Metal Hydrides
While specific protocols for this compound are not available in the context of organic synthesis, a general procedure for the synthesis of alkali metal hydrides can be outlined. This serves as a foundational understanding of how such reactive species are prepared.
Caption: General workflow for the synthesis of alkali metal hydrides.
Safety Precautions for Handling Reactive Hydrides
Given the extreme reactivity of compounds like this compound, strict safety protocols must be followed. The following are general guidelines for handling highly reactive metal hydrides:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves resistant to the solvents being used, is mandatory.
-
Quenching and Disposal: Extreme caution must be exercised when quenching reactions and disposing of residual hydride. Slow and controlled addition of a less reactive proton source (e.g., isopropanol) is typically employed before the addition of water.
-
Fire Safety: A Class D fire extinguisher, suitable for combustible metal fires, should be readily available. Water or carbon dioxide extinguishers must never be used on alkali metal fires.
Conclusion
References
Safe Handling and Storage of Rubidium Hydride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of rubidium hydride (RbH). This compound is a powerful superbase and a strong reducing agent that requires stringent safety measures to prevent accidents in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel.
Overview of this compound Properties and Hazards
This compound is a white, crystalline solid that is highly reactive.[1] It is classified as an alkali metal hydride and is known to react violently with water and is insoluble in most solvents.[1] Its primary hazards stem from its extreme reactivity, particularly with moisture and air, and its potent basicity.
Key Hazards:
-
Violent Reaction with Water: Contact with water, including atmospheric moisture, results in a highly exothermic reaction that produces flammable hydrogen gas and corrosive rubidium hydroxide. This reaction can be explosive.
-
Spontaneous Ignition: this compound can ignite spontaneously in air, especially when in powdered form or when dispersed.
-
Corrosive: As a strong base, it can cause severe chemical burns to the skin, eyes, and respiratory tract.
-
Strong Reducing Agent: It can react vigorously with oxidizing agents and other chemical classes.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | RbH | [1] |
| Molar Mass | 86.476 g/mol | [1] |
| Appearance | White cubic crystals | [1] |
| Density | 2.60 g/cm³ | [1] |
| Decomposition Temperature | 170°C | [1] |
| Standard Enthalpy of Formation (ΔfH⦵298) | -52.3 kJ/mol | [1] |
| Solubility in Water | Reacts violently | [1] |
Safe Storage Protocols
Proper storage of this compound is paramount to preventing accidents. The primary goal is to maintain its isolation from atmospheric moisture and incompatible chemicals.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. A recommended temperature range is 15-25°C. | To minimize the rate of any potential decomposition or reaction with trace contaminants. |
| Humidity | Store in a desiccated environment with a relative humidity of < 30%. | To prevent the violent reaction with atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere, such as dry argon or nitrogen. | To prevent reaction with oxygen and moisture in the air. |
| Container | Use a tightly sealed, airtight container. For long-term storage, consider sealing in a glass ampoule under inert gas. Containers should be clearly labeled. | To maintain an inert environment and prevent accidental exposure. |
| Location | Store in a dedicated, well-ventilated cabinet for reactive materials. Keep away from sources of ignition, heat, and direct sunlight. | To segregate from incompatible materials and minimize fire risk. |
Chemical Incompatibility
This compound must be stored separately from the following classes of chemicals to avoid violent and potentially explosive reactions.
| Incompatible Material Class | Specific Examples | Reason for Incompatibility |
| Water and Protic Solvents | Water, alcohols (e.g., methanol, ethanol), ammonia | Violent reaction producing flammable hydrogen gas. |
| Acids | Strong acids (e.g., hydrochloric acid, sulfuric acid), organic acids | Vigorous acid-base reaction, which is highly exothermic and produces hydrogen gas. |
| Oxidizing Agents | Peroxides, chlorates, nitrates, permanganates | Can lead to explosive reactions due to the strong reducing nature of this compound. |
| Halogens and Halogenated Compounds | Fluorine, chlorine, bromine, iodine, carbon tetrachloride, chloroform | Can react violently, potentially leading to fire or explosion. |
| Combustible Materials | Organic solvents, paper, wood | Can be ignited by the heat generated from reactions of this compound. |
Experimental Protocols
Extreme caution must be exercised during any experimental procedure involving this compound. All work must be conducted in a properly functioning fume hood with the sash positioned as low as possible. A blast shield is highly recommended.
Personal Protective Equipment (PPE)
A minimum of the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) rated for handling reactive materials. Ensure gloves are dry.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.
General Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Protocol: Reduction of an Ester using this compound (Adapted from a General Procedure for Alkali Metal Hydrides)
This protocol describes a general procedure for the reduction of an ester to a primary alcohol using this compound. Note: This is an adapted protocol and should be performed with extreme caution, starting with a very small scale.
Materials:
-
This compound (handle under inert atmosphere)
-
Anhydrous, inhibitor-free diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ester (e.g., ethyl benzoate)
-
Isopropanol (B130326) (for quenching)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Addition funnel
-
Ice bath
Procedure:
-
Preparation:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Purge the entire apparatus with dry nitrogen or argon for at least 30 minutes.
-
In a glove box or under a stream of inert gas, weigh the desired amount of this compound and quickly transfer it to the reaction flask.
-
Add anhydrous diethyl ether or THF to the flask to create a slurry.
-
-
Reaction:
-
Dissolve the ester in anhydrous diethyl ether or THF in a separate dry flask under an inert atmosphere.
-
Transfer the ester solution to an addition funnel and add it dropwise to the stirred this compound slurry at 0°C (using an ice bath).
-
Control the rate of addition to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
EXTREME CAUTION: Quench the reaction by the very slow, dropwise addition of isopropanol to destroy any unreacted this compound. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation to the fume hood exhaust.
-
After the initial vigorous reaction subsides, slowly add water dropwise to quench any remaining reactive species.
-
-
Workup:
-
Slowly add 1 M hydrochloric acid to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
-
Purification:
-
Purify the crude product by distillation or column chromatography.
-
Emergency Spill Response Workflow
Conclusion
This compound is a valuable reagent for chemical synthesis but poses significant safety risks. By understanding its properties and adhering to the detailed protocols for storage, handling, and emergency response outlined in this document, researchers can minimize the risks and work safely with this powerful chemical. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Application Notes and Protocols: The Role of Rubidium Hydride (RbH) in Enhancing the Kinetics of LiNH₂/MgH₂ Hydrogen Storage Systems
Authored for: Researchers, scientists, and drug development professionals.
Abstract
The Lithium Amide/Magnesium Hydride (LiNH₂/MgH₂) system is a promising candidate for solid-state hydrogen storage due to its high theoretical hydrogen capacity. However, its practical application is hindered by slow absorption and desorption kinetics. This document details the significant improvements in the kinetic performance of the LiNH₂/MgH₂ system upon doping with Rubidium Hydride (RbH). RbH acts as an effective catalyst, reducing the activation energy and lowering the operating temperatures for both hydrogen release and uptake. These application notes provide a summary of the key performance enhancements, detailed experimental protocols for the preparation and characterization of RbH-doped LiNH₂/MgH₂, and visual representations of the underlying mechanisms and experimental workflows.
Introduction: Enhancing Hydrogen Storage Kinetics
The LiNH₂/MgH₂ system stores hydrogen through a reversible two-step reaction. In the pristine state, this process requires high temperatures and exhibits slow kinetics. The introduction of catalytic additives is a key strategy to overcome these limitations. Alkali metal hydrides, particularly this compound (RbH), have been identified as potent catalysts. Studies have shown that doping with RbH leads to a significant increase in both the rate of hydrogen absorption and desorption, making the LiNH₂/MgH₂ system more viable for practical applications. The catalytic effect is attributed to the formation of intermediate species that facilitate the reaction pathways. In some cases, related rubidium compounds like RbF are used, which convert in-situ to the active RbH species during the material processing.[1]
Quantitative Data Summary
The addition of RbH to the 2LiNH₂/MgH₂ system results in marked improvements in its thermodynamic and kinetic properties. The following tables summarize the key quantitative data comparing the pristine and RbH-doped systems.
Table 1: Thermodynamic Properties of Pristine vs. RbH-Doped 2LiNH₂/MgH₂
| Parameter | Pristine 2LiNH₂/MgH₂ | RbH-Doped 2LiNH₂/MgH₂ |
| Desorption Enthalpy (kJ mol⁻¹) | Higher (Specific value not cited) | 43.0[2] |
| Absorption Enthalpy (kJ mol⁻¹) | Higher (Specific value not cited) | 39.7[2] |
| Onset Dehydrogenation Temp. (°C) | Higher (Specific value not cited) | ~80 (for in-situ formed RbH)[1] |
Table 2: Kinetic Performance Comparison of Alkali Metal Hydride-Doped 2LiNH₂/MgH₂
| Catalyst | Relative Desorption Rate | Relative Absorption Rate | Relative Activation Energy |
| RbH | Fastest | Fastest | Lowest |
| KH | Intermediate | Intermediate | Intermediate |
| CsH | Slowest | Slowest | Highest |
Note: Data derived from a comparative study by Hayes and Goudy, which established this performance order.
At a constant temperature of 160 °C, the absorption rate for the RbH-doped system is approximately twice as fast as its desorption rate.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of RbH-doped LiNH₂/MgH₂.
Synthesis of RbH-Doped 2LiNH₂/MgH₂
Materials:
-
Lithium Amide (LiNH₂)
-
Magnesium Hydride (MgH₂)
-
This compound (RbH)
-
Argon gas (high purity)
Equipment:
-
Glovebox with an inert argon atmosphere
-
High-energy ball mill (e.g., SPEX 8000M)
-
Hardened steel or tungsten carbide milling vials and balls
-
Mortar and pestle
Protocol:
-
Preparation of Reactants: Inside an argon-filled glovebox, weigh out LiNH₂, MgH₂, and RbH in a 2:1:0.1 molar ratio.
-
Pre-milling Homogenization: Gently grind the three components together using a mortar and pestle for approximately 15-20 minutes to ensure a homogeneous mixture.
-
Ball Milling:
-
Transfer the homogenized powder into a hardened steel or tungsten carbide milling vial along with the milling balls. A ball-to-powder weight ratio of 20:1 is recommended.
-
Seal the vial tightly inside the glovebox.
-
Mill the mixture using a high-energy ball mill for 1-2 hours.
-
-
Sample Collection: After milling, return the vial to the glovebox and carefully collect the resulting fine powder. The sample is now ready for characterization.
Kinetic and Thermodynamic Characterization
Equipment:
-
Sieverts-type apparatus (for Pressure-Composition-Temperature - PCT analysis)
-
Temperature-Programmed Desorption (TPD) system with a mass spectrometer
-
Differential Scanning Calorimeter (DSC)
Protocol for TPD Analysis:
-
Load a small amount of the synthesized sample (typically 10-20 mg) into the TPD sample holder inside the glovebox.
-
Seal the sample holder and transfer it to the TPD system.
-
Evacuate the system to a high vacuum.
-
Heat the sample at a constant rate (e.g., 5 °C/min) under a flow of inert gas (e.g., Argon).
-
Monitor the evolved gases, particularly H₂, using a mass spectrometer to determine the dehydrogenation temperature.
Protocol for PCT Analysis:
-
Load a precisely weighed sample (typically 100-200 mg) into the sample holder of the Sieverts apparatus inside the glovebox.
-
Seal and mount the sample holder onto the apparatus.
-
Activate the sample by heating under vacuum to remove any surface contaminants.
-
To measure desorption isotherms, heat the sample to the desired temperature (e.g., 150-180 °C) and incrementally decrease the hydrogen pressure, allowing the system to reach equilibrium at each step.[2]
-
To measure absorption isotherms, maintain the desired temperature and incrementally increase the hydrogen pressure.
-
The van't Hoff plot can be constructed from the plateau pressures at different temperatures to determine the enthalpy and entropy of the reaction.
Protocol for Kissinger Analysis (Activation Energy):
-
Perform DSC measurements on the sample at several different heating rates (e.g., 5, 10, 15, 20 °C/min).
-
Identify the peak temperature of the dehydrogenation event for each heating rate.
-
Plot ln(β/Tₚ²) versus 1/Tₚ, where β is the heating rate and Tₚ is the peak temperature.
-
The activation energy can be calculated from the slope of the resulting straight line.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic mechanism and the experimental workflow.
Caption: Proposed catalytic pathway for RbH in the LiNH₂/MgH₂ system.
Caption: Experimental workflow for synthesis and characterization.
References
Rubidium Hydride: A Versatile Precursor for Advanced Material Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Rubidium hydride (RbH), a simple binary compound, is emerging as a critical precursor in the synthesis of a diverse range of novel materials. Its high reactivity and ability to serve as a rubidium and hydride ion source make it an invaluable tool in the development of next-generation technologies, from renewable energy to advanced electronics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hydrogen storage materials, high-efficiency perovskite photovoltaics, and complex hydrides.
Application in Hydrogen Storage Materials
This compound plays a dual role in the field of hydrogen storage: as a potent catalyst to enhance the kinetics of existing storage systems and as a direct precursor for the synthesis of ultra-high-capacity superhydrides.
Catalytic Enhancement of Amide-Hydride Systems
Application Note: The 2LiNH₂/MgH₂ composite system is a promising material for solid-state hydrogen storage due to its high theoretical hydrogen capacity. However, its practical application is hindered by slow dehydrogenation and hydrogenation kinetics. This compound has been demonstrated to be an exceptional catalyst for this system, significantly lowering the operating temperatures and increasing the rates of hydrogen release and uptake. The addition of a small molar percentage of RbH can reduce the dehydrogenation temperature by as much as 94°C.[1][2] Co-doping with potassium hydride (KH) can lead to even greater synergistic effects, resulting in excellent cycling stability.[3]
Experimental Protocol: Synthesis of RbH-Catalyzed 2LiNH₂/MgH₂
This protocol describes the synthesis of a 2LiNH₂/MgH₂ composite catalyzed by this compound using a high-energy ball milling technique.
Materials:
-
Lithium amide (LiNH₂), 95% purity
-
Magnesium hydride (MgH₂), 95% purity
-
This compound (RbH), 97% purity
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
High-energy planetary ball mill
-
Hardened steel or tungsten carbide milling vials and balls
-
Schlenk line
-
Tube furnace
Procedure:
-
Handling Precautions: All starting materials are highly sensitive to air and moisture. All handling and transfer of materials must be performed inside a glovebox with a purified inert atmosphere.
-
Sample Preparation: Inside the glovebox, weigh the appropriate amounts of LiNH₂, MgH₂, and RbH to achieve the desired molar ratio (e.g., 2:1:0.03 for 3 mol% RbH catalyst).
-
Ball Milling:
-
Place the powder mixture into a milling vial along with the milling balls. A ball-to-powder mass ratio of 20:1 is recommended.
-
Seal the vial tightly inside the glovebox.
-
Mill the mixture at a high rotation speed (e.g., 400 rpm) for a specified duration (e.g., 1-5 hours). The milling process creates intimate contact between the reactants and the catalyst and introduces defects that can enhance kinetics.
-
-
Characterization (Optional): After milling, a small sample of the composite can be taken for characterization by techniques such as X-ray diffraction (XRD) to confirm the phases present.
-
Dehydrogenation/Hydrogenation Cycling:
-
Load the milled powder into a sample holder suitable for a Sieverts-type apparatus or a tube furnace connected to a gas handling system.
-
Heat the sample under vacuum or a flow of inert gas to the desired dehydrogenation temperature (e.g., 130-200°C).
-
Monitor the hydrogen evolution to determine the desorption kinetics and capacity.
-
For hydrogenation, expose the sample to high-purity hydrogen gas at a specified pressure and temperature (e.g., 30-50 bar H₂ at 120-180°C).
-
Precursor for Rubidium Superhydrides
Application Note: Under extreme pressure, this compound can react with hydrogen to form polyhydrides with exceptionally high hydrogen content, such as RbH₅ and RbH₉.[2][4][5][6][7] These "superhydrides" are of significant interest for their potential as high-density hydrogen storage materials and for their predicted exotic electronic properties, including high-temperature superconductivity.[3] The synthesis of these materials requires specialized high-pressure apparatus, such as diamond anvil cells.
Experimental Protocol: High-Pressure Synthesis of Rubidium Superhydrides
This protocol provides a general outline for the synthesis of rubidium superhydrides using a diamond anvil cell (DAC).
Materials:
-
This compound (RbH) powder
-
High-purity hydrogen gas (for loading into the DAC)
-
Ruby spheres (for pressure calibration)
Equipment:
-
Diamond anvil cell (DAC)
-
Gas loading system for DAC
-
Laser heating system
-
Raman spectrometer
-
Synchrotron X-ray diffraction setup
Procedure:
-
DAC Preparation: A small amount of RbH powder is loaded into the gasket of the diamond anvil cell within an inert atmosphere glovebox. A few ruby spheres are also included for in-situ pressure measurement via ruby fluorescence.
-
Hydrogen Loading: The DAC is sealed and then connected to a gas loading system. The sample chamber is filled with high-purity hydrogen gas, which will serve as both the reactant and the pressure-transmitting medium.
-
Pressurization: The pressure inside the DAC is gradually increased by tightening the screws. The pressure is monitored by measuring the shift in the ruby fluorescence peak.
-
Laser Heating: Once the desired pressure is reached (e.g., 18 GPa for the synthesis of RbH₉-I), the sample is heated using a high-power laser.[4][6][7] The laser heating initiates the reaction between RbH and the surrounding hydrogen.
-
In-situ Characterization: The formation of new this compound phases is monitored in-situ using Raman spectroscopy and synchrotron X-ray diffraction. These techniques allow for the identification of the crystal structure and composition of the newly formed superhydrides at high pressure.
-
Decompression and Stability Studies: The pressure can be gradually released to study the stability of the synthesized superhydrides at lower pressures.
Quantitative Data for Hydrogen Storage Materials
| Material System | Catalyst/Precursor | Synthesis Conditions | Dehydrogenation Temperature (°C) | Hydrogen Capacity (wt.%) | Key Findings |
| 2LiNH₂/MgH₂ | 3 mol% RbH | High-energy ball milling | ~130-150 | ~5.0 | RbH lowers the desorption temperature by up to 94°C and doubles the desorption rate compared to KH.[1][2] |
| Mg(NH₂)₂-2LiH | 0.04KH-0.04RbH | High-energy ball milling | 130 | 5.2 (reversible) | Co-catalysis leads to superior kinetics and excellent cycling stability, retaining over 93% capacity after 50 cycles.[3] |
| RbH + H₂ | RbH | 18 GPa, Laser heating | N/A | High (in RbH₉) | Formation of RbH₉-I, stable down to 8.7 GPa.[4][6][7] |
| RbH + H₂ | RbH | >87 GPa, Laser heating | N/A | High (in RbH₅) | Formation of RbH₅, providing the first experimental evidence of linear H₃⁻ anions.[4][6][7] |
Application in Perovskite Optoelectronics
Rubidium is a key component in achieving record efficiencies and enhanced stability in perovskite solar cells and light-emitting diodes (LEDs). While rubidium iodide (RbI) is often the direct additive, it can be synthesized from this compound. The incorporation of rubidium cations into the perovskite lattice can improve material properties and device performance.[8][9][10][11]
Application Note: The incorporation of a small percentage of rubidium cations into mixed-cation lead halide perovskites (e.g., containing formamidinium and methylammonium) has been shown to enhance the power conversion efficiency (PCE) and operational stability of the resulting solar cells.[9][10] Rubidium helps to stabilize the photoactive perovskite phase and reduce non-radiative recombination losses.[12] Stabilized efficiencies of over 21% have been reported for rubidium-containing perovskite solar cells.[10]
Experimental Protocol: Synthesis of Rubidium-Incorporated Perovskite Thin Films
This protocol describes a solution-based method for the fabrication of rubidium-incorporated perovskite thin films for solar cell applications.
Materials:
-
Rubidium iodide (RbI) (can be synthesized from RbH by reaction with HI)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Lead iodide (PbI₂)
-
Lead bromide (PbBr₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Chlorobenzene (or other anti-solvent)
-
FTO-coated glass substrates
-
TiO₂ compact layer precursor (e.g., titanium diisopropoxide bis(acetylacetonate))
-
TiO₂ mesoporous paste
-
Spiro-OMeTAD (hole transport material)
-
Gold or Carbon (for top electrode)
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox
-
Thermal evaporator
-
Solar simulator
-
External quantum efficiency (EQE) measurement system
Procedure:
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Deposit a compact TiO₂ layer by spin-coating and anneal at high temperature (e.g., 500°C). A mesoporous TiO₂ layer is then deposited on top of the compact layer.
-
Perovskite Precursor Solution Preparation:
-
Inside a glovebox, prepare the precursor solution by dissolving the metal halides (e.g., PbI₂, PbBr₂) and the organic/alkali halides (e.g., FAI, MABr, RbI) in a mixture of DMF and DMSO. The stoichiometry should be carefully controlled to achieve the desired composition (e.g., with 5% rubidium incorporation).
-
-
Perovskite Film Deposition:
-
Transfer the substrates with the TiO₂ layers into the glovebox.
-
Spin-coat the perovskite precursor solution onto the substrates. A two-step spin program is typically used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).
-
During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
-
Annealing: Anneal the perovskite film on a hotplate at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-60 minutes) to complete the crystallization process.
-
Device Completion:
-
Deposit a hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.
-
Finally, deposit the top metal electrode (e.g., gold) by thermal evaporation.
-
-
Characterization: The performance of the completed solar cell is characterized under a solar simulator (AM 1.5G) to measure parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Quantitative Data for Rubidium-Incorporated Perovskite Solar Cells
| Perovskite Composition | Precursor Additive | Power Conversion Efficiency (PCE) | Stabilized Efficiency | Stability |
| FA₀.₉₅Rb₀.₀₅PbI₃ | 5% RbI | 16.2% | - | Superior moisture stability compared to FAPbI₃.[9] |
| RbCsMAFA-perovskite | 5% Rb | up to 21.6% | 20.2% (average) | Retained 95% of initial performance at 85°C for 500 hours under full solar illumination.[8][10][11] |
| FA₀.₈₀MA₀.₁₅Rb₀.₀₅PbI₂.₅₅Br₀.₄₅ | 5% RbI | 19.6% | - | - |
Application in Complex Hydride Synthesis
Application Note: this compound is a key starting material for the synthesis of complex metal borohydrides, such as rubidium calcium borohydride (B1222165) (RbCa(BH₄)₃). These materials are being investigated for their potential in hydrogen storage and as solid-state ion conductors. The synthesis often involves mechanochemical methods or solvent-based routes.
Experimental Protocol: Mechanochemical Synthesis of RbCa(BH₄)₃ (Proposed)
Materials:
-
This compound (RbH)
-
Calcium borohydride (Ca(BH₄)₂)
-
Inert gas (Argon)
Equipment:
-
Glovebox
-
High-energy ball mill
-
Hardened steel or tungsten carbide milling vials and balls
-
XRD instrument
Procedure:
-
Stoichiometric Mixing: Inside a glovebox, combine stoichiometric amounts of RbH and Ca(BH₄)₂ in a milling vial.
-
Ball Milling: Add milling balls (e.g., 20:1 ball-to-powder ratio) and seal the vial. Mill the mixture at a moderate speed (e.g., 300-400 rpm) for several hours (e.g., 2-10 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the powder at different milling times for XRD analysis to identify the formation of the RbCa(BH₄)₃ phase.
-
Product Isolation: Once the reaction is complete, the resulting RbCa(BH₄)₃ powder is handled and stored under an inert atmosphere.
Safety and Handling of this compound
This compound is a highly reactive and hazardous material. It reacts violently with water to produce flammable hydrogen gas and corrosive rubidium hydroxide.[13][14] It is also corrosive to the skin, eyes, and respiratory tract.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection: Wear flame-retardant and impervious clothing. Use chemical-resistant gloves.[4]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated.[4]
Handling and Storage:
-
Handle and store under a dry, inert atmosphere (e.g., argon).[5][6]
-
Keep away from water, moisture, and sources of ignition.[5][6]
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
In case of a spill, do not use water. Smother with dry sand or soda ash.[5][6]
Diagrams
Experimental Workflow for RbH-Catalyzed Hydrogen Storage Material Synthesis
Caption: Workflow for synthesizing RbH-catalyzed hydrogen storage materials.
Logical Relationship in Perovskite Solar Cell Fabrication
Caption: Role of RbH-derived precursors in enhancing perovskite solar cell performance.
References
- 1. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elementschina.com [elementschina.com]
- 5. indico.cern.ch [indico.cern.ch]
- 6. Rubidium - ESPI Metals [espimetals.com]
- 7. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Thermal Stability and Decomposition of Rubidium Hydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and decomposition of rubidium hydride (RbH). Due to its pyrophoric and water-reactive nature, handling and analyzing this compound requires stringent safety protocols and specialized experimental setups. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and accurate characterization.
Frequently Asked Questions (FAQs)
Q1: What is the reported thermal decomposition temperature of this compound?
A1: this compound is reported to decompose at approximately 170°C.[1] However, the exact onset and rate of decomposition can be influenced by factors such as heating rate, atmospheric purity, and the presence of impurities.
Q2: What are the expected decomposition products of this compound?
A2: The thermal decomposition of this compound yields rubidium metal and hydrogen gas (H₂). The reaction is as follows: 2RbH(s) → 2Rb(s) + H₂(g).
Q3: My TGA/DSC results for RbH are inconsistent. What are the potential causes?
A3: Inconsistencies in thermal analysis of this compound can arise from several sources:
-
Sample Contamination: Exposure to air or moisture, even brief, can lead to the formation of rubidium hydroxide (B78521) (RbOH) and rubidium oxide (Rb₂O), which have different thermal behaviors.[2][3][4]
-
Instrument Conditions: Fluctuations in the inert gas purge, incorrect sample pan material, or poor thermal contact can affect results.[5][6]
-
Sample Preparation: Inconsistent sample mass or packing in the crucible can lead to variations in heat transfer.[7]
Q4: How should I handle and store this compound to prevent decomposition and contamination?
A4: this compound is pyrophoric and water-reactive and must be handled under an inert atmosphere, such as in a glovebox or on a Schlenk line.[8][9][10] It should be stored in a tightly sealed container under an inert gas (e.g., argon) and away from heat, moisture, and oxygen.[11][12]
Q5: What are the primary safety hazards associated with the thermal decomposition of this compound?
A5: The primary hazards are the formation of flammable hydrogen gas, which can create an explosive atmosphere, and the production of highly reactive molten rubidium metal.[13] The experimental setup must be designed to safely vent the evolved hydrogen and contain the molten rubidium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass gain in TGA before decomposition. | Reaction with residual oxygen or moisture in the TGA furnace, forming Rb₂O or RbOH. | Ensure a high-purity inert gas purge. Perform a blank run with an empty crucible to verify a stable baseline. Consider installing the TGA inside a glovebox for ultimate atmospheric control.[14] |
| Decomposition onset temperature is significantly lower than 170°C. | Presence of impurities or a very high heating rate. | Use high-purity this compound. Analyze at a lower heating rate (e.g., 5-10 °C/min) to improve temperature resolution.[15] |
| Noisy or drifting DSC baseline. | Poor thermal contact between the sample and the crucible, or between the crucible and the sensor. Contamination of the DSC cell. | Ensure the sample is finely powdered and evenly distributed in the crucible. Use a crucible material that is inert to rubidium and its decomposition products (e.g., alumina). Clean the DSC cell according to the manufacturer's instructions.[5][16] |
| Exothermic event observed before the endothermic decomposition. | Reaction of the sample with residual air, leading to oxidation. | Improve the inert atmosphere of the TGA/DSC. Purge the system for an extended period before starting the analysis. |
| Sudden, sharp mass loss in TGA. | Explosive release of hydrogen gas due to rapid heating or a large sample size. | Use a smaller sample size (typically 1-5 mg). Employ a slower heating rate to allow for controlled decomposition. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal properties of this compound.
| Property | Value | Source |
| Decomposition Temperature | ~170 °C | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -52.3 kJ/mol | [1] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring mass loss as a function of temperature.
Materials:
-
This compound (high purity)
-
TGA instrument
-
High-purity inert gas (e.g., argon or nitrogen)
-
Alumina (B75360) or platinum crucibles
-
Glovebox or Schlenk line
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated.
-
Purge the TGA furnace with high-purity inert gas at a flow rate of 50-100 mL/min for at least 1 hour before analysis to remove any residual oxygen and moisture.
-
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox or on a Schlenk line, carefully load 1-5 mg of finely powdered this compound into a pre-tared TGA crucible.
-
Record the exact sample mass.
-
Seal the crucible in an airtight container for transfer to the TGA.
-
-
TGA Analysis:
-
Quickly transfer the sealed crucible to the TGA autosampler or sample holder, minimizing exposure to the laboratory atmosphere. If possible, perform the loading within a glovebox connected to the TGA.
-
Immediately start the inert gas purge in the TGA.
-
Heat the sample from ambient temperature to 300°C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial significant mass loss.
-
Calculate the total mass loss and compare it to the theoretical mass loss for the decomposition of RbH to Rb (which is the loss of hydrogen, approximately 1.17% of the initial mass).
-
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To measure the heat flow associated with the thermal decomposition of this compound.
Materials:
-
This compound (high purity)
-
DSC instrument
-
High-purity inert gas (e.g., argon or nitrogen)
-
Hermetically sealed aluminum or alumina crucibles
-
Glovebox or Schlenk line
Procedure:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using appropriate standards.
-
Ensure a stable baseline by running an empty, sealed crucible through the temperature program.
-
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, weigh 1-5 mg of finely powdered this compound into a DSC crucible.
-
Hermetically seal the crucible to prevent any reaction with the atmosphere.
-
-
DSC Analysis:
-
Place the sealed sample crucible and a reference crucible (empty, sealed) into the DSC cell.
-
Purge the cell with high-purity inert gas.
-
Heat the sample from ambient temperature to 200°C at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the decomposition of this compound.
-
Determine the onset temperature and the peak temperature of the decomposition event.
-
Integrate the peak area to determine the enthalpy of decomposition.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA analysis of RbH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Rubidium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]
- 5. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. betterceramic.com [betterceramic.com]
- 8. cmu.edu [cmu.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. uvic.ca [uvic.ca]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. indico.cern.ch [indico.cern.ch]
- 14. mt.com [mt.com]
- 15. matsc.ktu.lt [matsc.ktu.lt]
- 16. nexacule.com [nexacule.com]
Technical Support Center: Experimental Synthesis of Rubidium Polyhydrides
Welcome to the technical support center for the experimental synthesis of rubidium polyhydrides. This resource is designed for researchers, scientists, and drug development professionals engaged in high-pressure synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing rubidium polyhydrides?
A1: The synthesis of rubidium polyhydrides is primarily challenged by the extreme conditions required. These include the generation and maintenance of high pressures (typically GPa range), the handling of highly reactive rubidium metal, and the need for in-situ characterization techniques.[1] Common difficulties include gasket failure, sample contamination, and achieving homogeneous pressure and temperature conditions.[2][3]
Q2: Why is a Diamond Anvil Cell (DAC) necessary for this synthesis?
A2: A Diamond Anvil Cell (DAC) is essential as it is capable of generating the extremely high pressures required to stabilize rubidium polyhydrides.[4] Diamonds are used due to their exceptional hardness and transparency to a wide range of electromagnetic radiation, which allows for in-situ monitoring of the reaction using techniques like X-ray diffraction and Raman spectroscopy.[5]
Q3: What are the typical starting materials for the synthesis?
A3: The synthesis typically starts with elemental rubidium or rubidium monohydride (RbH) and a source of hydrogen.[6][7] The hydrogen often serves as both a reactant and a pressure-transmitting medium.[6]
Q4: How is the pressure inside the DAC measured?
A4: Pressure is commonly measured using the ruby fluorescence method.[1] A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence lines is measured. However, this method has limitations at high temperatures, and alternative methods like using a known equation of state of a standard material (e.g., gold or platinum) included in the sample chamber may be used.[8]
Q5: What is the purpose of laser heating in the synthesis?
A5: Laser heating is employed to overcome kinetic barriers and promote the chemical reaction between rubidium and hydrogen at high pressures.[9][10] It allows for reaching temperatures of thousands of Kelvin within the sample chamber, which can be crucial for the formation of certain polyhydride phases.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental synthesis of rubidium polyhydrides.
Problem 1: Gasket Failure
-
Symptoms: Sudden loss of pressure, visible extrusion of the sample, or fracture of the gasket.
-
Possible Causes:
-
Solutions:
-
Ensure proper pre-indentation: The gasket should be pre-indented to a thickness appropriate for the target pressure.[5]
-
Select the right material: Rhenium is a common choice for very high-pressure experiments due to its strength.[8]
-
Precise sample hole drilling: Use a micro-drilling system to ensure the hole is centered in the indented area.[12]
-
Gradual pressure application: Increase the pressure slowly and in small increments.[13]
-
Problem 2: Sample Contamination
-
Symptoms: Formation of unexpected phases observed in XRD or Raman spectra (e.g., oxides, carbides from reaction with diamond anvils at high temperatures).
-
Possible Causes:
-
Exposure of reactive rubidium to air or moisture during loading.[3]
-
Use of a reactive pressure-transmitting medium.
-
Reaction with the gasket material at high temperatures.
-
Contaminants present in the hydrogen gas source.
-
-
Solutions:
-
Inert atmosphere loading: Handle rubidium and load the DAC in a glovebox with a purified inert atmosphere (e.g., argon).[4]
-
Use of inert pressure-transmitting medium: While hydrogen is the reactant, an inert gas like argon or neon can be used as the pressure medium if the experiment allows.
-
Careful selection of gasket material: Rhenium is generally inert, but interactions should be considered at extreme temperatures.[2]
-
High-purity hydrogen: Use ultra-high purity hydrogen gas.
-
Problem 3: Inconsistent or No Reaction
-
Symptoms: In-situ characterization shows only the starting materials (rubidium/RbH and hydrogen) despite reaching target pressure and temperature.
-
Possible Causes:
-
Insufficient temperature to overcome the reaction's activation energy.
-
Inhomogeneous heating of the sample.
-
Incorrect stoichiometry of reactants in the sample chamber.
-
-
Solutions:
-
Increase laser power/temperature: Gradually increase the laser power while monitoring the sample for any changes.[14]
-
Use double-sided laser heating: This provides a more uniform temperature distribution throughout the sample.[15]
-
Ensure adequate hydrogen: Ensure an excess of hydrogen is loaded into the sample chamber to drive the reaction.[6]
-
Problem 4: Diamond Anvil Failure
-
Symptoms: Catastrophic failure of the DAC, often with a loud noise and loss of the sample. Visible cracking or chipping of the diamond culet.
-
Possible Causes:
-
Exceeding the pressure limit of the diamond culets.
-
Misalignment of the diamond anvils.
-
Presence of a hard inclusion in the sample that creates a pressure concentration point.
-
-
Solutions:
-
Select appropriate culet size: Use larger culets for lower pressures and smaller, beveled culets for ultra-high pressures.[1]
-
Meticulous alignment: Ensure the diamond culets are perfectly parallel before starting the experiment.[13]
-
Homogeneous sample: Ensure the starting sample is a fine, uniform powder to prevent pressure concentrations.
-
Quantitative Data Summary
The following table summarizes the reported synthesis conditions for various rubidium polyhydrides.
| Rubidium Polyhydride Phase | Pressure (GPa) | Temperature (K) | Starting Materials | Reference |
| RbH₃, RbH₅ | > 2 | Ambient | Rb + H₂ | [11] |
| RbH₉-I | 18 | > 1500 (Laser Heated) | RbH + H₂ | [7] |
| RbH₉-II | 22 | > 1500 (Laser Heated) | RbH + H₂ | [7] |
| RbH₅-I, RbH₅-II | > 87 | > 1500 (Laser Heated) | RbH + H₂ | [7] |
| Various Polyhydrides (predicted) | 2 - 100 | N/A | Rb + H₂ | [11] |
Experimental Protocols
Protocol 1: Diamond Anvil Cell Preparation and Sample Loading
-
Diamond Anvil Selection and Alignment:
-
Choose diamond anvils with a culet size appropriate for the target pressure.
-
Clean the diamonds with a suitable solvent (e.g., acetone, isopropanol).
-
Mount the diamonds onto the DAC seats and align them under a microscope to ensure the culets are parallel. This is a critical step to prevent premature failure.[13]
-
-
Gasket Preparation:
-
Sample Loading (in an Inert Atmosphere Glovebox):
-
Place the prepared gasket on the lower diamond anvil.
-
Carefully place a small piece of fresh-cut rubidium metal or RbH powder into the sample chamber.
-
Add a few small ruby spheres for pressure measurement.[1]
-
Assemble the DAC, ensuring the sample remains centered.
-
-
Hydrogen Gas Loading:
-
Transfer the sealed DAC to a gas-loading system.
-
Pressurize the system with high-purity hydrogen gas.
-
The high pressure forces the hydrogen into the sample chamber of the DAC.
-
Seal the DAC screws to maintain the initial pressure of hydrogen.
-
Protocol 2: High-Pressure Synthesis and In-Situ Characterization
-
Pressurization:
-
Mount the loaded DAC onto the measurement setup (e.g., Raman spectrometer, X-ray diffractometer).
-
Gradually increase the pressure by tightening the DAC screws in small, equal increments.[1]
-
Monitor the pressure at each step using the ruby fluorescence method.
-
-
Laser Heating:
-
Once the target pressure is reached, focus the laser beam onto the sample.
-
If available, use a double-sided laser heating system for uniform temperature distribution.[9]
-
Increase the laser power gradually to reach the desired synthesis temperature.
-
Measure the temperature using spectroradiometry of the incandescent sample.
-
-
In-Situ Characterization:
-
Collect Raman spectra or XRD patterns before, during, and after laser heating to monitor the reaction progress and identify the synthesized phases.[6][7]
-
Changes in the Raman modes corresponding to H-H vibrations or the emergence of new peaks in the XRD pattern indicate the formation of rubidium polyhydrides.
-
Visualizations
References
- 1. sites.nd.edu [sites.nd.edu]
- 2. Fe0.79Si0.07B0.14 metallic glass gaskets for high-pressure research beyond 1 Mbar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usalab.com [usalab.com]
- 4. icj-e.org [icj-e.org]
- 5. gulab.stanford.edu [gulab.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diamond Anvil Cell (DAC) [serc.carleton.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [PDF] Development of laser-heated diamond anvil cell facility for synthesis of novel materials | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. geoweb.princeton.edu [geoweb.princeton.edu]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. esrf.fr [esrf.fr]
Technical Support Center: Safe Handling of Water-Reactive Rubidium Hydride
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with rubidium hydride (RbH). Adherence to these procedures is critical due to the material's extreme reactivity with water.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (RbH) is a white, crystalline solid classified as an alkali metal hydride.[1] It is a powerful superbase that reacts violently with water and moisture, producing flammable hydrogen gas and significant heat, which can lead to spontaneous ignition or explosion.[2][3][4][5][6] It is also corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7][8]
Q2: What are the primary hazards I should be aware of when working with this compound?
The primary hazards include:
-
Extreme Water Reactivity: Violent reaction with water, including humidity in the air, to produce flammable hydrogen gas.[3][4][9] This reaction is highly exothermic and can ignite the evolved hydrogen.[3]
-
Spontaneous Ignition (Pyrophoricity): Finely divided this compound can ignite spontaneously in air.
-
Corrosivity: Causes severe burns to skin and eyes upon contact.[7][10] Inhalation can damage the respiratory tract.[7][8]
-
Flammability: The compound itself does not burn, but the hydrogen gas produced upon contact with moisture is highly flammable.
Q3: What type of laboratory environment is required for handling this compound?
All manipulations of this compound should be conducted in a controlled inert atmosphere, such as in a glovebox filled with argon or nitrogen.[8][11] If a glovebox is not available, work must be performed in a certified laboratory fume hood with the work area kept scrupulously dry.[8][11] It is strongly recommended that at least two people are present when handling this material.[9]
Q4: What should I do in case of a fire involving this compound?
In case of a fire, DO NOT USE WATER, FOAM, OR CARBON DIOXIDE .[3][9][12] Use only a Class D dry powder extinguisher, such as Met-L-X or LITH-X, dry sand, soda ash, or powdered lime to smother the fire.[3][12][13] If the fire is large or cannot be controlled, evacuate the area immediately and contact emergency responders.[2][8]
Troubleshooting Guides
Issue: I observe fumes or smoke coming from the this compound container upon opening.
-
Probable Cause: The container seal has been compromised, allowing moisture from the air to react with the this compound, generating hydrogen gas and heat.
-
Solution:
-
If safe to do so, immediately place the container in a larger, sealable container under an inert atmosphere (e.g., inside a glovebox or a desiccator with an inert gas purge).
-
If the reaction appears vigorous, evacuate the immediate area and follow emergency procedures.
-
Do not attempt to use the compromised material. It should be disposed of following established hazardous waste protocols.
-
Issue: During a reaction, the addition of this compound causes an unexpectedly vigorous or uncontrolled reaction.
-
Probable Cause:
-
The reaction solvent or reagents contain residual water.
-
The reaction scale is too large for the apparatus to handle the heat generated.
-
The addition rate of this compound is too fast.
-
-
Solution:
-
Immediately cease the addition of this compound.
-
If possible and safe, cool the reaction vessel using an external cooling bath (e.g., ice water).
-
Be prepared for the release of flammable hydrogen gas. Ensure adequate ventilation and eliminate all ignition sources.
-
For future experiments, ensure all solvents and reagents are rigorously dried, reduce the scale of the reaction, and add the this compound in small, controlled portions.
-
Issue: A small spill of this compound has occurred inside the fume hood.
-
Probable Cause: Accidental mishandling during transfer.
-
Solution:
-
Keep the spill area isolated and ensure there are no sources of water or moisture nearby.
-
Cover the spill with a generous amount of a Class D fire extinguishing agent like dry sand, soda ash, or powdered lime.[2][3][12]
-
Using non-sparking tools, carefully collect the mixture into a designated, dry, and properly labeled waste container.[9][14]
-
The container should be vented to prevent pressure buildup from any slow reaction with residual moisture.[2]
-
Decontaminate the area cautiously with a non-reactive solvent like isopropanol (B130326) or tert-butanol (B103910) to quench any remaining residue, followed by a final rinse.[11]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
| Chemical Formula | RbH | [1] |
| Molar Mass | 86.476 g/mol | [1] |
| Appearance | White cubic crystals | [1] |
| Density | 2.60 g/cm³ | [1] |
| Melting Point | Decomposes at 170°C | [1][15] |
| Solubility in Water | Reacts violently | [1] |
| Standard Enthalpy of Formation | -52.3 kJ/mol | [1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Citation |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of explosion or significant splash hazard. | [7][14][16] |
| Hand Protection | Wear chemical-resistant gloves (e.g., neoprene or nitrile). For handling pyrophoric materials, a double-gloving system with a flame-resistant outer glove is recommended. | [7][14][16][17] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) must be worn and fully buttoned. Long pants and closed-toe, non-perforated shoes are mandatory. | [7][11][14][16] |
| Respiratory Protection | If working outside of a fume hood or glovebox is unavoidable, a full-face respirator with appropriate cartridges is required. Consult with your institution's safety officer. | [7][8][18] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., argon or nitrogen with O₂ and H₂O levels below 10 ppm). Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and ensure they are thoroughly dried (e.g., oven-dried and cooled under vacuum).
-
Transfer: Introduce the sealed container of this compound into the glovebox antechamber and cycle several times to purge any atmospheric contaminants.
-
Weighing: Inside the glovebox, carefully open the container. Using a clean, dry spatula, transfer the desired amount of this compound to a tared weighing boat or directly into the reaction vessel.
-
Sealing: Promptly and securely reseal the main container of this compound.
-
Addition to Reaction: If adding to a reaction vessel, do so slowly and in small portions to control the reaction rate and temperature.
-
Cleanup: Clean any residual powder from the spatula and work surface using a dry cloth or by rinsing with a compatible, dry solvent into a designated waste container.
Protocol 2: Safe Quenching and Disposal of Residual this compound
-
Inert Environment: Conduct the quenching procedure in a fume hood or glovebox.
-
Suspension: Suspend the residual this compound in a high-boiling point, inert hydrocarbon solvent (e.g., mineral oil or toluene).
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise to the suspension.[11] This will react with the this compound at a controllable rate.
-
Monitor Reaction: Monitor the reaction for hydrogen gas evolution and temperature increase. Use a cooling bath as necessary.
-
Final Quench: Once the addition of the alcohol no longer produces gas, slowly and cautiously add a small amount of ethanol (B145695), followed by a mixture of ethanol and water, and finally water to ensure all reactive material is consumed.
-
Disposal: The resulting solution should be neutralized and disposed of as hazardous waste according to institutional and local regulations.[2][17]
Visualizations
Caption: Workflow for responding to a small this compound spill.
Caption: Decision tree for emergency fire response involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. RUBIDIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Rubidium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 5. WebElements Periodic Table » Rubidium » reactions of elements [webelements.com]
- 6. quora.com [quora.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. purdue.edu [purdue.edu]
- 9. Rubidium - ESPI Metals [espimetals.com]
- 10. fishersci.com [fishersci.com]
- 11. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. gpcgateway.com [gpcgateway.com]
- 14. elementschina.com [elementschina.com]
- 15. americanelements.com [americanelements.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. research.uga.edu [research.uga.edu]
- 18. chemicalbook.com [chemicalbook.com]
Optimizing Pressure and Temperature for RbH9 Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Rubidium nonahydride (RbH9). The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice for experimental procedures.
Summary of Quantitative Data
The synthesis of different RbH9 polymorphs is highly dependent on the applied pressure and temperature. Below is a summary of the key experimental parameters reported for the formation of RbH9-I and RbH9-II.
| Polymorph | Pressure (GPa) | Temperature | Starting Materials | Experimental Setup |
| RbH9-I | 18 | High Temperature | Rubidium monohydride (RbH) in H2 medium | Laser-heated diamond anvil cell (DAC) |
| RbH9-II | 22 | High Temperature | Rubidium monohydride (RbH) in H2 medium | Laser-heated diamond anvil cell (DAC) |
Experimental Protocols
A detailed methodology for the synthesis of RbH9 in a laser-heated diamond anvil cell (DAC) is outlined below. This protocol is based on established high-pressure synthesis techniques for metal hydrides.
1. Sample Preparation and Loading:
-
A small piece of rubidium monohydride (RbH) is loaded into the sample chamber of a diamond anvil cell.
-
The sample chamber is created by indenting a rhenium gasket and drilling a hole in the center.
-
A few ruby spheres are included in the sample chamber for in-situ pressure measurement via ruby fluorescence.
-
The DAC is then loaded with high-purity hydrogen, which serves as both a reactant and a pressure-transmitting medium.
2. Compression and Heating:
-
The DAC is gradually compressed to the desired pressure (18 GPa for RbH9-I or 22 GPa for RbH9-II). The pressure is monitored in real-time using the ruby fluorescence method.
-
Once the target pressure is reached and stabilized, the sample is heated using a high-power laser. The temperature is determined spectroradiometrically by analyzing the black-body radiation emitted from the heated sample.
3. In-situ Analysis:
-
Synchrotron X-ray diffraction (XRD) and Raman spectroscopy are used to monitor the reaction in-situ.
-
The formation of RbH9 is confirmed by the appearance of new diffraction peaks or Raman modes that correspond to the predicted crystal structures of the respective polymorphs.
4. Decompression:
-
After the synthesis is complete, the laser heating is turned off, and the sample is quenched to room temperature.
-
The pressure is then slowly released to ambient conditions for sample recovery and further ex-situ analysis. RbH9-I has been shown to be stable upon decompression down to 8.7 GPa.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of RbH9.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter during the synthesis of RbH9.
FAQs
-
Q1: What are the specific temperature ranges for the synthesis of RbH9-I and RbH9-II?
-
A1: The available literature describes the synthesis temperature as "high temperature" without specifying a precise numerical range. In laser-heated DAC experiments, temperatures can reach up to 5000 K.[3] For similar high-pressure hydride syntheses, temperatures in the range of 1500-2500 K are often employed. It is recommended to start with a moderate laser power and gradually increase it while monitoring the sample for any changes through in-situ analysis.
-
-
Q2: What are the expected crystal structures for RbH9-I and RbH9-II?
-
A2: Theoretical calculations predict a structure with the space group Pm for RbH9 at pressures between 2-20 GPa, and a P63/mmc structure at pressures above this range up to 100 GPa.[1][4] Experimental X-ray diffraction data should be compared with these predicted structures for phase identification.
-
-
Q3: Is it possible to synthesize other rubidium polyhydrides?
Troubleshooting
-
Q4: My experiment is not yielding any RbH9. What could be the problem?
-
A4: There are several potential reasons for a failed synthesis:
-
Insufficient Pressure or Temperature: Ensure that the target pressure of 18 GPa or 22 GPa is reached and maintained stably. The laser heating might not be providing sufficient thermal energy to overcome the activation barrier for the reaction.
-
Incomplete Reaction: The heating duration might be too short. It is advisable to maintain the high-temperature condition for a sufficient period to allow the reaction to go to completion.
-
Sample Contamination: Contamination from the gasket material or impurities in the starting materials can inhibit the reaction. Ensure high-purity starting materials and proper gasket preparation.
-
-
-
Q5: The diamond anvils failed during the experiment. How can I prevent this?
-
A5: Diamond anvil failure at high pressures, especially with hydrogen, is a known issue due to hydrogen embrittlement.
-
Use Appropriate Gasket Material: Employing a robust gasket material like rhenium is crucial.
-
Pulsed Laser Heating: Using a pulsed laser instead of a continuous wave laser can minimize the exposure of the diamond anvils to high temperatures, reducing the risk of damage.[6]
-
Proper Alignment: Ensure the diamond anvils are perfectly aligned to avoid pressure gradients and stress concentrations.
-
-
-
Q6: I am observing unexpected phases in my diffraction pattern. What could be the cause?
-
A6: The formation of unexpected phases can be due to:
-
Reaction with the Gasket: At high temperatures, the sample might react with the gasket material.
-
Formation of Other Rubidium Hydrides: As mentioned, other stable rubidium polyhydrides exist at different pressure-temperature conditions. Your experimental conditions might be favoring the formation of these phases instead of RbH9.
-
Contamination: Contamination can lead to the formation of unintended products. For example, reactions with atmospheric components if the DAC is not loaded in an inert environment.
-
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. High Pressure Synthesis of Rubidium Superhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development of laser-heated diamond anvil cell facility for synthesis of novel materials | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalytic Performance of Rubidium Hydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rubidium hydride (RbH) as a catalyst, with a specific focus on its application in hydrogen storage systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic application of this compound (RbH)?
A1: this compound is recognized as an exceptional catalytic additive for improving the performance of hydrogen storage materials.[1][2] Specifically, it is highly effective in the 2LiNH₂/MgH₂ system, where it acts as a dehydrogenation catalyst to enhance hydrogen desorption and absorption kinetics.[1][2]
Q2: How does RbH improve the efficiency of the 2LiNH₂/MgH₂ hydrogen storage system?
A2: The addition of a small amount of RbH (approximately 3 mol %) to the 2LiNH₂/MgH₂ system leads to significant improvements:
-
Lowered Desorption Temperature: RbH can reduce the hydrogen desorption temperature by as much as 94 °C.[1][2]
-
Increased Desorption Rate: The hydrogen desorption rate is approximately twice as fast as that of samples doped with potassium hydride (KH) and about 60 times faster than uncatalyzed samples.[1][2]
-
Reduced Desorption Enthalpy: The desorption enthalpy for RbH-catalyzed samples is around 42 kJ/mol, a significant reduction from the 65 kJ/mol of uncatalyzed mixtures.[1][2]
Q3: Is this compound a direct catalyst for a wide range of organic reactions?
A3: Currently, the most well-documented catalytic application of RbH is as an additive in hydrogen storage systems.[1][2] While rubidium and its compounds, such as rubidium hydroxide, are used in the manufacturing of catalysts for various chemical processes, RbH itself is primarily known for its role in improving the kinetics of metal hydride-based hydrogen storage.[3] It is a powerful reducing agent and a strong base, but its application as a general catalyst in organic synthesis is not as common as traditional transition metal catalysts.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected improvement in hydrogen desorption rates.
-
Possible Cause 1: Improper mixing of RbH with the 2LiNH₂/MgH₂ system.
-
Solution: Ensure homogenous mixing of RbH with the lithium amide and magnesium hydride powders. High-energy ball milling is a common and effective method for achieving a uniform distribution of the catalyst. The duration and intensity of milling should be optimized for the specific experimental setup.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound is highly reactive and reacts violently with water and air.[5] All handling of RbH and the catalyzed mixture must be performed in an inert atmosphere, such as a glovebox filled with argon. Ensure the purity of the inert gas and the integrity of the glovebox seals.
-
-
Possible Cause 3: Incorrect molar percentage of RbH.
-
Solution: The catalytic effect is sensitive to the amount of RbH added. Studies have shown significant improvements with approximately 3 mol % RbH.[1][2] Verify the calculations and accurately weigh the components. It may be beneficial to test a range of concentrations to determine the optimal loading for your specific conditions.
-
Issue 2: Difficulty in synthesizing this compound.
-
Possible Cause: Incomplete reaction between rubidium metal and hydrogen gas.
-
Solution: The synthesis of RbH involves the direct reaction of rubidium metal with hydrogen gas.[6] This reaction should be carried out in a clean, dedicated apparatus. Ensure the rubidium metal is of high purity and the hydrogen gas is dry and free of contaminants. The reaction may require elevated temperatures to proceed at a reasonable rate. Careful control of temperature and pressure is crucial for a successful synthesis.
-
Data Presentation
Table 1: Comparison of Catalytic Effects on the 2LiNH₂/MgH₂ System
| Catalyst | Molar Percentage (mol %) | Desorption Temperature Reduction (°C) | Relative Desorption Rate | Desorption Enthalpy (kJ/mol) |
| Uncatalyzed | 0 | 0 | 1x | 65 |
| KH | ~3 | ~89 | ~30x | ~42 |
| RbH | ~3 | 94 | ~60x | ~42 |
Data compiled from The Journal of Physical Chemistry C.[1][2]
Experimental Protocols
Synthesis of this compound (RbH)
-
Preparation: In an argon-filled glovebox, place a known quantity of high-purity rubidium metal into a reaction vessel made of a material that does not form alloys with rubidium.
-
Reaction Setup: Connect the reaction vessel to a high-vacuum line equipped with a high-purity hydrogen gas source and pressure and temperature controllers.
-
Evacuation: Evacuate the reaction vessel to remove any residual atmospheric gases.
-
Hydrogen Introduction: Introduce high-purity hydrogen gas into the reaction vessel.
-
Reaction: Heat the rubidium metal gently while monitoring the pressure of the hydrogen gas. The reaction is: 2Rb(s) + H₂(g) → 2RbH(s).[6] The reaction is complete when the pressure of the hydrogen gas stabilizes, indicating it is no longer being consumed.
-
Cooling and Storage: Allow the reaction vessel to cool to room temperature under a hydrogen or argon atmosphere. The resulting white, crystalline RbH powder should be stored in an inert atmosphere.[5]
Preparation of RbH-Catalyzed 2LiNH₂/MgH₂
-
Material Handling: Inside an argon-filled glovebox, weigh the desired amounts of 2LiNH₂, MgH₂, and the synthesized RbH (e.g., to achieve a 3 mol % concentration of RbH).
-
Ball Milling: Place the powders into a hardened steel milling vial with steel balls.
-
Milling Process: Mill the mixture at a high speed for a specified duration (e.g., 1 hour). The milling process ensures a homogenous distribution of the RbH catalyst throughout the reactant mixture.
-
Sample Collection: After milling, carefully collect the catalyzed powder mixture. The sample is now ready for hydrogen storage property analysis.
Visualizations
Caption: Workflow for RbH synthesis, catalyst preparation, and analysis.
Caption: Troubleshooting flowchart for RbH catalytic issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dqpure.com [dqpure.com]
- 4. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
Technical Support Center: Low-Pressure Stability of Rubidium Superhydrides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rubidium superhydrides. The information focuses on addressing common stability issues encountered at low pressures during experimental work.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues during the synthesis and handling of rubidium superhydrides at low pressures.
| Issue/Observation | Potential Cause | Suggested Action & Troubleshooting Steps |
| No reaction or incomplete reaction during laser heating in Diamond Anvil Cell (DAC). | 1. Insufficient temperature or laser power. 2. Poor thermal coupling of the sample with the laser. 3. Incorrect pressure range for the desired phase. | 1. Gradually increase laser power while monitoring the sample visually and with Raman spectroscopy for any changes. 2. Ensure the rubidium sample is in direct contact with a laser absorber if it is not absorbing the laser wavelength directly. 3. Verify the pressure is within the predicted stability range for the target rubidium superhydride (e.g., >2 GPa for initial formation).[1] |
| Sample contamination is suspected (e.g., unexpected peaks in XRD or Raman). | 1. Reaction with air or moisture during DAC loading. 2. Reaction with the gasket material at high temperatures. 3. Carbon diffusion from the diamond anvils during prolonged laser heating. | 1. Handle rubidium metal and load the DAC in an inert atmosphere (e.g., argon-filled glovebox) to prevent the formation of oxides and hydroxides.[1][2] 2. Use a chemically inert gasket material such as rhenium. 3. Use pulsed laser heating instead of continuous wave to minimize heating time and reduce the risk of carbon diffusion. |
| The synthesized superhydride phase is not the expected one. | 1. The pressure-temperature conditions favor the formation of a different stoichiometry (e.g., RbH₅ instead of RbH₉). 2. The starting ratio of rubidium to hydrogen is not optimal. | 1. Consult the theoretical and experimental phase diagrams to adjust the synthesis pressure and temperature. For instance, RbH₉ is typically formed at lower pressures (e.g., 18-22 GPa), while RbH₅ may form at higher pressures (>87 GPa) upon heating.[3] 2. Ensure an excess of hydrogen is loaded into the DAC to promote the formation of hydrogen-rich superhydrides. |
| The superhydride decomposes upon decompression. | 1. The pressure has been lowered below the stability threshold of the synthesized phase. 2. The decompression rate is too fast, not allowing for metastable recovery. | 1. Be aware of the known stability limits. For example, RbH₉-I is stable down to 8.7 GPa.[3] 2. Reduce the pressure in small, controlled increments, monitoring the sample with XRD or Raman spectroscopy at each step to observe the decomposition pathway. |
| Difficulty identifying the synthesized phase. | 1. The presence of multiple rubidium superhydride phases or a mixture with rubidium monohydride (RbH). 2. Amorphous phases are present which are difficult to detect with XRD. | 1. Compare experimental XRD patterns with calculated patterns for known phases of rubidium hydrides. 2. Use Raman spectroscopy, which is sensitive to both crystalline and amorphous materials and can probe the vibrational modes of the hydrogen sublattice.[4] |
| Diamond anvils fracture during the experiment. | 1. Excessive pressure applied too quickly. 2. Misalignment of the diamond culets. 3. Chemical reaction between the sample and the diamond at high temperatures. | 1. Increase pressure gradually and in small increments. 2. Ensure proper alignment of the diamond anvils before starting the experiment. 3. Minimize the duration of laser heating to reduce the risk of sample-diamond interaction. |
Frequently Asked Questions (FAQs)
Q1: What is the lowest pressure at which rubidium superhydrides have been experimentally observed to be stable?
A1: The rubidium superhydride RbH₉-I has been found to be stable upon decompression down to 8.7 GPa, which is the lowest stability pressure reported for any known superhydride.[3]
Q2: What are the primary decomposition products of rubidium superhydrides at low pressures?
A2: Upon decompression, rubidium superhydrides typically decompose into lower hydrides and eventually into rubidium monohydride (RbH) and hydrogen. For example, a diamond-like RbH₁₉ phase has been observed to decompose to sh-RbH₉ at about 15 GPa, which in turn decomposes to a mixture of RbH-II and hcp-RbH₉ at around 9 GPa, and finally to pure RbH-II at approximately 7 GPa.[5]
Q3: How can I confirm the synthesis of a rubidium superhydride phase?
A3: The primary methods for confirmation are in-situ synchrotron X-ray diffraction (XRD) and Raman spectroscopy. XRD provides information about the crystal structure of the rubidium sublattice, while Raman spectroscopy is highly sensitive to the vibrational modes of the hydrogen sublattice, including the presence of H₂, H₃⁻, and H⁻ units.[3]
Q4: What are the main safety concerns when working with rubidium and its hydrides?
A4: Rubidium is a highly reactive alkali metal that can ignite spontaneously in air and reacts violently with water, producing flammable hydrogen gas.[2] Rubidium hydrides are also highly reactive. All handling of rubidium and loading of the diamond anvil cell should be performed in an inert atmosphere, such as an argon-filled glovebox.[1][2] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, should be worn at all times.
Q5: Can I recover the synthesized rubidium superhydride sample to ambient pressure?
A5: Currently, no rubidium superhydride has been shown to be stable at ambient pressure. They decompose into less hydrogen-rich phases as the pressure is released.[3][5] Therefore, recovery of the superhydride phase to ambient conditions is not feasible with current knowledge.
Q6: What are the predicted stable phases of rubidium superhydrides at low pressures according to theoretical calculations?
A6: Density functional theory (DFT) calculations predict that various rubidium polyhydrides (RbHₙ with n > 1) can become stable at pressures as low as 2 GPa.[1] Specifically, RbH₉ is predicted to be stable in the Pm space group between 2-20 GPa.[1] Other predicted stable phases at higher pressures include RbH₅ and RbH₃.[1]
Quantitative Data Summary
The following table summarizes the known stability pressures for various experimentally observed and theoretically predicted rubidium superhydride phases.
| Phase | Space Group | Pressure Range of Stability (GPa) | Synthesis Pressure (GPa) | Decomposition Pressure (GPa) | Reference |
| RbH₉-I | Rhombohedral | 8.7 - ~22 | 18 | 8.7 | [3] |
| RbH₉-II | P6/mmm | > 22 | 22 | - | [3] |
| RbH₅-I | Cmcm | > 87 (upon heating) | > 87 | - | [3] |
| RbH₅-II | Imma | > 87 (upon heating) | > 87 | - | [3] |
| sh-RbH₉ | - | ~9 - ~15 | - | ~9 (to RbH-II + hcp-RbH₉) | [5] |
| hcp-RbH₉ | - | - | 23 | ~7 (to RbH-II) | [5] |
| diamond-like-RbH₁₉ | - | > 15 | 24 | ~15 (to sh-RbH₉) | [5] |
| oI4-RbH~₅ | Imma | > 21 | 98 | ~21 (to RbH-II + sh-RbH₉) | [5] |
| RbH₉ (predicted) | Pm | 2 - 20 | - | - | [1] |
| RbH₅ (predicted) | Cmcm | > 20 | - | - | [1] |
| RbH₃ (predicted) | - | Stable at higher pressures | - | - | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of Rubidium Superhydrides in a Diamond Anvil Cell
This protocol outlines the general steps for the synthesis of rubidium superhydrides based on published experimental procedures.
1. Diamond Anvil Cell (DAC) Preparation:
-
Select a DAC suitable for high-pressure gas loading and laser heating.
-
Use diamond anvils with a culet size appropriate for the target pressure range.
-
Prepare a rhenium gasket by pre-indenting it to the desired thickness and drilling a sample chamber in the center.
2. Sample Loading (in an inert atmosphere, e.g., argon glovebox):
-
Place a small, clean piece of rubidium metal into the sample chamber of the gasket.
-
Place a few ruby spheres in the sample chamber for pressure measurement via ruby fluorescence.
-
Close the DAC, ensuring it remains in the inert atmosphere.
3. Hydrogen Gas Loading:
-
Transfer the sealed DAC to a gas-loading system.
-
Pressurize the system with high-purity hydrogen gas to load the sample chamber.
-
Seal the DAC to trap the hydrogen gas with the rubidium sample.
4. Pressurization and Synthesis:
-
Gradually increase the pressure inside the DAC to the desired synthesis pressure (e.g., 18 GPa for RbH₉-I).[3]
-
Monitor the pressure using the ruby fluorescence method.
-
Once at the target pressure, use a laser heating system (e.g., Nd:YAG or fiber laser) to heat the sample.
-
The reaction between rubidium and hydrogen to form the superhydride is induced by the high temperature.
5. In-situ Characterization:
-
Use synchrotron X-ray diffraction to monitor the formation of the new crystalline phase and determine its structure.
-
Use Raman spectroscopy to probe the vibrational modes of the hydrogen sublattice and confirm the formation of the superhydride.
6. Decompression and Stability Study:
-
Slowly and carefully decrease the pressure in the DAC.
-
At each pressure step, collect XRD and/or Raman data to observe any phase transitions or decomposition of the superhydride.
-
Note the pressure at which the superhydride phase is no longer stable.
Visualizations
Caption: Experimental workflow for the synthesis and stability analysis of rubidium superhydrides.
Caption: Troubleshooting logic for rubidium superhydride experiments.
References
Technical Support Center: Safe Handling and Transfer of Metal Hydrides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-ignition of metal hydrides during transfer.
Frequently Asked Questions (FAQs)
Q1: Why are metal hydrides prone to auto-ignition?
A1: Metal hydrides are highly reactive reducing agents. Many are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][2][3][4] This is due to a rapid, exothermic reaction with oxygen and moisture in the atmosphere, which generates significant heat and often ignites the flammable hydrogen gas produced.[1][3][4]
Q2: Which metal hydrides are most hazardous in terms of auto-ignition?
A2: While many metal hydrides are hazardous, compounds like lithium aluminum hydride (LAH), sodium hydride (NaH), and potassium hydride (KH) are of particular concern due to their high reactivity.[1][3][4] Potassium hydride is generally more reactive and presents a more serious fire hazard than sodium hydride.[1][4]
Q3: What is the safest form of metal hydride to handle?
A3: Metal hydrides supplied as dispersions in mineral oil are generally safer to handle than their dry, powdered forms. The mineral oil acts as a protective barrier, preventing immediate contact with air and moisture and reducing the risk of spontaneous ignition.[1][4]
Q4: What immediate actions should be taken in case of a metal hydride spill and fire?
A4: In the event of a spill and fire, DO NOT use water, carbon dioxide (CO2), or foam extinguishers, as they can react violently with the metal hydride and intensify the fire.[1][3] Immediately smother the fire with a Class D dry chemical extinguisher, dry sand, ground limestone, or graphite (B72142) powder.[1][3][4] If the spill is large or uncontrollable, evacuate the area and activate the fire alarm.[2]
Q5: What personal protective equipment (PPE) is required when transferring metal hydrides?
A5: Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.[5][6]
-
Gloves: Fire-retardant gloves should be worn, often in combination with chemically resistant gloves like nitrile or neoprene.[2][5][6]
-
Lab Coat: A fire-retardant lab coat is mandatory. Avoid synthetic materials that can melt and adhere to the skin.[2][5]
-
Clothing: Wear long pants and closed-toe shoes. Natural fiber clothing is preferable to synthetics.[2]
Troubleshooting Guide: Preventing Auto-Ignition During Transfer
This section addresses specific issues that may arise during the transfer of metal hydrides and provides solutions to mitigate the risk of auto-ignition.
| Problem | Potential Cause | Solution |
| Sparks observed during transfer of solid metal hydride. | Friction or static discharge from metal spatulas or equipment. | Use only spark-proof spatulas and tools made of materials like ceramic or Teflon. Ensure all equipment is properly grounded. |
| Smoke or hissing sound when opening a container of metal hydride. | The container seal may have been compromised, allowing moist air to enter. | Handle the container in an inert atmosphere (glove box or glove bag). If a reaction is suspected, do not proceed with the transfer and consult your institution's environmental health and safety office for disposal procedures. |
| Solid metal hydride appears discolored (e.g., gray instead of white). | The material may have partially reacted with trace amounts of air or moisture during storage. | While potentially still usable for some applications, handle with increased caution as it may be more reactive. It is best to use fresh, unopened reagents whenever possible. |
| Difficulty withdrawing a metal hydride slurry with a syringe. | The slurry is too viscous, or the needle gauge is too small, leading to excessive pressure buildup. | Use a wider gauge needle (e.g., 18-gauge or larger).[7] If the slurry is too thick, consult the manufacturer's literature for appropriate compatible solvents for dilution, ensuring they are rigorously dried before use. |
| Plunger of the syringe is forced out during transfer. | Excessive gas pressure in the reagent bottle. | Ensure the reagent bottle is only slightly pressurized with inert gas. Use a Schlenk line with a bubbler to safely vent any excess pressure.[1] Never apply high, continuous vacuum.[7] |
| Residue in the transfer needle or syringe ignites after transfer. | Exposure of the residual metal hydride to air. | Immediately after transfer, rinse the syringe and needle with a non-reacting, dry solvent (e.g., hexane (B92381) or toluene) and quench the residue under an inert atmosphere using a less reactive alcohol like isopropanol.[1][8] |
Quantitative Data on Metal Hydride Properties
This table summarizes key quantitative data related to the auto-ignition and thermal decomposition of common metal hydrides. Note that specific auto-ignition temperatures for solid NaH and KH in air are not well-defined, as they can ignite spontaneously in the presence of moisture at ambient temperatures.
| Metal Hydride | Form | Auto-Ignition Temperature | Decomposition Temperature | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Solid | Ignites in moist or heated air. | > 125°C[3] | Can also ignite from friction or static sparks.[4] |
| Solution in THF | 212°C / 414°F | |||
| Sodium Hydride (NaH) | Solid | Ignites spontaneously in moist air.[1][4] | 800°C[1] | Mineral oil dispersions are less prone to spontaneous ignition.[1][4] |
| Slurry in DMSO | Decomposes at temperatures as low as 50°C. | |||
| Slurry in DMF | Decomposes at temperatures as low as 40°C. | |||
| Slurry in DMAc | Decomposes at temperatures as low as 30°C. | |||
| Potassium Hydride (KH) | Solid | Ignites spontaneously in moist air.[1][4] | ~400°C | More reactive and pyrophoric than NaH.[1][4] |
| Potassium Metal | Solid/Liquid Pool | 500–650 K (227–377 °C) | Included for reference as a related alkali metal.[9] |
Experimental Protocols & Workflows
Protocol 1: Transfer of a Pyrophoric Metal Hydride Slurry using a Syringe
This protocol is suitable for transferring small volumes (< 50 mL) of metal hydride slurries (e.g., NaH in mineral oil).
Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The reaction flask should be equipped with a septum and connected to a bubbler to maintain a positive pressure of inert gas.[10][11]
-
Syringe Preparation: Use a dry, gas-tight syringe with a Luer-lock fitting and a long, wide-gauge needle (18-gauge or larger).[7] Flush the syringe with inert gas multiple times.[12]
-
Reagent Bottle Setup: Securely clamp the metal hydride reagent bottle. Puncture the septum with a needle connected to an inert gas line to introduce a slight positive pressure.[1]
-
Withdrawal: Insert the syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the surface of the slurry. Slowly withdraw the desired volume. Avoid pulling the plunger too quickly to prevent gas bubbles.[13]
-
Clear the Needle: Once the desired volume is obtained, raise the needle tip into the headspace of the reagent bottle and pull a small amount of inert gas into the syringe. This will clear the needle of any remaining slurry.[1][13]
-
Transfer: Quickly and carefully transfer the slurry to the reaction flask by inserting the needle through the septum of the receiving flask and depressing the plunger.
-
Cleaning: Immediately rinse the syringe and needle with a dry, non-reactive solvent (e.g., hexane) and quench the residue in a separate flask containing isopropanol.[1][8]
Protocol 2: Transfer of a Pyrophoric Metal Hydride Slurry using a Cannula (Double-Tipped Needle)
This protocol is recommended for transferring larger volumes (> 50 mL) of pyrophoric liquids and slurries.
Methodology:
-
Preparation: As with the syringe transfer, ensure all glassware is dry and under an inert atmosphere. The receiving flask and the reagent bottle should both be securely clamped.[7][8]
-
Cannula Preparation: Use a dry, stainless steel double-tipped needle (cannula).
-
Inert Gas Setup: Puncture the septa of both the reagent bottle and the receiving flask with needles connected to an inert gas line. The reagent bottle should have a slight positive pressure. The receiving flask should have a vent to a bubbler.[7]
-
Purge Cannula: Insert one end of the cannula through the septum of the receiving flask to purge it with inert gas.[7]
-
Initiate Transfer: Insert the other end of the cannula into the headspace of the reagent bottle. Then, carefully lower the end of the cannula in the reagent bottle into the slurry to begin the transfer. The slight positive pressure in the reagent bottle will drive the liquid through the cannula.[13]
-
Control Flow: The rate of transfer can be controlled by adjusting the inert gas pressure or by raising or lowering the reagent bottle relative to the receiving flask.[6]
-
Complete Transfer: Once the desired volume is transferred, raise the cannula out of the slurry into the headspace of the reagent bottle to allow the inert gas to push any remaining liquid through.[13]
-
Cleanup: Remove the cannula and rinse it with a dry, non-reactive solvent, quenching the rinsings in isopropanol.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. njit.edu [njit.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. pnnl.gov [pnnl.gov]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. auburn.edu [auburn.edu]
- 11. drs.illinois.edu [drs.illinois.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Procedures for Residual Rubidium Hydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rubidium hydride (RbH). The following information is intended to supplement, not replace, your institution's safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with residual this compound?
A1: this compound is a powerful superbase and reacts violently with water and other protic solvents to produce flammable hydrogen gas.[1][2][3][4][5] This reaction is highly exothermic and can lead to spontaneous ignition or explosion of the hydrogen gas generated.[1][6] Therefore, improper quenching of residual RbH poses a significant fire and explosion risk.
Q2: What personal protective equipment (PPE) is required when quenching this compound?
A2: Appropriate PPE is crucial for safely handling and quenching this compound. This includes:
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield is also recommended.[7][8]
-
Protective Clothing: A lab coat, long pants, and closed-toe, closed-heel shoes are required.[7] For larger quantities, a flame-retardant lab coat is advisable.
-
Gloves: Dry, chemical-resistant gloves (e.g., nitrile, latex) must be worn.[7]
-
Additional Protection: For significant volumes of hydride, a blast shield should be used.[6]
Q3: Where should the quenching procedure be performed?
A3: All quenching procedures must be conducted in a clean, properly operating fume hood.[6][8][9] The work area should be free of other flammable materials and ignition sources.[8][9][10] It is also highly recommended to have a colleague present and informed of the procedure.[6][7]
Q4: How should I dispose of the quenched this compound waste?
A4: Once the this compound is fully quenched and the solution is neutralized (pH between 5.5 and 9.5), it may be permissible to dispose of it down the drain with a large excess of water, depending on your local and institutional regulations.[11] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[11][12] The final neutralized solution should be properly labeled as hazardous waste if required by your institution.[6][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Runaway Reaction (Vigorous, Uncontrolled Bubbling and Heat Generation) | - Quenching agent added too quickly.- Quenching agent is too reactive for the initial step (e.g., using water first).- Insufficient cooling of the reaction vessel. | - Immediately stop the addition of the quenching agent.- Ensure the reaction flask is securely placed in an ice water bath to control the temperature.[6]- If the reaction continues to escalate, move away from the fume hood and alert others. If a fire starts, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water or a CO2 extinguisher. [1][7] |
| Incomplete Quenching (Gas evolution restarts after appearing to stop) | - Lumps or solid crusts of this compound are preventing the quenching agent from reaching all of the reactive material.[7][13] | - Gently swirl the flask to break up any solids and ensure proper mixing.- If solids persist, consider adding a higher boiling point, inert solvent like xylene to act as a heat sink and improve contact.[6]- Continue the stepwise addition of quenching agents until no further gas evolution is observed, even after gentle agitation. |
| Solidification or Tar Formation in the Reaction Vessel | - The reaction mixture has become too concentrated.- Side reactions have produced insoluble byproducts. | - Add a dry, inert solvent (e.g., toluene, THF) to dilute the mixture and improve stirring.[9][13]- Be extra cautious during quenching as the tar can trap unreacted hydride, leading to a delayed or sudden reaction.[6][9] |
| No Initial Reaction Observed | - The residual this compound is coated with an inert layer (e.g., oxide, hydroxide). | - Add a small amount of a slightly more reactive quenching agent from the sequence (e.g., a small amount of ethanol (B145695) after isopropanol (B130326) shows no reaction) with extreme caution.- Gentle agitation may help to break the inert layer. |
Experimental Protocol: Stepwise Quenching of Residual this compound
This protocol outlines a general procedure for quenching residual this compound. The volumes and times will vary depending on the amount of residual hydride. Patience is critical; do not rush the process. [9]
Materials:
-
Reaction flask containing residual this compound
-
Inert gas supply (Argon or Nitrogen)
-
Ice water bath
-
Stirring mechanism (magnetic stir bar or mechanical stirrer)
-
Pipettes or dropping funnel for controlled addition
-
Quenching agents (see table below)
-
pH paper or pH meter
Quenching Agent Sequence and Rationale:
| Step | Quenching Agent | Rationale |
| 1 | Isopropanol or sec-Butanol | A less reactive alcohol to initiate a slow and controlled quench.[6][7][13] |
| 2 | Ethanol | A slightly more reactive alcohol to continue the quench after the initial vigorous reaction has subsided.[7][9][13] |
| 3 | Methanol (B129727) | A more reactive alcohol to quench any remaining, less accessible hydride.[7][8] |
| 4 | Water | Added last and with extreme caution to ensure all hydride is consumed.[8][13] |
| 5 | Dilute Acid (e.g., 1M HCl or H2SO4) | To neutralize the resulting basic solution.[11][13] |
Procedure:
-
Preparation:
-
Step 1: Addition of Isopropanol/sec-Butanol
-
Slowly add isopropanol or sec-butanol dropwise using a pipette or dropping funnel.[6][9]
-
Observe for gas evolution (bubbling). If bubbling is vigorous, stop the addition and wait for it to subside before continuing.[6]
-
Continue adding the alcohol in small aliquots until the gas evolution becomes very slow.[6]
-
-
Step 2: Addition of Ethanol
-
Once the reaction with isopropanol/sec-butanol has significantly slowed, begin the slow, dropwise addition of ethanol.[9]
-
Continue to monitor the reaction and control the addition rate based on the rate of gas evolution.
-
-
Step 3: Addition of Methanol
-
After the reaction with ethanol is complete, slowly add methanol dropwise to quench any remaining traces of this compound.[8]
-
-
Step 4: Addition of Water
-
WITH EXTREME CAUTION , add water dropwise.[8] Even after the addition of alcohols, there may be pockets of unreacted hydride that will react vigorously with water.
-
Continue adding water until no more gas evolves.
-
-
Step 5: Neutralization
-
Disposal:
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rubidium - ESPI Metals [espimetals.com]
- 4. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. Rubidium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. quora.com [quora.com]
Technical Support Center: Rubidium Hydride (RbH) Safe Handling and Reaction Mitigation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling Rubidium Hydride (RbH) and mitigating its violent reactions with atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RbH) and why is it so reactive?
A1: this compound (RbH) is a white, crystalline solid classified as an alkali metal hydride.[1] It is a powerful superbase and reducing agent.[1][2] Its high reactivity stems from the strong desire of the rubidium cation (Rb+) to stabilize and the hydride ion (H-) to react with protons, such as those in water, to form hydrogen gas. This reaction is extremely exothermic, meaning it releases a significant amount of heat.[3]
Q2: What are the primary hazards associated with RbH and atmospheric moisture?
A2: The primary hazard is a violent, exothermic reaction with water, including ambient humidity, which produces flammable hydrogen gas (H₂) and corrosive rubidium hydroxide (B78521) (RbOH).[1][3] The heat generated can spontaneously ignite the hydrogen gas, leading to a fire or explosion.[4][5] The resulting rubidium hydroxide is a strong caustic agent that can cause severe chemical burns to the skin and eyes.[6][7]
Q3: What are the ideal atmospheric conditions for handling RbH?
A3: RbH must be handled under a dry, inert atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques.[4] The atmosphere inside the glovebox should be continuously purified to maintain extremely low levels of moisture and oxygen, ideally below 1 part per million (ppm).[8][9]
Q4: What personal protective equipment (PPE) is mandatory when working with RbH?
A4: Appropriate PPE is critical for safety. This includes:
-
A flame-retardant lab coat.
-
Chemical splash goggles and a face shield.[5]
-
Dry, chemical-resistant gloves (e.g., neoprene or nitrile). For handling larger quantities, leather gloves over the chemical-resistant gloves can provide additional protection.[4][10]
-
Ensure all clothing is made from non-synthetic materials, and wear full-length pants and closed-toe shoes.[5]
Q5: How should RbH be stored?
A5: RbH should be stored in a cool, dry, well-ventilated area, away from any sources of water, heat, or ignition.[4] It must be kept in a tightly sealed container under a dry, inert gas.[11] Storage containers should be clearly labeled, indicating their contents and the associated hazards.[4]
Troubleshooting Guide
Q1: The moisture level in my glovebox is rising above 1 ppm. What should I do?
A1: An increase in moisture levels indicates a potential breach in the inert atmosphere.
-
Immediate Action: Stop all manipulations of RbH immediately. Secure the RbH container.
-
Troubleshooting Steps:
-
Check the integrity of the glovebox gloves for any punctures or tears.
-
Ensure the antechamber doors are sealing correctly and were purged for the appropriate amount of time.
-
Verify that the gas purification system is active and functioning correctly.
-
Check for any leaks in the glovebox seals or fittings.
-
-
Resolution: If the source of the leak cannot be immediately identified and rectified, the glovebox may need servicing. Do not handle RbH until the moisture level is consistently below 1 ppm.[8] Consider regenerating the purification catalyst.[12]
Q2: I have accidentally exposed a small amount of RbH to the air outside of a glovebox. What is the correct emergency procedure?
A2: A small exposure can quickly lead to a fire.
-
Immediate Action: Alert personnel in the immediate area and evacuate if the spill is significant or ignites. Have a coworker stand by with a Class D fire extinguisher.[5]
-
Spill Control (if safe to do so):
-
Do NOT use water or a carbon dioxide fire extinguisher, as this will exacerbate the reaction.[7]
-
Immediately cover the spill with a generous amount of a Class D extinguishing agent, such as powdered lime (calcium oxide), dry sand, or another approved dry powder for combustible metal fires.[5][7] This will smother the material and prevent further contact with air and moisture.
-
-
Cleanup: Once the material is fully smothered and inert, it should be collected using non-sparking tools and placed into a dry, sealed container for hazardous waste disposal.[7]
Q3: What should I do in case of skin or eye contact with RbH?
A3: Immediate first aid is crucial to minimize injury.
-
Skin Contact:
-
Quickly brush off any visible solid particles from the skin. It is advisable to have tongs or tweezers on hand for this purpose.[7]
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes, ideally under a safety shower. Small amounts of water could worsen the initial reaction, so a large volume is essential.[7]
-
Remove any contaminated clothing while flushing.
-
Seek immediate medical attention.[13]
-
-
Eye Contact:
Quantitative Data Summary
| Parameter | Value / Recommendation | Source(s) |
| Glovebox Atmosphere | ||
| Moisture (H₂O) Content | < 1 ppm (ideal) | [8][9] |
| Oxygen (O₂) Content | < 1 ppm (ideal) | [8] |
| Inert Gas | Argon or Nitrogen | [4] |
| Physical Properties of RbH | ||
| Appearance | White crystalline solid | [1] |
| Molar Mass | 86.476 g/mol | [1] |
| Density | 2.60 g/cm³ | [1] |
| Decomposition Temperature | 170°C | [1] |
| Reaction Energetics | ||
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -52.3 kJ/mol | [1] |
Experimental Protocols
Protocol 1: General Procedure for Handling RbH in an Inert Atmosphere Glovebox
This protocol outlines the standard procedure for safely handling solid RbH inside a properly functioning inert gas glovebox.
1. Preparation: a. Verify that the glovebox atmosphere has moisture and oxygen levels below 1 ppm.[8] b. Ensure a Class D fire extinguisher or a container of dry sand/powdered lime is readily accessible outside the glovebox.[5] c. Place all necessary glassware, spatulas, and other equipment inside the antechamber. All items must be completely dry; oven-dry glassware and allow it to cool in the antechamber under vacuum. d. Purge the antechamber with inert gas, following the glovebox manufacturer's instructions (typically involves several vacuum/refill cycles).
2. Transfer of RbH: a. Bring the sealed container of RbH into the glovebox via the antechamber. b. Inside the glovebox, carefully open the container. c. Use a clean, dry spatula to weigh the desired amount of RbH onto weighing paper or directly into a tared reaction vessel. d. Securely close the main RbH container. e. Add the weighed RbH to the reaction vessel.
3. Reaction Quenching and Equipment Decontamination: a. After the experiment is complete, any residual RbH or reactive byproducts must be quenched safely. b. Quenching Procedure (inside the glovebox): i. Cool the reaction vessel in an ice bath. ii. Slowly and carefully add a less reactive, dry alcohol such as isopropanol (B130326) dropwise to the cooled vessel to quench any unreacted RbH. iii. Once the initial reaction subsides, a more reactive alcohol like methanol (B129727) can be slowly added to ensure complete quenching. iv. Finally, water can be added dropwise to neutralize any remaining reactive species. c. Decontamination of Equipment: i. All glassware and equipment that came into contact with RbH should be rinsed with a suitable dry, inert solvent (e.g., hexane) to remove residual material.[14] ii. The rinsate should be quenched as described above. iii. Once decontaminated, glassware can be carefully removed from the glovebox and washed normally.
Visualizations
Reaction Pathway and Hazard Overview
Caption: Reaction pathway of RbH with atmospheric moisture, highlighting the hazardous products.
Experimental Workflow for Safe Handling of RbH
Caption: Step-by-step workflow for the safe handling of RbH in a glovebox environment.
Logical Troubleshooting for Compromised Glovebox Atmosphere
References
- 1. Pyrogen Fire Suppression [pyrogen.com]
- 2. in.ewu.edu [in.ewu.edu]
- 3. indico.cern.ch [indico.cern.ch]
- 4. studylib.net [studylib.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. nj.gov [nj.gov]
- 7. Rubidium - ESPI Metals [espimetals.com]
- 8. ucd.ie [ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. research.uga.edu [research.uga.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. epfl.ch [epfl.ch]
- 13. fishersci.com [fishersci.com]
- 14. cmich.edu [cmich.edu]
Technical Support Center: Enhancing Hydrogen Storage in RbH-Doped Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Rubidium Hydride (RbH)-doped hydrogen storage materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of RbH in enhancing hydrogen storage reversibility? A1: In many complex hydride systems, such as Mg(NH₂)₂-2LiH, RbH acts as a catalyst. It is often formed in-situ during the material synthesis (e.g., ball milling of RbF with LiH)[1]. The newly formed RbH participates directly in the dehydrogenation reaction, which lowers the overall reaction enthalpy and activation energy, thereby improving both the thermodynamic and kinetic performance of the material[1].
Q2: What kind of performance improvement can be expected with RbH doping? A2: Doping with rubidium compounds can significantly lower the operating temperatures for hydrogen release and uptake. For example, an optimized Mg(NH₂)₂-2LiH composite doped with 0.08 RbF (which forms RbH) demonstrates reversible hydrogen storage of approximately 4.76 wt %. The onset temperature for dehydrogenation is reduced to 80°C, and hydrogenation can begin at a low temperature of 55°C[1].
Q3: Is RbH doping superior to other alkali metal hydrides? A3: The catalytic effects of alkali hydrides vary. In the 2LiNH₂/MgH₂ system, RbH was found to be one of the most effective catalytic additives, yielding a hydrogen desorption rate approximately twice as fast as a KH-doped sample and about 60 times faster than an undoped sample[2]. The optimal choice of dopant often depends on the specific chemistry of the host material and the desired operating conditions.
Q4: What is "activation" and is it necessary for RbH-doped materials? A4: Activation is a process, typically involving one or more initial hydrogen absorption/desorption cycles under specific temperature and pressure conditions, that is required to achieve the material's optimal reversible hydrogen storage performance. For many complex hydrides, the as-synthesized materials exhibit sluggish kinetics. Cycling helps to induce necessary phase changes and improve reaction rates. For instance, in the related 2LiNH₂ + MgH₂ system, an initial activation process is required to form the 2LiH + Mg(NH₂)₂ reversible state, which significantly improves kinetics[3]. It is a recommended practice for new batches of RbH-doped materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reversible Capacity / Incomplete Dehydrogenation | 1. Incomplete Activation: The material has not been fully cycled to reach its stable, reversible state. 2. Material Degradation: Particle agglomeration or pulverization after several cycles can trap hydrogen or hinder diffusion pathways[4][5]. 3. Formation of Stable Intermediates: Undesired, stable side-products may have formed during cycling, reducing the amount of active material. | 1. Perform Activation Cycles: Cycle the material 3-5 times at the recommended temperature and pressure to ensure the reversible phase is formed[3]. 2. Characterize Cycled Material: Use XRD and SEM to check for phase changes, particle size reduction (pulverization), or agglomeration[5]. Consider if synthesis parameters (e.g., milling time/energy) need optimization. 3. Optimize Operating Conditions: Avoid excessively high temperatures during dehydrogenation, which can lead to irreversible decomposition pathways. |
| Sluggish Kinetics (Slow Absorption/Desorption) | 1. Poor Heat Transfer: Metal hydrides have notoriously low thermal conductivity. The heat from the exothermic absorption or required for the endothermic desorption is not being managed effectively[6][7]. 2. Surface Passivation/Contamination: Oxidation of the material's surface can block sites for hydrogen dissociation and absorption[4][5]. Impurities in the H₂ gas can also poison the catalyst. 3. Particle Growth (Sintering): Over cycling at high temperatures can cause nanoparticles to sinter, reducing the active surface area. | 1. Improve Thermal Management: Ensure good thermal contact between the sample holder and the sample. For larger-scale systems, consider adding thermal conductivity enhancement agents like expanded natural graphite. 2. Ensure Inert Atmosphere: Handle and load samples in a high-purity inert atmosphere (e.g., an argon glovebox) to prevent oxidation. Use high-purity (e.g., 99.9999%) hydrogen for all experiments[8]. 3. Control Cycling Temperatures: Operate within the recommended temperature window to avoid thermal degradation of the material's nanostructure. |
| Inconsistent or Irreproducible Sorption Measurements | 1. Leaks in the Measurement System: Small leaks in the Sieverts apparatus will cause pressure to drift, leading to inaccurate calculations of absorbed/desorbed hydrogen. 2. Temperature Fluctuations: The calculation of gas quantity is highly sensitive to temperature. Unstable temperature in the sample holder or the reference volume will introduce errors[9]. 3. Incorrect Sample Volume/Density Value: In a volumetric (Sieverts) apparatus, an inaccurate value for the "dead volume" occupied by the sample leads to systematic errors in capacity calculations, especially for low-density materials[10]. | 1. Perform Leak Check: Before each experiment, evacuate the system and monitor the pressure over time to ensure it is stable. 2. Allow for Thermal Equilibration: Ensure the system reaches a stable temperature before starting a measurement and before taking each data point on an isotherm[11]. 3. Perform Helium Pycnometry: Use helium gas, which does not adsorb on the material, to accurately measure the volume of the sample holder occupied by the sample material before introducing hydrogen. |
| Ammonia (B1221849) (NH₃) Detected in Desorbed Gas | 1. Decomposition of Amide/Imide: For nitrogen-containing systems like Mg(NH₂)₂, high temperatures can lead to the decomposition of the host material itself, releasing ammonia. | 1. Lower Desorption Temperature: Operate at the lowest effective temperature for dehydrogenation. 2. Quantify Ammonia Release: Use a method like Dräger Tubes to quantify the amount of ammonia released, as this contributes to irreversible capacity loss[12]. |
Quantitative Data Presentation
The following tables summarize the performance of various doped complex hydride systems.
Table 1: Performance of Rb-Doped and Co-Doped Mg(NH₂)₂-2LiH Systems
| Dopant Additive | Reversible H₂ Capacity (wt %) | Onset Dehydrogenation Temp. (°C) | Onset Hydrogenation Temp. (°C) | Kinetic Performance Highlight | Reference |
| 0.08 RbF (forms RbH) | ~4.76 | 80 | 55 | ~70% of H₂ released in 180 min at 130°C | [1] |
| 0.04 CsH + 0.04 KH | ~4.89 | 130 | 120 | N/A | [13] |
| Pristine (Undoped) | ~5.2 (initial) | >150 | >130 | Very sluggish kinetics | [13] |
Experimental Protocols
Synthesis of RbH-Doped Mg(NH₂)₂-2LiH via Mechanochemistry
This protocol describes the synthesis of a RbH-doped material from RbF precursor, which converts to RbH in-situ.
Materials & Equipment:
-
Magnesium Amide (Mg(NH₂)₂)
-
Lithium Hydride (LiH)
-
Rubidium Fluoride (RbF)
-
High-energy planetary ball mill with hardened steel vials and balls
-
Argon-filled glovebox (O₂ and H₂O levels < 1 ppm)
Procedure:
-
Preparation (inside glovebox): All starting materials are extremely sensitive to air and moisture. All handling must be performed inside a high-purity argon glovebox.
-
Mixing: Weigh the precursor materials in the desired molar ratio (e.g., for a 0.08 RbF mole ratio: 1 Mg(NH₂)₂ : 2 LiH : 0.08 RbF).
-
Loading the Mill: Place the powder mixture and stainless-steel balls into the milling vial. A ball-to-powder weight ratio of 40:1 is common. Seal the vial tightly before removing it from the glovebox.
-
Milling: Mill the mixture using a high-energy planetary ball mill. A typical parameter is milling at 400 RPM for several hours. Note: Milling time is a critical parameter that may require optimization.
-
Product Handling: After milling, return the sealed vial to the glovebox before opening to extract the final doped material. The material is now ready for characterization and testing. During this process, RbF reacts with LiH to form the catalytically active RbH and stable LiF[1].
Measurement of Hydrogen Sorption Properties (Sieverts Apparatus)
This protocol outlines the general procedure for measuring pressure-composition-isotherms (PCI) using a volumetric Sieverts-type apparatus.
Equipment:
-
Sieverts-type volumetric apparatus
-
High-purity hydrogen (99.9999%)
-
High-purity helium (for volume calibration)
-
Sample of RbH-doped material (~100-200 mg)
-
Vacuum pump
Procedure:
-
Sample Loading: Inside a glovebox, load a precisely weighed amount of the sample material into the sample holder of the Sieverts apparatus and seal it.
-
System Preparation: Attach the sample holder to the apparatus. Evacuate the entire system, including the sample holder, to high vacuum (<10⁻⁵ mbar) to remove any atmospheric contaminants.
-
Dead Volume Calibration:
-
With the sample holder at the desired experimental temperature (e.g., 120°C), fill the calibrated reference volume of the apparatus with helium to a known pressure.
-
Expand the helium into the sample holder and allow the pressure to equilibrate.
-
Using the known volumes and the initial and final pressures, calculate the volume not occupied by the powder (the "dead volume"). This step is critical for accuracy[10].
-
Evacuate the helium from the system.
-
-
Material Activation (if required): Perform 3-5 full absorption/desorption cycles at a moderately elevated temperature (e.g., 150°C) and pressure (e.g., 80 bar for absorption, vacuum for desorption) to ensure the material reaches its fully reversible state[3].
-
Isotherm Measurement (Absorption):
-
Set and stabilize the sample holder at the target temperature (e.g., 120°C).
-
Pressurize the reference volume with hydrogen to a known pressure.
-
Open the valve between the reference volume and the sample holder, allowing hydrogen to be absorbed by the sample.
-
Monitor the pressure until it stabilizes (reaches equilibrium). The drop in pressure corresponds to the amount of hydrogen absorbed by the sample.
-
Repeat this process in incremental pressure steps to build the absorption isotherm[11].
-
-
Isotherm Measurement (Desorption):
-
Once the maximum pressure is reached, perform the reverse process by incrementally releasing small amounts of gas from the sample holder into the evacuated reference volume.
-
-
Data Analysis: Using the ideal gas law (or a more precise equation of state for hydrogen at high pressures), the pressure and temperature data are used to calculate the amount of hydrogen (in wt %) stored in the material at each equilibrium pressure point.
Visualizations: Workflows and Mechanisms
Below are diagrams illustrating key processes and relationships in the study of RbH-doped materials.
References
- 1. Improved hydrogen-storage thermodynamics and kinetics for an RbF-doped Mg(NH2)2-2 LiH system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Capacity Degradation Mechanisms in Nickel/Metal Hydride Batteries [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Rietveld Analysis for RbH Crystal Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Rietveld analysis of Rubidium Hydride (RbH) crystal structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected crystal structure of this compound (RbH) at ambient conditions?
A1: At ambient temperature and pressure, this compound (RbH) adopts a face-centered cubic (FCC) crystal structure of the NaCl type. The corresponding space group is Fm-3m (No. 225).
Q2: What are the typical lattice parameters for RbH?
A2: The lattice parameter 'a' for RbH at ambient conditions is approximately 6.049 Å. However, slight variations may be observed depending on the experimental conditions and the presence of impurities.
Q3: Why is it challenging to locate the hydrogen atoms in RbH using X-ray diffraction?
A3: Hydrogen is a very weak scatterer of X-rays because its scattering power is proportional to the number of electrons, and hydrogen has only one.[1] In the presence of the much heavier rubidium atom, the contribution of hydrogen to the overall diffraction pattern is minimal, making its precise location difficult with X-ray data alone. For unambiguous localization of light atoms like hydrogen, neutron diffraction is often a complementary and more effective technique.[1]
Q4: My Rietveld refinement for RbH does not converge. What are the common reasons?
A4: Failure to converge in a Rietveld refinement of RbH can stem from several issues:
-
Poor initial structural model: Ensure you are starting with the correct space group (Fm-3m) and approximate lattice parameters for RbH.
-
Incorrect background modeling: The background needs to be accurately fitted before refining structural parameters.
-
Inappropriate peak shape function: The choice of the peak shape function (e.g., Gaussian, Lorentzian, or Pseudo-Voigt) and its parameters must adequately describe the experimental peak profiles.
-
High correlation between parameters: Certain parameters can be highly correlated. It is advisable to refine parameters in a stepwise manner.
-
Low-quality diffraction data: High background noise, low peak intensity, and peak broadening can hinder a successful refinement.
Q5: How should I handle a sample of RbH for powder X-ray diffraction, given its air sensitivity?
A5: RbH is highly reactive with moisture and oxygen. All sample preparation should be conducted in an inert atmosphere, such as inside a glovebox.[2][3] Use of an airtight sample holder is crucial to prevent sample degradation during data collection.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High R-values (e.g., Rwp, GOF) after refinement | 1. Inaccurate background subtraction.2. Incorrect peak shape parameters.3. Presence of preferred orientation.4. Unaccounted for impurity phases. | 1. Manually fit the background or use a more appropriate background function.2. Refine the peak shape parameters (e.g., U, V, W for Gaussian broadening) systematically.3. Apply a preferred orientation correction (e.g., March-Dollase model).4. Perform a phase identification to check for impurities (e.g., Rubidium Oxide) and include them in the refinement model. |
| Misfit between observed and calculated peak intensities | 1. Preferred orientation of crystallites.2. Incorrect atomic displacement parameters (Biso).3. Inaccurate site occupancy factors. | 1. Ensure proper sample preparation to minimize preferred orientation. If present, refine the preferred orientation parameter.2. Refine the isotropic displacement parameters for both Rb and H. Constraining them to be equal initially might be helpful.3. While typically fixed at 1 for stoichiometric RbH, refining occupancy can be attempted if non-stoichiometry is suspected, though this is challenging with X-ray data for hydrogen. |
| Systematic shift in peak positions | 1. Sample displacement error.2. Zero-shift error in the instrument. | 1. Refine the sample displacement parameter.2. Refine the zero-shift parameter. Note that these two parameters can be correlated, so it may be best to refine only one unless the data quality is very high. |
| Calculated pattern has peaks where none are observed | 1. Incorrect space group assignment. | 1. Verify that the correct space group (Fm-3m for RbH) is being used. An incorrect space group will predict reflections that are systematically absent in the correct one. |
| Broadened experimental peaks not modeled correctly | 1. Small crystallite size.2. Microstrain in the lattice. | 1. Incorporate a crystallite size broadening model into the refinement.2. Include a microstrain broadening model in the refinement. |
Data Presentation
Table 1: Crystallographic Data for this compound (RbH) at Ambient Conditions.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter (a) | ~6.049 Å |
| Formula Units (Z) | 4 |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters for RbH.
| Atom | Wyckoff Position | x | y | z | Occupancy | Biso (Å2) |
| Rb | 4a | 0 | 0 | 0 | 1 | Refined |
| H | 4b | 0.5 | 0.5 | 0.5 | 1 | Refined |
Note: The isotropic displacement parameters (Biso) are refined against the experimental data.
Experimental Protocols
Detailed Methodology for Rietveld Refinement of RbH
-
Sample Preparation (Inert Atmosphere):
-
Due to the air-sensitive nature of RbH, all sample handling must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
The RbH sample should be finely ground using an agate mortar and pestle to ensure random crystallite orientation and to minimize particle size effects.[5]
-
The finely ground powder is then loaded into an airtight sample holder suitable for X-ray diffraction.[2][4]
-
-
Data Collection:
-
Powder X-ray diffraction data are collected using a diffractometer, typically with Cu Kα radiation.
-
A typical 2θ range for data collection is 10-100°, with a step size of 0.02° and a suitable counting time per step to ensure good counting statistics.
-
-
Rietveld Refinement Procedure (using software such as GSAS, FullProf, or TOPAS):
-
Step 1: Initial Setup:
-
Input the powder diffraction data.
-
Define the instrument parameters (wavelength, instrument profile function).
-
Create a new phase and input the known crystal structure information for RbH: space group Fm-3m, and initial estimates for the lattice parameter and atomic positions (Rb at (0,0,0) and H at (0.5, 0.5, 0.5)).
-
-
Step 2: Background and Scale Factor Refinement:
-
Select a suitable background function (e.g., Chebyshev polynomial) and refine the background coefficients.
-
Refine the scale factor.
-
-
Step 3: Lattice Parameter and Profile Refinement:
-
Refine the lattice parameter 'a'.
-
Refine the peak profile parameters. Start with the Gaussian broadening parameters (U, V, W), followed by the Lorentzian parameters if using a Pseudo-Voigt function.
-
Refine the sample displacement and/or zero-shift parameters if a systematic peak shift is observed.
-
-
Step 4: Atomic Parameter Refinement:
-
Refine the isotropic displacement parameters (Biso) for the Rubidium atom.
-
If the data quality allows, refine the Biso for the Hydrogen atom. It may be necessary to constrain the Biso values of Rb and H to be equal initially.
-
-
Step 5: Final Refinement and Analysis:
-
If necessary, apply a preferred orientation correction.
-
Perform a final refinement of all relevant parameters simultaneously until convergence is reached.
-
Analyze the goodness-of-fit indicators (Rwp, GOF) and the difference plot to ensure a good fit between the observed and calculated patterns.
-
-
Mandatory Visualization
Caption: Workflow for the Rietveld refinement of RbH crystal structure.
Caption: Troubleshooting logic for common Rietveld refinement issues with RbH.
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. Sample holders for air-sensitive materials | Malvern Panalytical [malvernpanalytical.com]
- 3. Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. youtube.com [youtube.com]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
Validation & Comparative
A Comparative Analysis of Rubidium Hydride and Potassium Hydride for Catalytic Hydrogen Desorption
For researchers, scientists, and drug development professionals, understanding the efficiency of hydride-based catalysts is crucial for advancements in hydrogen storage and organic synthesis. This guide provides an objective comparison of the catalytic activity of Rubidium Hydride (RbH) and Potassium Hydride (KH) in promoting hydrogen desorption, supported by available experimental data and theoretical insights.
This compound demonstrates superior catalytic activity for hydrogen desorption compared to potassium hydride, primarily evidenced by its significantly lower thermal decomposition temperature. This suggests a lower energy barrier for the release of hydrogen. While direct quantitative data on the desorption kinetics of the neat materials is limited in publicly available literature, studies on complex hydride systems consistently show RbH to be a more effective catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data available for the thermal decomposition of neat RbH and KH, as well as their catalytic effects in a representative complex hydride system.
| Parameter | This compound (RbH) | Potassium Hydride (KH) | Reference |
| Decomposition Temperature (neat) | 170 °C | ~400 °C | [1][2] |
| Hydrogen Desorption Rate (in 2LiNH₂/MgH₂ system) | Approx. 2x faster than KH | - | [3] |
| Desorption Enthalpy (in 2LiNH₂/MgH₂ system) | ~42 kJ/mol | ~42 kJ/mol | [3] |
Catalytic Performance in Hydrogen Desorption
The primary indicator of the catalytic activity of a metal hydride in hydrogen desorption is its thermal stability; a lower decomposition temperature generally correlates with a more effective catalyst for releasing hydrogen. This compound decomposes at 170 °C, a stark contrast to potassium hydride's decomposition temperature of approximately 400 °C. This significant difference indicates that the rubidium-hydrogen bond is weaker and more easily broken than the potassium-hydrogen bond, facilitating the release of hydrogen gas at a much lower temperature.
Further evidence of RbH's superior catalytic performance comes from studies where it is used as a catalytic additive in complex metal hydride systems for hydrogen storage. In the 2LiNH₂/MgH₂ system, the addition of RbH leads to a hydrogen desorption rate that is approximately twice as fast as that observed with the addition of KH.[3] Interestingly, the desorption enthalpies for both the RbH- and KH-catalyzed systems were found to be nearly identical at approximately 42 kJ/mol.[3] This suggests that while both catalysts lower the activation energy barrier for hydrogen release to a similar extent, the pre-exponential factor in the Arrhenius equation, which relates to the frequency of successful reaction events, is significantly higher for RbH.
Experimental Protocols
The standard method for evaluating the hydrogen desorption characteristics of solid materials is Temperature Programmed Desorption (TPD) . A detailed experimental protocol for such an analysis is provided below.
Temperature Programmed Desorption (TPD) Protocol for Solid Hydrides
Objective: To determine the temperature of maximum hydrogen desorption, the total amount of desorbed hydrogen, and to calculate the activation energy for the desorption process.
Apparatus:
-
High-vacuum or ultra-high-vacuum (UHV) chamber
-
Sample holder with a heating element (e.g., resistive heating)
-
Temperature controller and thermocouple
-
Mass spectrometer for detecting desorbed gases
-
Gas dosing system
-
Pumping system (turbomolecular and backing pumps)
Procedure:
-
Sample Preparation: A small, precisely weighed amount of the hydride sample (RbH or KH) is loaded into the sample holder. Due to the high reactivity of these hydrides with air and moisture, loading must be performed in an inert atmosphere (e.g., a glovebox).
-
System Evacuation: The chamber is sealed and evacuated to a high vacuum (typically < 10⁻⁶ mbar) to remove any atmospheric contaminants.
-
Heating Ramp: The sample is heated at a constant, linear rate (e.g., 5-10 °C/min). The temperature is continuously monitored and recorded.
-
Desorption Monitoring: The mass spectrometer is tuned to detect hydrogen (m/z = 2). The partial pressure of hydrogen is recorded as a function of temperature.
-
Data Analysis:
-
A plot of the hydrogen partial pressure versus temperature will show one or more desorption peaks. The temperature at the peak maximum (Tp) corresponds to the temperature of the maximum desorption rate.
-
The area under the desorption peak is proportional to the total amount of hydrogen desorbed. This can be quantified by calibrating the mass spectrometer signal with a known amount of hydrogen gas.
-
The activation energy for desorption (Ed) can be calculated using methods such as the Redhead method or by performing multiple experiments at different heating rates and applying the Kissinger method.
-
Signaling Pathways and Logical Relationships
The process of hydrogen desorption from an alkali metal hydride is fundamentally a surface-catalyzed reaction. The following diagrams illustrate the logical workflow of the experimental setup and the proposed mechanism for hydrogen desorption.
Caption: Experimental workflow for TPD analysis of solid hydrides.
Caption: Proposed mechanism for hydrogen desorption from an alkali metal hydride surface.
Catalytic Mechanism of Hydrogen Desorption
The thermal decomposition of alkali metal hydrides like RbH and KH proceeds through a mechanism involving several steps at the material's surface. The lower decomposition temperature of RbH compared to KH is a direct consequence of the difference in the strength of the metal-hydrogen bond.
-
Weakening of the M-H Bond: The process is initiated by thermal energy input, which causes vibrations in the crystal lattice and weakens the ionic M-H bonds. The Rb-H bond is inherently weaker than the K-H bond due to the larger ionic radius and lower electronegativity of rubidium. This means less energy is required to initiate the decomposition of RbH.
-
Hydride Ion Diffusion: Hydride ions (H⁻) from the bulk material diffuse to the surface.
-
Electron Transfer: At the surface, two adjacent hydride ions transfer their electrons to the metal lattice, forming neutral hydrogen atoms (H).
-
Recombination: The highly reactive hydrogen atoms recombine to form a dihydrogen molecule (H₂).
-
Desorption: The H₂ molecule then desorbs from the surface into the gas phase.
The rate-limiting step in this process is typically the initial breaking of the M-H bond and the subsequent recombination of hydrogen atoms. The weaker M-H bond in this compound leads to a lower activation energy for this overall process, resulting in a higher rate of hydrogen desorption at a given temperature compared to potassium hydride. Theoretical studies suggest that the stability of alkali metal hydrides is influenced by the cohesive energy of the metal and its Fermi level. These factors contribute to the observed trend of decreasing thermal stability (and thus enhanced catalytic activity for H₂ desorption) as one moves down the alkali metal group.
References
A Comparative Analysis of Alkali Metal Hydrides in Catalysis: From Lithium to Cesium
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of alkali metal hydrides (LiH, NaH, KH, RbH, and CsH). By examining their activity in key organic transformations and providing detailed experimental protocols, this document serves as a valuable resource for catalyst selection and experimental design.
Alkali metal hydrides are a class of s-block metal compounds that are increasingly recognized for their utility in a variety of catalytic transformations, including hydrogenations, hydroborations, and dehydrogenative couplings.[1][2] Their reactivity as catalysts is intrinsically linked to the identity of the alkali metal, with a general trend of increasing reactivity as one descends the group.[1] This guide provides a comparative overview of their catalytic performance, supported by available experimental data, and outlines standardized protocols for their evaluation.
Performance in Catalysis: A Comparative Overview
The catalytic activity of alkali metal hydrides is significantly influenced by factors such as the metal's Lewis acidity, the ionic character of the metal-hydride bond, and the lattice energy of the solid hydride.[1][3] While direct comparative studies across the entire series are limited due to the challenging nature of handling the heavier, more reactive hydrides, data from studies using soluble hydride surrogates and related complexes provide valuable insights into their relative performance.[1][4]
One area where the trend in reactivity is evident is in the transfer hydrogenation of imines. Studies on 1-metallo-2-tert-butyl-1,2-dihydropyridines, which act as soluble surrogates for alkali metal hydrides, demonstrate a clear increase in catalytic efficiency with heavier alkali metals. In these systems, the cesium analogue exhibits the highest activity, providing quantitative yields in minutes at room temperature.[4] This suggests a reactivity trend of Li < Na < K < Rb < Cs for the corresponding simple hydrides in this transformation.
In the context of dehydrogenation, particularly of amine-borane adducts, alkali metal hydrides have also shown promise. For instance, in the LiNH2-LiH system, the addition of other alkali metal hydrides (NaH and KH) was found to enhance the hydrogen desorption properties, with KH showing the most significant effect.[5]
The hydroboration of carbonyl compounds is another area where alkali metal hydrides and their derivatives have been successfully employed as catalysts. Comparative studies of lithium, sodium, and potassium complexes in the hydroboration of p-methoxybenzaldehyde have shown that the potassium-based catalyst exhibits the highest activity.[6] However, the reactivity order can be substrate-dependent. For the transfer hydrogenation of aryl ketones, the observed reactivity is Na⁺ > Li⁺ > K⁺, whereas for aliphatic ketones, the trend follows the expected Lewis acidity: Li⁺ > Na⁺ > K⁺.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the catalytic performance of alkali metal hydrides and their surrogates in selected reactions. It is important to note that direct comparison of simple, binary hydrides across the full series under identical conditions is not extensively documented in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific reaction conditions and catalyst systems used.
| Catalyst/Precursor | Reaction | Substrate | Product | Conversion/Yield (%) | Time (h) | Temperature (°C) | Catalyst Loading (mol%) | TOF (h⁻¹) | Reference |
| LiH (nanoparticles) | Hydrogenation | Hex-1-ene | Hexane | ~100 | 0.5 | 20 | Varies | - | [7] |
| NaH (nanoparticles) | Hydrogenation | Hex-1-ene | Hexane | ~100 | 0.5 | 20 | Varies | - | [7] |
| KH | Dehydrogenation | LiNH₂-LiH system | H₂ | - | - | Peak at ~250°C | 5 | - | [5] |
| Li(tBuDHP) | Transfer Hydrogenation | N-benzylideneaniline | N-benzylaniline | 100 | 0.17 | 25 | 5 | ~1176 | [4] |
| Na(tBuDHP) | Transfer Hydrogenation | N-benzylideneaniline | N-benzylaniline | 100 | 0.08 | 25 | 5 | ~2500 | [4] |
| K(tBuDHP) | Transfer Hydrogenation | N-benzylideneaniline | N-benzylaniline | 100 | 0.05 | 25 | 5 | ~4000 | [4] |
| Rb(tBuDHP) | Transfer Hydrogenation | N-benzylideneaniline | N-benzylaniline | 100 | <0.05 | 25 | 5 | >4000 | [1] |
| Cs(tBuDHP) | Transfer Hydrogenation | N-benzylideneaniline | N-benzylaniline | 100 | <0.05 | 25 | 5 | >4000 | [1][4] |
Note: tBuDHP refers to 2-tert-butyl-1,2-dihydropyridine, a soluble hydride surrogate.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the catalytic performance of alkali metal hydrides, standardized experimental protocols are essential. The following sections outline detailed methodologies for catalyst preparation and a general procedure for a comparative catalytic study.
I. Synthesis of Alkali Metal Hydrides
While LiH, NaH, and KH are commercially available, RbH and CsH often require laboratory synthesis. A common method involves the direct reaction of the alkali metal with hydrogen gas at elevated temperatures.[8]
Materials:
-
Alkali metal (Li, Na, K, Rb, Cs) of high purity
-
Hydrogen gas (high purity)
-
Inert solvent (e.g., mineral oil, toluene) for dispersion (optional)
-
Schlenk line and glassware
-
High-temperature furnace or oil bath
Procedure for Synthesis of RbH and CsH:
-
Under an inert atmosphere (e.g., argon), carefully place a known quantity of freshly cut rubidium or cesium metal into a Schlenk flask.
-
Connect the flask to a vacuum line and evacuate to remove air.
-
Introduce high-purity hydrogen gas into the flask.
-
Gently heat the flask to the reaction temperature (typically 300-400 °C). The reaction is exothermic.
-
Maintain the reaction under a positive pressure of hydrogen until the metal is completely converted to the hydride, which is observed as a color change to a white or grayish solid.
-
Cool the flask to room temperature under a hydrogen atmosphere.
-
The resulting alkali metal hydride can be stored and handled under an inert atmosphere.
II. General Protocol for Comparative Catalytic Testing (Example: Dehydrogenation of Dimethylamine-Borane)
This protocol provides a framework for comparing the catalytic activity of the five alkali metal hydrides in the dehydrogenation of dimethylamine-borane (DMAB).
Materials:
-
Alkali metal hydrides (LiH, NaH, KH, RbH, CsH), stored under inert atmosphere
-
Dimethylamine-borane (DMAB)
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Schlenk flasks or similar reaction vessels
-
Gas burette or other means to measure gas evolution
-
Thermostatted reaction block or oil bath
-
Magnetic stir bars
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Catalyst Preparation: In a glovebox, weigh the desired amount of the alkali metal hydride catalyst (e.g., 5 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Add the desired volume of anhydrous solvent and the internal standard to the flask.
-
Initiation of Reaction: Place the flask in a thermostatted bath at the desired reaction temperature (e.g., 50 °C). Once the temperature has equilibrated, add a solution of DMAB in the same solvent to the flask via syringe.
-
Monitoring the Reaction: Immediately begin monitoring the reaction. This can be done by:
-
Measuring the volume of hydrogen gas evolved over time using a gas burette.
-
Taking aliquots from the reaction mixture at specific time intervals. Quench the aliquots (e.g., with a deuterated solvent or a mild acid) and analyze by GC or ¹H NMR to determine the conversion of DMAB and the yield of the product (cyclodiborazane, [Me₂NBH₂]₂).
-
-
Data Analysis: Calculate the initial turnover frequency (TOF) based on the initial rate of reaction. Plot the conversion or yield as a function of time for each catalyst.
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate a proposed catalytic cycle for the dehydrogenation of dimethylamine-borane and a general experimental workflow for comparing the catalysts.
Caption: Proposed catalytic cycle for the dehydrogenation of DMAB.
References
- 1. Alkali metal dihydropyridines: Hydride surrogates for synthesis and catalysis - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effect in Alkali-Metal-Catalyzed Transfer Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Trends in chemical Reactivity with Hydrogen - Unacademy [unacademy.com]
A Comparative Analysis of Rubidium Hydride and Other Binary Hydrides for Solid-State Hydrogen Storage
An objective guide for researchers exploring promising materials for a hydrogen-based economy, this report furnishes a detailed comparison of rubidium hydride (RbH) against other notable binary hydrides—lithium hydride (LiH), sodium hydride (NaH), magnesium hydride (MgH₂), and aluminum hydride (AlH₃)—as potential candidates for solid-state hydrogen storage. This analysis is supported by a compilation of experimental data on their hydrogen storage capacities, thermodynamic properties, and kinetic characteristics.
The imperative to develop safe, efficient, and high-capacity hydrogen storage systems is a cornerstone of advancing hydrogen fuel cell technology. Binary hydrides, compounds formed between an element and hydrogen, represent a significant class of materials under investigation for this purpose. Their ability to chemically bond with hydrogen allows for high volumetric hydrogen densities. This guide provides a comparative assessment of this compound alongside other prominent simple hydrides to inform material selection and guide future research endeavors.
Quantitative Comparison of Binary Hydride Properties
The performance of a hydrogen storage material is primarily evaluated based on its gravimetric and volumetric hydrogen density, the temperature at which it releases hydrogen (decomposition temperature), and the thermodynamics of the hydrogen absorption and desorption processes. The following table summarizes these key quantitative metrics for RbH and its counterparts.
| Property | This compound (RbH) | Lithium Hydride (LiH) | Sodium Hydride (NaH) | Magnesium Hydride (MgH₂) | Aluminum Hydride (AlH₃) |
| Molar Mass ( g/mol ) | 86.48 | 7.95 | 24.00 | 26.32 | 30.01 |
| Gravimetric H₂ Capacity (wt.%) | 1.17 (theoretical) | 12.6 (theoretical) | 4.2 (theoretical) | 7.6 | 10.1 |
| Volumetric H₂ Density (kg H₂/m³) | ~30.4 (theoretical) | ~98 (theoretical) | ~59 (theoretical) | ~110 | ~148 |
| Decomposition Temp. (°C) | ~170[1] | >700 | ~425 | ~285-400[2] | ~100-200[3] |
| Enthalpy of Formation (kJ/mol H₂) | -52.3 | -181.3 | -112 | -75 | -11.4 |
Note: Some values are theoretical calculations based on stoichiometry and density, as extensive experimental data for RbH as a primary storage material is limited.
Experimental Methodologies
Accurate and reproducible characterization of hydrogen storage materials is crucial for their evaluation. The following sections detail standardized experimental protocols for determining the key performance metrics presented in the comparison table.
This compound can be synthesized by the direct reaction of rubidium metal with high-purity hydrogen gas.
Procedure:
-
A known quantity of high-purity rubidium metal is placed in a reaction vessel made of a material inert to alkali metals, such as a stainless steel or alumina (B75360) crucible.
-
The reaction vessel is placed inside a tube furnace.
-
The system is evacuated to a high vacuum to remove any atmospheric contaminants.
-
The vessel is then purged with a high-purity inert gas, such as argon.
-
The temperature of the furnace is gradually raised to just above the melting point of rubidium (39.3 °C).
-
High-purity hydrogen gas is introduced into the reaction chamber at a controlled pressure.
-
The reaction is allowed to proceed to completion, which is typically indicated by the cessation of hydrogen consumption.
-
The system is then cooled to room temperature under a hydrogen or inert atmosphere.
-
The resulting this compound product is handled in an inert atmosphere glovebox to prevent reaction with air and moisture.
Thermogravimetric analysis is employed to determine the temperature at which a hydride releases hydrogen by measuring the change in mass of a sample as a function of temperature.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of the hydride (typically 5-10 mg) is loaded into a TGA crucible (e.g., alumina) inside an inert atmosphere glovebox to prevent oxidation.
-
Instrument Setup: The crucible is placed in the TGA instrument. The system is purged with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air.
-
Measurement: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a desired temperature range (e.g., from room temperature to 500 °C). The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of initial significant weight loss. The peak decomposition temperature can be identified from the derivative of the TGA curve (DTG curve).
PCT analysis, often performed using a Sieverts-type apparatus, is a fundamental technique for characterizing the thermodynamic properties and hydrogen storage capacity of hydrides.[4][5][6]
Protocol:
-
Sample Activation: A precisely weighed sample of the hydride is loaded into a sample holder in an inert atmosphere. The sample is then "activated" by heating under vacuum to remove any surface contaminants and to break down any passivating layers. This may involve several cycles of hydrogen absorption and desorption.
-
Isothermal Measurement: The sample temperature is set and maintained at a constant value (isotherm).
-
Hydrogen Dosing: A known amount of hydrogen gas is introduced into a calibrated volume (dosing volume). The pressure in the dosing volume is measured.
-
Equilibration: A valve is opened to allow the hydrogen to expand into the sample holder. The pressure is monitored until it stabilizes, indicating that the sample has reached equilibrium with the hydrogen gas. The amount of hydrogen absorbed by the sample is calculated from the pressure drop.
-
Incremental Dosing: Steps 3 and 4 are repeated to incrementally increase the hydrogen pressure and measure the corresponding amount of hydrogen absorbed by the sample until the material is saturated.
-
Data Plotting: The data is plotted as hydrogen concentration in the material (wt.% or H/M ratio) versus the equilibrium pressure at a constant temperature, generating a PCT isotherm. By performing these measurements at different temperatures, a set of isotherms can be obtained.
-
Thermodynamic Analysis: From the PCT isotherms, a van't Hoff plot (ln(P_eq) vs. 1/T) can be constructed, where P_eq is the equilibrium pressure in the plateau region and T is the absolute temperature. The enthalpy (ΔH) and entropy (ΔS) of hydride formation can be determined from the slope and intercept of the van't Hoff plot, respectively.[4]
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows in the study of binary hydrides for hydrogen storage.
Discussion and Comparative Insights
This compound (RbH): With a theoretical gravimetric hydrogen capacity of only 1.17 wt.%, RbH is not a prime candidate for a high-capacity hydrogen storage material on its own. Its primary drawback is the high atomic mass of rubidium. However, its relatively low decomposition temperature (~170 °C) is noteworthy.[1] Recent research has more prominently highlighted the role of RbH as a catalyst to improve the hydrogen storage properties of other, more complex hydride systems.
Lithium Hydride (LiH): LiH boasts a very high theoretical gravimetric hydrogen capacity of 12.6 wt.%. However, its practical application is severely hindered by its high thermodynamic stability, requiring temperatures exceeding 700 °C for hydrogen release, which is impractical for most mobile applications.
Sodium Hydride (NaH): NaH offers a moderate theoretical hydrogen capacity of 4.2 wt.%. Its decomposition temperature is also quite high, making it less suitable for applications requiring low-temperature hydrogen release.
Magnesium Hydride (MgH₂): MgH₂ is one of the most extensively studied binary hydrides due to its reasonably high hydrogen capacity (7.6 wt.%) and the abundance and low cost of magnesium.[3] Its main challenge lies in its high decomposition temperature and slow kinetics, although significant research is ongoing to improve these properties through nanostructuring and the addition of catalysts.[2]
Aluminum Hydride (AlH₃): Also known as alane, AlH₃ is a very promising material with a high gravimetric (10.1 wt.%) and volumetric hydrogen density.[3] It decomposes at a relatively low temperature. The major obstacle for AlH₃ is the difficulty in its direct, reversible regeneration from aluminum and hydrogen under practical conditions.
Conclusion
While this compound itself does not exhibit the high gravimetric hydrogen capacity required for many practical applications, its study contributes to the broader understanding of alkali metal hydrides. In comparison, materials like MgH₂ and AlH₃ offer a more promising balance of hydrogen storage capacity and decomposition thermodynamics, although they each face their own set of challenges that are the focus of intensive research. The continued investigation into the synthesis, characterization, and modification of binary hydrides is essential for the development of next-generation solid-state hydrogen storage solutions. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers in this dynamic field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Analyse Metal Hydride Decomposition Temperatures Using a Sieverts’ Type Hydriding-Dehydriding Apparatus and Hydrogen-Storage Characteristics for an MgH2–Based Alloy | Materials Science [matsc.ktu.lt]
- 3. galilee.univ-paris13.fr [galilee.univ-paris13.fr]
- 4. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Bonds Under Pressure: Experimental Validation of Predicted Rubidium Hydride Crystal Structures
A comparative guide for researchers, scientists, and drug development professionals on the high-pressure synthesis and characterization of novel rubidium polyhydrides. This guide details the experimental validation of theoretically predicted RbHn crystal structures, offering insights into their synthesis, stability, and structural properties.
The quest for novel materials with unique properties, such as high-temperature superconductivity, has led to a fervent search for hydrogen-rich compounds under extreme pressures. Among these, the rubidium-hydrogen (Rb-H) system has been a subject of significant theoretical interest, with predictions of various stable polyhydrides (RbHn) at relatively low pressures. This guide provides a comprehensive overview of the experimental validation of these theoretical predictions, focusing on the synthesis and characterization of rubidium superhydrides.
Predicted vs. Experimentally Validated RbHn Crystal Structures
Theoretical studies, primarily using density functional theory (DFT) calculations, have predicted the existence of several rubidium polyhydrides with diverse stoichiometries and crystal structures.[1] These predictions have spurred experimental efforts to synthesize these novel materials using high-pressure techniques. Recent breakthroughs have successfully validated some of these theoretical models, leading to the synthesis and characterization of RbH9 and RbH5.[2][3]
A direct comparison between the theoretically predicted and experimentally observed phases is presented below.
| Stoichiometry | Predicted Phase(s) | Predicted Space Group | Predicted Stability (Pressure) | Experimentally Synthesized Phase(s) | Experimental Space Group | Experimental Stability (Pressure) |
| RbH3 | RbH3 | P-1, C2/m | ~2-200 GPa | Not yet experimentally confirmed | - | - |
| RbH5 | RbH5 | Cmcm | > 20 GPa[1] | RbH5-I, RbH5-II | Cmcm (for RbH5-I) | > 87 GPa[2][3] |
| RbH6 | RbH6 | - | High pressures | Not yet experimentally confirmed | - | - |
| RbH9 | RbH9 | Pm, P63/mmc | 2-100 GPa[1] | RbH9-I, RbH9-II | P63/mmc (for RbH9-I), Orthorhombic (for RbH9-II) | 8.7 - ~22 GPa[2][3] |
| RbH12 | RbH12 | Immm, P63/mmc | ~10-100 GPa | Not yet experimentally confirmed | - | - |
Experimental Protocols
The experimental validation of predicted RbHn structures relies on the ability to achieve and maintain high pressures while simultaneously allowing for synthesis and in-situ characterization. The primary apparatus for this is the diamond anvil cell (DAC).
High-Pressure Synthesis in a Diamond Anvil Cell (DAC)
-
Sample Loading : A small piece of rubidium metal is loaded into a sample chamber drilled in a rhenium gasket. The gasket is placed between the two diamond anvils of the DAC.
-
Hydrogen Loading : The DAC is placed in a high-pressure vessel which is then filled with high-purity hydrogen gas. The pressure is increased to between 1600 and 2000 bar to load a dense hydrogen medium into the sample chamber.[4] Hydrogen serves as both a reactant and a pressure-transmitting medium, ensuring hydrostatic conditions.[5]
-
Compression : The force on the diamond anvils is gradually increased to achieve the desired pressure for synthesis. The pressure is monitored in-situ using the ruby fluorescence method.[4]
-
Laser Heating : To overcome the activation energy for the reaction between rubidium and hydrogen, the sample is heated using a laser. This is typically done while the sample is maintained at a high pressure.[2][3] This technique allows for the synthesis of various RbHn polymorphs by heating at different pressure points.
In-Situ Characterization
-
Objective : To determine the crystal structure of the synthesized RbHn compounds.
-
Methodology : A high-energy, high-flux synchrotron X-ray beam is directed through the diamond anvils onto the sample. The diffracted X-rays are collected on an area detector. The resulting diffraction patterns provide information about the arrangement of atoms in the crystal lattice.[2][3] Rietveld refinement of the powder diffraction data is then used to determine the space group and lattice parameters of the synthesized phase.
-
Objective : To probe the vibrational modes of the hydrogen and Rb-H units within the crystal structure, providing complementary structural information.
-
Methodology : A laser is focused on the sample within the DAC, and the inelastically scattered light is collected. The frequency shifts in the scattered light correspond to the vibrational modes of the material.[6] This technique is particularly useful for identifying the presence of different hydrogen motifs, such as H2 units and H3- anions, which are predicted to exist in these polyhydrides.[1][2] The observed Raman spectra are compared with theoretically calculated spectra for the predicted structures to further validate the models.[2]
Visualization of Experimental Workflow and Phase Relationships
The following diagrams illustrate the logical flow of the prediction and validation process, as well as the experimentally observed transformations between different rubidium hydride phases.
Caption: Workflow from theoretical prediction to experimental validation of RbHn crystal structures.
Caption: Experimentally observed pressure- and temperature-induced phase transitions in the Rb-H system.
References
Stability Under Pressure: A Comparative Guide to Superhydride Materials
The quest for room-temperature superconductivity has led to the exciting discovery of superhydride materials, which exhibit remarkable superconducting properties at high pressures. This guide provides a comparative overview of the stability pressures of several prominent superhydride materials, supported by experimental data. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and characterization of these novel compounds.
Comparative Stability of Superhydride Materials
The stability of superhydride materials is critically dependent on external pressure. The following table summarizes the experimentally determined synthesis and stability pressure ranges for several key superhydrides.
| Material | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Lowest Reported Stability Pressure (GPa) |
| LaH₁₀ | 140 - 200 | ~1000 - 2000 | ~121 (as R-3m phase)[1][2] |
| YH₉ | ~182 - 237 | >1800 | ~160 (as Pnma phase)[3] |
| YH₆ | 160 - 180 | ~2200 | ~110 (theoretical prediction)[4] |
| CaH₆ | 160 - 195 | ~2000 | ~150[5] |
| CeH₉ | 80 - 100 | ~2000 | ~93[6] |
Experimental Protocols
The synthesis and stability determination of superhydride materials are primarily conducted using laser-heated diamond anvil cells (DACs) coupled with in-situ diagnostic techniques.
Synthesis of Superhydrides in a Diamond Anvil Cell
-
Diamond Anvil Cell (DAC) Preparation: A pair of diamond anvils, with culet sizes typically ranging from 50 to 300 micrometers, are used to generate high pressures. A metal gasket, commonly made of rhenium, is pre-indented to create a sample chamber.[7]
-
Sample Loading: A small piece of the precursor metal (e.g., lanthanum, yttrium, calcium, or cerium) is loaded into the sample chamber.[1][8] A hydrogen source is also introduced. This can be either condensed molecular hydrogen or a solid hydrogen-rich compound like ammonia (B1221849) borane (B79455) (NH₃BH₃).[6][9] For electrical measurements, four-probe electrodes (e.g., platinum) are often pre-deposited on one of the diamond anvils.
-
Pressurization: The DAC is gradually compressed to the target synthesis pressure. The pressure is calibrated in-situ using the ruby fluorescence method or by measuring the Raman shift of the diamond anvil edge.[9]
-
Laser Heating: The sample is heated to high temperatures (typically 1000-2500 K) using a high-power infrared laser.[8][10] The heating can be either pulsed or continuous to promote the reaction between the metal and hydrogen.[1] The temperature is determined by fitting the black-body radiation spectrum of the heated sample.[10]
-
Synthesis Confirmation: The formation of the superhydride phase is confirmed by in-situ X-ray diffraction (XRD), which provides structural information, and by observing a significant drop in electrical resistance, indicating a superconducting transition.[2][10]
Determination of Stability Pressure
-
Decompression: After synthesis, the pressure in the DAC is slowly and incrementally decreased.
-
In-situ Monitoring: At each pressure step during decompression, the crystal structure of the material is monitored using synchrotron XRD.[2] This allows for the identification of phase transitions or decomposition of the superhydride phase.
-
Lower Stability Limit: The lowest pressure at which the superhydride phase can be experimentally observed before it transforms into a different phase or decomposes is considered its lower stability limit under those conditions. For example, the highly symmetric Fm-3m phase of LaH₁₀ transforms to a lower-symmetry phase at pressures below approximately 135 GPa.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and stability characterization of superhydride materials.
Signaling Pathways in Material Stability
The stability of a particular superhydride phase is a delicate balance of thermodynamic variables. The pressure-temperature-composition phase diagram governs the formation and decomposition pathways. The transition from a high-symmetry, high-pressure phase to a lower-symmetry or decomposed state upon decompression can be considered a "signaling pathway" in the material's response to changing conditions.
References
- 1. osti.gov [osti.gov]
- 2. arxiv.org [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. Experimental and Theoretical Revisit of Ca–H Superhydrides: Anharmonic Effects on Phase Stability and Superconductivity [arxiv.org]
- 6. Frontiers | Advances in the Synthesis and Superconductivity of Lanthanide Polyhydrides Under High Pressure [frontiersin.org]
- 7. Superconductivity with Tc of 116 K discovered in antimony polyhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. arxiv.org [arxiv.org]
- 10. arxiv.org [arxiv.org]
Unveiling Rubidium's Hydrogen-Rich Polyhydrides: A Comparative Analysis of Theoretical Predictions and Experimental Realities
A deep dive into the high-pressure synthesis and characterization of rubidium pentahydride (RbH5) and rubidium nonahydride (RbH9) reveals a strong congruence between theoretical predictions from Density Functional Theory (DFT) and experimental outcomes. This guide provides a comprehensive comparison of the simulated and measured structural and vibrational properties of these novel materials, offering insights for researchers in materials science, condensed matter physics, and drug development who leverage computational modeling.
The quest for novel materials with unique properties, such as high-temperature superconductivity, has led to the exploration of hydrogen-rich compounds under extreme pressures. Among these, the polyhydrides of alkali metals are of significant interest. Recent studies combining in-situ high-pressure experimental techniques with advanced computational simulations have successfully synthesized and characterized previously unknown rubidium polyhydrides, namely RbH5 and RbH9. This guide synthesizes the available data to present a side-by-side comparison of the theoretical predictions and experimental findings for these compounds.
Experimental and Computational Synthesis: A Synergistic Approach
The synthesis of rubidium polyhydrides is a testament to the power of combining theoretical predictions with cutting-edge experimental techniques. DFT calculations are first employed to predict the stability, structure, and properties of various Rb-H stoichiometries at high pressures. This theoretical guidance is then used to design experiments for the synthesis and characterization of the most promising candidates.
The general workflow for the discovery and validation of these novel materials is depicted below:
A Comparative Structural Analysis: Rubidium Hydride (RbH) vs. Sodium Chloride (NaCl)
A detailed guide for researchers, scientists, and drug development professionals on the structural similarities and differences between Rubidium Hydride and the archetypal Sodium Chloride structure.
This guide provides a comprehensive comparison of the crystal structures of this compound (RbH) and Sodium Chloride (NaCl). While both compounds adopt the same rock-salt crystal structure, subtle differences in their ionic radii and lattice parameters lead to distinct physical properties. This analysis is supported by crystallographic data and a standardized experimental protocol for structure determination.
Structural Comparison
Both RbH and NaCl crystallize in a face-centered cubic (FCC) lattice, commonly known as the rock-salt or NaCl-type structure.[1][2] In this arrangement, each cation is surrounded by six anions, and each anion is surrounded by six cations, resulting in a coordination number of 6 for both ions.[3][4][5][6] The larger anions typically form a cubic close-packed structure, with the smaller cations occupying the octahedral voids.[3][7]
Despite sharing the same crystal structure, the difference in the constituent ions (Rb⁺ vs. Na⁺ and H⁻ vs. Cl⁻) leads to variations in the lattice parameters and overall unit cell volume.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for RbH and NaCl.
| Property | This compound (RbH) | Sodium Chloride (NaCl) |
| Crystal System | Cubic | Cubic |
| Crystal Structure | Rock-Salt (NaCl-type) | Rock-Salt (NaCl-type) |
| Space Group | Fm-3m (No. 225) | Fm-3m (No. 225) |
| Lattice Parameter (a) | 3.02 Å | 5.6402 Å |
| Coordination Number | 6:6 | 6:6 |
| Ionic Radii | ||
| Cation Radius | Rb⁺: 1.48 Å | Na⁺: 0.95 Å - 1.16 Å |
| Anion Radius | H⁻: ~1.40 Å | Cl⁻: 1.81 Å |
Note on Ionic Radii: The ionic radius of the hydride ion (H⁻) can vary depending on the method of determination. The value of ~1.40 Å is a commonly accepted value for the hydride ion in ionic metal hydrides.[8] The ionic radius of Na⁺ can also vary based on the coordination environment.[2][9][10][11][12]
Experimental Protocol: Crystal Structure Determination by Powder X-ray Diffraction (XRD)
The determination of the crystal structure and lattice parameters of crystalline solids like RbH and NaCl is routinely performed using powder X-ray diffraction (XRD). This non-destructive technique provides detailed information about the atomic arrangement within a crystal lattice.[5][13][14]
I. Principle
X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered by the electrons of atoms in a crystalline material.[13] When a beam of X-rays strikes a powdered sample, the randomly oriented crystallites will, at specific angles of incidence (θ), satisfy Bragg's Law:
nλ = 2d sin(θ)
where:
-
n is an integer representing the order of diffraction.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence.
By measuring the angles (2θ) at which constructive interference occurs, the d-spacings can be calculated. The set of d-spacings is unique to a particular crystal structure and can be used to identify the compound and determine its lattice parameters.
II. Instrumentation
A standard powder X-ray diffractometer consists of three main components:
-
X-ray Source: Typically a sealed X-ray tube (e.g., with a copper anode, generating Cu Kα radiation with a wavelength of 1.5418 Å).[14]
-
Sample Holder: A flat plate to hold the finely powdered sample.
-
Detector: An electronic sensor that measures the intensity of the diffracted X-rays at different 2θ angles.[14]
III. Sample Preparation
-
A small amount of the sample (RbH or NaCl) is finely ground into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
-
The powder is then carefully packed into the sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.
IV. Data Collection
-
The sample holder is placed into the diffractometer.
-
The X-ray source is activated, and the detector is set to scan over a specific range of 2θ angles (e.g., 20° to 80°).
-
As the goniometer rotates the sample at an angle of θ, the detector rotates at an angle of 2θ to collect the diffracted X-rays.
-
The intensity of the diffracted X-rays is recorded at each 2θ step, generating a diffraction pattern (a plot of intensity versus 2θ).
V. Data Analysis
-
The positions (2θ values) of the diffraction peaks are determined.
-
The d-spacings for each peak are calculated using Bragg's Law.
-
The Miller indices (hkl) of the crystal planes corresponding to each diffraction peak are assigned based on the systematic absences for a face-centered cubic lattice.
-
The lattice parameter (a) is then calculated from the d-spacings and Miller indices using the following equation for a cubic system:
a = d * √(h² + k² + l²)
-
The final lattice parameter is typically refined using a least-squares method over all measured diffraction peaks.
Logical Relationship of Structural Comparison
A diagram illustrating the structural relationship between RbH and NaCl.
This guide provides a foundational understanding of the structural characteristics of this compound in comparison to the well-established Sodium Chloride structure. The provided data and experimental protocol serve as a valuable resource for researchers in materials science and drug development.
References
- 1. echemi.com [echemi.com]
- 2. princeton.edu [princeton.edu]
- 3. inorganic chemistry - Radius of hydride (H⁻) ion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. _____________________________________________________________________ [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. webassign.net [webassign.net]
- 11. echemi.com [echemi.com]
- 12. Ionic radius of Na+ in crystal with different - Generic - BNID 110014 [bionumbers.hms.harvard.edu]
- 13. physics.rutgers.edu [physics.rutgers.edu]
- 14. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
RbH-Doped vs. Uncatalyzed Hydrogen Storage Systems: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and safe hydrogen storage solutions is a critical bottleneck in the advancement of a hydrogen-based economy. Complex metal hydrides, particularly amide-hydride systems like magnesium amide (Mg(NH2)2) combined with lithium hydride (LiH), have emerged as promising candidates due to their high theoretical hydrogen storage capacities. However, their practical application is often hindered by slow kinetics and high operating temperatures. This guide provides an objective comparison of the performance of Rubidium Hydride (RbH)-doped hydrogen storage systems against their uncatalyzed counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations.
Performance Comparison: RbH-Doped vs. Uncatalyzed Systems
The introduction of RbH as a catalyst significantly enhances the hydrogen storage properties of amide-hydride systems. The following tables summarize the quantitative improvements observed in key performance metrics for the Mg(NH₂)₂–2LiH system.
Table 1: Hydrogen Storage Capacity and Operating Conditions
| System | Reversible H₂ Storage Capacity (wt%) | Dehydrogenation Temperature (°C) | Hydrogenation Temperature (°C) |
| Uncatalyzed Mg(NH₂)₂–2LiH | ~5.6 (theoretical) | >200 | >180 |
| Mg(NH₂)₂–2LiH + 0.04KH + 0.04RbH | 5.2[1] | 130[1] | 120[1] |
| 2LiNH₂/MgH₂ + ~3 mol% RbH | Not specified | Reduced by 94 °C | Not specified |
Table 2: Absorption/Desorption Kinetics
| System | Dehydrogenation Rate Enhancement (vs. Uncatalyzed) | Desorption Rate Enhancement (vs. Uncatalyzed) | Additional Kinetic Observations |
| Uncatalyzed Mg(NH₂)₂–2LiH | Baseline | Baseline | Sluggish kinetics, requiring high temperatures for reasonable rates. |
| Mg(NH₂)₂–2LiH + 0.04KH + 0.04RbH | ~43 times faster at 130 °C[1] | Not specified | The co-addition of KH and RbH provides a synergistic effect on kinetics.[1] |
| 2LiNH₂/MgH₂ + ~3 mol% RbH | Not specified | ~60 times faster[2] | The desorption rate of the RbH-doped sample was found to be approximately twice as fast as a KH-doped sample.[2] |
Table 3: Cycling Stability
| System | Number of Cycles | Capacity Retention |
| Uncatalyzed Mg(NH₂)₂–2LiH | Not specified | Prone to degradation |
| Mg(NH₂)₂–2LiH + 0.04KH + 0.04RbH | 50 | >93%[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis of RbH-doped materials and their performance evaluation.
Synthesis of RbH-Doped Mg(NH₂)₂–2LiH
This protocol describes a common method for preparing RbH-doped amide-hydride composites using high-energy ball milling.
Materials:
-
Magnesium Amide (Mg(NH₂)₂)
-
Lithium Hydride (LiH)
-
This compound (RbH)
-
Potassium Hydride (KH) (for co-doped systems)
-
Inert gas (e.g., Argon)
-
Stainless steel milling vials and balls
Procedure:
-
Handling: All materials are highly sensitive to air and moisture. Therefore, all handling and preparation steps must be performed inside an argon-filled glovebox.
-
Mixing: Stoichiometric amounts of Mg(NH₂)₂ and LiH (e.g., a 1:2 molar ratio) are weighed and placed into a stainless steel milling vial.
-
Doping: The desired molar percentage of RbH (and KH, if applicable) is added to the vial. For example, for a 0.04 mol RbH and 0.04 mol KH co-doped sample, the corresponding weights are added to the Mg(NH₂)₂–2LiH mixture.[1]
-
Ball Milling: The vial is sealed and subjected to high-energy ball milling. Typical parameters include a ball-to-powder weight ratio of 40:1 and a milling duration of 2 hours under an argon atmosphere.[3]
-
Sample Collection: After milling, the vial is returned to the glovebox, and the resulting fine powder (the doped composite) is collected for characterization and performance testing.
Performance Evaluation: Hydrogen Storage Properties
The hydrogen absorption and desorption characteristics are typically evaluated using a Sieverts-type apparatus.
Apparatus:
-
Sieverts-type volumetric apparatus
-
Sample holder
-
Pressure transducers
-
Temperature controller (furnace)
-
Vacuum pump
-
High-purity hydrogen gas
Procedure:
-
Sample Loading: A known mass of the synthesized material is loaded into the sample holder inside the glovebox. The holder is then sealed and transferred to the Sieverts apparatus.
-
Activation: The sample is typically activated by heating under vacuum to remove any surface contaminants and residual gases.
-
Dehydrogenation (Desorption) Measurement:
-
The sample is heated at a constant rate (e.g., 2 °C/min) under a low back-pressure of hydrogen or in a vacuum.
-
The amount of desorbed hydrogen is measured as a function of temperature and time by monitoring the pressure changes in a calibrated volume.
-
-
Hydrogenation (Absorption) Measurement:
-
The dehydrogenated sample is cooled to the desired absorption temperature.
-
High-purity hydrogen is introduced into the system at a set pressure.
-
The amount of absorbed hydrogen is measured over time by monitoring the pressure drop in the calibrated volume.
-
-
Cycling Stability Test: The dehydrogenation and hydrogenation steps are repeated for a specified number of cycles (e.g., 50 cycles) to evaluate the material's ability to maintain its hydrogen storage capacity over time.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying catalytic mechanisms.
Caption: Experimental workflow for the synthesis and performance evaluation of RbH-doped hydrogen storage materials.
Caption: Proposed catalytic mechanism of RbH in the dehydrogenation of the Mg(NH₂)₂–2LiH system.
Conclusion
The addition of this compound as a catalyst demonstrably improves the performance of amide-hydride based hydrogen storage systems. Experimental data consistently shows that RbH-doping leads to:
-
Lower operating temperatures: Significantly reducing the energy input required for hydrogen release.
-
Faster kinetics: Accelerating both the absorption and desorption of hydrogen, which is crucial for practical applications.
-
Enhanced cycling stability: Improving the material's lifespan and maintaining its storage capacity over multiple cycles.
The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working on the development of advanced hydrogen storage materials. The visualized workflows and reaction pathways offer a clear and concise understanding of the synthesis, evaluation, and catalytic action of RbH-doped systems. Further research focusing on optimizing catalyst concentration, exploring other dopants, and scaling up production will be vital in transitioning these promising materials from the laboratory to real-world applications.
References
- 1. Superior dehydrogenation/hydrogenation kinetics and long-term cycling performance of K and Rb cocatalyzed Mg(NH(2))(2)-2LiH system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Tuning of Sorption Kinetics of Lightweight Hydrides: A Review of the Materials and Mechanism [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Rubidium Hydride and Cesium Hydride as Catalysts for Hydrogen Desorption
For Immediate Release
[City, State] – [Date] – In the pursuit of efficient and viable solid-state hydrogen storage, the catalytic enhancement of hydrogen desorption from metal hydrides is a critical area of research. Among the various catalysts explored, alkali metal hydrides have shown significant promise in reducing desorption temperatures and accelerating kinetics. This guide provides an objective comparison of the catalytic performance of Rubidium Hydride (RbH) and Cesium Hydride (CsH) in promoting hydrogen desorption from common hydrogen storage materials, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development and materials science who are exploring advanced hydrogen storage solutions.
Executive Summary
Both this compound (RbH) and Cesium Hydride (CsH) have demonstrated considerable catalytic activity in improving the hydrogen desorption characteristics of metal hydride systems. Experimental evidence suggests that RbH is a highly effective catalyst, significantly lowering the desorption temperature and doubling the desorption rate compared to potassium hydride (KH) in the 2LiNH
2
/MgH2
2
2
Quantitative Data Comparison
The following table summarizes the key quantitative data on the catalytic performance of RbH and CsH in enhancing hydrogen desorption from different metal hydride systems.
| Catalyst System | Hydrogen Storage Material | Onset Desorption Temperature (°C) | Hydrogen Desorption Rate | Activation Energy (Ea) for Desorption (kJ/mol) |
| RbH (3 mol %) | 2LiNH
| Lowered by 94 °C | Approx. 2x faster than KH-doped sample | Not specified in the study |
CsH (with MgF
| MgH
| 249 °C (106 °C lower than ball-milled MgH
| 4.73 wt % H
| 98.1 ± 0.5 |
Experimental Protocols
The evaluation of the catalytic performance of RbH and CsH for hydrogen desorption involves several key experimental techniques. The methodologies cited in the supporting studies are detailed below.
Temperature Programmed Desorption (TPD)
Temperature Programmed Desorption is a fundamental technique used to characterize the desorption of gases from a solid surface. In the context of hydrogen storage materials, TPD is employed to determine the temperature at which hydrogen is released.
Protocol:
-
A sample of the catalyzed metal hydride (e.g., RbH-doped 2LiNH
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
/MgH2ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> or CsH/MgF2ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> -doped MgH2ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> ) is placed in a sample holder within a reactor.2 -
The reactor is heated at a constant, controlled rate (e.g., 5 °C/min) under a continuous flow of an inert gas, such as Argon.
-
The desorbed hydrogen gas is carried by the inert gas stream to a detector, typically a thermal conductivity detector (TCD) or a mass spectrometer.
-
The detector measures the concentration of hydrogen in the gas stream as a function of temperature.
-
The resulting TPD profile shows peaks at temperatures corresponding to the maximum rate of hydrogen desorption. The onset temperature of desorption is determined from the beginning of the desorption peak.
Isothermal Desorption Kinetics
Isothermal desorption experiments are conducted to measure the rate of hydrogen release at a constant temperature.
Protocol:
-
The catalyzed metal hydride sample is loaded into a Sieverts-type apparatus.
-
The sample is rapidly heated to a specific, constant temperature (e.g., 300 °C).
-
The pressure change in a calibrated volume due to the desorbed hydrogen is monitored over time.
-
The amount of hydrogen desorbed (typically in weight percent) is calculated from the pressure-volume-temperature (PVT) data.
-
Plotting the amount of desorbed hydrogen as a function of time provides the isothermal desorption kinetics.
Kissinger Analysis for Activation Energy
The Kissinger method is a widely used approach to determine the activation energy (Ea) of a thermally activated process, such as hydrogen desorption, from TPD data obtained at different heating rates.
Protocol:
-
A series of TPD experiments are performed at different heating rates (e.g., 2, 5, 10, and 15 °C/min).
-
The peak temperature of desorption (T
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
) is determined for each heating rate.p -
A graph of ln(β/T
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> pngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> ) versus 1/T2 is plotted, where β is the heating rate.p -
The activation energy (Ea) is calculated from the slope of the resulting straight line, which is equal to -Ea/R, where R is the ideal gas constant.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating and comparing the hydrogen desorption rates of RbH and CsH catalysts.
Cross-Verification of Rubidium Hydride Properties: A Comparative Guide Using XRD and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and vibrational properties of Rubidium Hydride (RbH) as determined by two powerful analytical techniques: X-ray Diffraction (XRD) and Raman Spectroscopy. By presenting experimental data and methodologies, this document aims to offer a comprehensive understanding of how these complementary techniques can be used for the cross-verification of material properties.
This compound, an alkali metal hydride, is a highly reactive, air-sensitive compound. Accurate characterization of its physical and chemical properties is crucial for its various applications. This guide will delve into how XRD provides insights into the crystal structure and long-range atomic order, while Raman spectroscopy probes the vibrational modes (phonons) that are sensitive to the local bonding environment and crystal symmetry.
Comparative Analysis of RbH Properties
X-ray Diffraction and Raman Spectroscopy offer distinct yet complementary information about the properties of this compound.
X-ray Diffraction (XRD) is the primary technique for determining the crystal structure and lattice parameters of crystalline materials. For RbH, XRD confirms a face-centered cubic (FCC) crystal structure, specifically the rock-salt (NaCl) type. This structure consists of a repeating three-dimensional array of Rubidium (Rb⁺) and Hydride (H⁻) ions.
Raman Spectroscopy , on the other hand, investigates the vibrational, rotational, and other low-frequency modes in a system. For a perfect crystal with a rock-salt structure like RbH, first-order Raman scattering is theoretically forbidden due to the high symmetry of the crystal lattice. This is because the vibrational modes at the center of the Brillouin zone that would be Raman active are not present in this structure. However, the presence of defects, crystal imperfections, or the application of high pressure can break this symmetry and induce Raman activity. Furthermore, second-order Raman scattering, which involves two phonons, can be observed and provides information about the phonon density of states.
The cross-verification of RbH properties using both techniques provides a more complete picture of the material. XRD establishes the long-range crystalline order, while the (expectedly absent or weak) Raman spectrum confirms the high symmetry of the local ionic environment. Any deviation from the expected Raman inactivity could indicate the presence of impurities, defects, or strain within the crystal lattice.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound obtained from X-ray Diffraction and the theoretical expectations for Raman Spectroscopy.
Table 1: Crystallographic Data for this compound (RbH) from XRD
| Property | Value | Source |
| Crystal System | Cubic | [1] |
| Crystal Structure | Rock-Salt (NaCl) type | [1] |
| Space Group | Fm-3m (No. 225) | [1] |
| Lattice Parameter (a) | 6.049 Å | [1] |
Note: The lattice parameter is a crucial piece of information derived from XRD that defines the size of the unit cell.
Table 2: Vibrational Mode Analysis for this compound (RbH) via Raman Spectroscopy
| Property | Expected Observation | Theoretical Phonon Modes | Source |
| First-Order Raman Spectrum | Inactive under standard conditions | Not applicable | [2] |
| Second-Order Raman Spectrum | Potentially observable weak, broad features | Transverse Optic (TO) and Longitudinal Optic (LO) phonon involvement | [3] |
Note: The inactivity of the first-order Raman spectrum is a key characteristic of the perfect rock-salt crystal structure.
Experimental Protocols
Accurate characterization of RbH requires careful handling due to its air and moisture sensitivity. The following are detailed methodologies for performing XRD and Raman spectroscopy on such materials.
Synthesis of this compound (RbH)
This compound is typically synthesized by the direct reaction of rubidium metal with dry hydrogen gas at elevated temperatures (200-350 °C) in a controlled atmosphere.
Equation: 2 Rb(s) + H₂(g) → 2 RbH(s)
The resulting product is a white, crystalline powder. All handling and preparation of the RbH sample for analysis must be performed in an inert atmosphere, such as in a glovebox filled with argon or nitrogen gas.
Powder X-ray Diffraction (XRD) Protocol
-
Sample Preparation: Inside an inert atmosphere glovebox, finely grind the synthesized RbH powder using an agate mortar and pestle to ensure random crystal orientation.
-
Sample Mounting: Mount the powdered RbH onto a zero-background sample holder. To protect the sample from the ambient atmosphere during data collection, use an airtight sample holder with an X-ray transparent dome, such as one made of beryllium or Kapton film.[4][5][6]
-
Instrument Setup:
-
Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the 2θ scan range from 20° to 80° with a step size of 0.02°.
-
The voltage and current of the X-ray tube can be set to 40 kV and 40 mA, respectively.
-
-
Data Collection: Perform the XRD scan. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.
-
Data Analysis:
-
Identify the peak positions (2θ values) from the resulting diffractogram.
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the interplanar spacing (d-spacing) for each peak.
-
Index the peaks to the corresponding crystallographic planes (hkl) for a face-centered cubic lattice.
-
Calculate the lattice parameter 'a' using the formula for a cubic system: a = d * √(h² + k² + l²).
-
Perform a Rietveld refinement of the entire diffraction pattern to obtain a highly accurate lattice parameter.
-
Raman Spectroscopy Protocol
-
Sample Preparation: In an inert atmosphere glovebox, load the RbH powder into a sealed, transparent container suitable for Raman analysis, such as a quartz capillary tube or a sealed microscopic slide.[7]
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). A lower power setting should be used initially to avoid sample degradation.
-
The spectrometer should be coupled to a microscope to focus the laser onto the sample and collect the scattered light.
-
Use a high-resolution grating to disperse the scattered light.
-
A sensitive detector, such as a charge-coupled device (CCD), is required to detect the weak Raman signal.
-
-
Data Collection:
-
Acquire the Raman spectrum over a range that includes the expected low-frequency phonon modes (e.g., 50 - 1000 cm⁻¹).
-
Long acquisition times may be necessary to observe any weak second-order scattering features.
-
-
Data Analysis:
-
Process the raw spectrum to remove any background fluorescence.
-
Analyze the spectrum for the presence of any Raman peaks.
-
If peaks are observed, their positions (Raman shift in cm⁻¹), intensities, and widths should be recorded. These features can be compared to theoretical predictions for second-order Raman scattering or to spectra of similar alkali halides to aid in their assignment.
-
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the experimental workflow for the cross-verification of RbH properties and the logical relationship between XRD and Raman spectroscopy in material characterization.
Caption: Experimental workflow for the synthesis and cross-verification of this compound properties using XRD and Raman spectroscopy.
Caption: Logical relationship between XRD and Raman spectroscopy for the characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. _____________________________________________________________________ [ucl.ac.uk]
- 4. A beryllium dome specimen holder for XRD analysis of air sensitive materials | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. info.ornl.gov [info.ornl.gov]
A Comparative Analysis of Decomposition Temperatures for Alkali Hydrides
This guide provides a comparative study on the thermal stability of alkali hydrides, tailored for researchers, scientists, and professionals in drug development. It objectively examines the decomposition temperatures, supported by experimental data and methodologies, to offer a clear understanding of the trends within this group of compounds.
Introduction to Alkali Hydrides
Alkali metal hydrides are ionic or saline hydrides with the general formula MH, where M represents an alkali metal (Lithium, Sodium, Potassium, Rubidium, or Cesium). These compounds are formed by the reaction of the respective alkali metal with hydrogen gas.[1] The thermal stability of these hydrides is a critical property, largely determined by the strength of the ionic bond between the metal cation (M⁺) and the hydride anion (H⁻). A well-established trend shows that thermal stability decreases down the group from Lithium to Cesium.[2] This phenomenon is attributed to the increase in the ionic radius of the alkali metal cation down the group.[1][3] As the cation size increases, the M-H bond length increases, leading to a weaker bond and, consequently, lower thermal stability.[1]
Data Presentation: Decomposition Temperatures
The following table summarizes the decomposition temperatures and melting points for the alkali hydrides. The decomposition temperature is defined as the temperature at which the hydride breaks down into its constituent elements. For some hydrides, this occurs at or near their melting point.
| Alkali Hydride | Chemical Formula | Melting Point (°C) | Decomposition Temperature (°C) |
| Lithium Hydride | LiH | 689 | ~686 - 720 |
| Sodium Hydride | NaH | 800 (decomposes) | ~428 |
| Potassium Hydride | KH | decomposes | ~400 - 417 |
| Rubidium Hydride | RbH | decomposes | ~170 |
| Caesium Hydride | CsH | decomposes | ~170 |
Note: Decomposition temperatures can vary based on experimental conditions such as pressure and heating rate. The values presented represent temperatures of significant decomposition.
Experimental Protocols
The determination of hydride decomposition temperatures is primarily conducted using thermal analysis techniques. These methods monitor the physical and chemical properties of a substance as a function of temperature.
1. Thermogravimetric and Differential Thermal Analysis (TG-DTA)
This is one of the most common methods for studying thermal decomposition.
-
Principle: Thermogravimetry (TG) measures the change in mass of a sample as it is heated at a controlled rate. Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material. The decomposition of a hydride (MH → M + ½H₂) results in a mass loss due to the release of hydrogen gas, which is detected by the TG curve. This decomposition is an endothermic process, which is detected as a peak on the DTA curve.
-
Methodology:
-
A small, precise amount of the alkali hydride powder (e.g., 95% purity) is placed in a sample pan, typically made of alumina.
-
The pan is placed in a TG-DTA instrument.
-
The sample is heated at a constant, predefined rate (e.g., 2.0, 5.0, 10.0, or 20.0 K/min) under a controlled atmosphere (typically an inert gas like argon).
-
The instrument continuously records the sample's mass and the temperature difference between the sample and the reference.
-
The decomposition temperature is identified as the onset temperature of the significant mass-loss step on the TG curve. Further kinetic analysis, such as using Kissinger plots, can be applied to the data obtained at different heating rates to determine kinetic parameters like activation energy.
-
2. Sieverts' Apparatus Method
This method focuses on accurately measuring the volume of gas released during decomposition.
-
Principle: A Sieverts' type apparatus is a volumetric setup used to measure the quantity of gas absorbed or desorbed by a material at varying pressures and temperatures.
-
Methodology:
-
A known quantity of the hydride sample is loaded into a reactor of known volume.
-
The system is evacuated to remove any atmospheric gases.
-
The sample is heated at a controlled linear rate (e.g., 4 K/min) under a constant back-pressure of hydrogen (e.g., 1.0 bar).
-
The apparatus measures the quantity of hydrogen gas released from the sample as the temperature increases.
-
The decomposition temperature is determined by analyzing the rate of change of released hydrogen with respect to the change in temperature (dHd/dT). The onset temperature of decomposition and the temperature of the maximum release rate can be identified from this analysis.
-
Visualization of Thermal Stability Trend
The following diagram illustrates the relationship between the position of the alkali metal in the periodic table and the thermal stability of its corresponding hydride.
Caption: Trend of decreasing thermal stability in alkali hydrides down the group.
References
- 1. Solved: The correct order of thermal stability of alkali metal hydrides is: CsH>RbH> KH >NaH>LiH [Chemistry] [gauthmath.com]
- 2. The alkali metals form salt-like hydrides by the direct synthesis at elevated temperature. The thermal stability of these hydrides decreases in which of the following orders?a NaH > LiH > KH > RbH > CsHb LiH > NaH > KH > RbH > CsHc CsH > RbH > KH > NaH > LiHd KH > NaH > LiH > CsH > RbH [doubtnut.com]
- 3. aakash.ac.in [aakash.ac.in]
A Comparative Guide to Rubidium-Based Perovskite Hydrides for Hydrogen Storage and Ionic Conduction
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and safe solid-state hydrogen storage materials is a critical endeavor in the development of a sustainable hydrogen economy. Perovskite-type hydrides, with their structural flexibility and promising hydrogen storage characteristics, have emerged as a significant area of research. Among these, rubidium-based perovskite hydrides are gaining attention. This guide provides a comprehensive benchmark of rubidium-based hydrides against other perovskite-type hydrides, supported by experimental data, detailed experimental protocols, and visualizations of key processes.
Performance Benchmark: A Comparative Analysis
The following table summarizes the key performance metrics of selected rubidium-based perovskite hydrides in comparison to other alkali and alkaline-earth metal-based perovskite hydrides. The data presented is compiled from experimental studies and theoretical calculations.
| Compound | Crystal Structure | Gravimetric H2 Capacity (wt%) | Desorption Temperature (°C) | Ionic Conductivity (S/cm) |
| RbMgH₃ | Hexagonal (6H-BaTiO₃-type) | ~3.8 | 300 - 400[1] | Data not available |
| RbCaH₃ | Cubic (Pm-3m) | ~3.2 | 300 - 400[1] | Data not available |
| Rb₂CaH₄ | K₂NiF₄-type | - | - | 8.8 x 10⁻⁷ @ 190°C[2][3] |
| KMgH₃ | Cubic | ~5.5 | ~292[4] | Data not available |
| NaMgH₃ | Orthorhombic | ~7.6 | ~350 | Data not available |
| Cs₂CaH₄ | K₂NiF₄-type | - | - | 2.1 x 10⁻⁶ @ 190°C[2] |
Note: Rb₂CaH₄ and Cs₂CaH₄ are K₂NiF₄-type hydrides, which are structurally related to perovskites, and are included for their ionic conductivity data.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of perovskite hydrides. Below are the standard experimental protocols for key analytical techniques.
X-ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized hydrides.
Methodology:
-
Sample Preparation: Due to the air and moisture sensitivity of hydrides, samples are typically handled in an inert atmosphere (e.g., an argon-filled glovebox). A small amount of the powdered sample is loaded onto a zero-background sample holder and sealed with an airtight dome (e.g., made of beryllium or Kapton).
-
Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å) is used.
-
Data Collection:
-
2θ Range: 10° to 90°
-
Step Size: 0.01° to 0.02°
-
Scan Speed/Time per Step: 1 to 5 seconds
-
Temperature: Room temperature. For studies of phase transitions, a non-ambient chamber can be used to control the temperature.
-
-
Data Analysis: The collected diffraction patterns are analyzed using crystallographic software (e.g., GSAS-II, FullProf). The analysis involves:
-
Phase Identification: Comparing the experimental pattern with databases (e.g., ICDD PDF-4+).
-
Lattice Parameter Refinement: Performing Rietveld refinement to obtain precise lattice parameters.
-
Phase Purity Assessment: Identifying and quantifying any impurity phases.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the hydrogen desorption temperature, gravimetric hydrogen storage capacity, and thermodynamic parameters of the dehydrogenation process.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is loaded into an alumina (B75360) or platinum crucible inside an inert atmosphere glovebox.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Experimental Conditions:
-
Atmosphere: A continuous flow of high-purity inert gas (e.g., Argon or Helium) at a flow rate of 20-50 mL/min.
-
Heating Rate: A controlled linear heating rate, typically 5 or 10 °C/min.
-
Temperature Range: From room temperature to a temperature sufficient for complete dehydrogenation (e.g., 500-600 °C).
-
Pressure: The experiment is typically conducted at atmospheric pressure. For studying the effect of pressure on desorption, a high-pressure TGA can be used.
-
-
Data Analysis:
-
TGA Curve: The percentage weight loss as a function of temperature is used to determine the gravimetric hydrogen capacity and the onset and peak desorption temperatures.
-
DSC Curve: The heat flow as a function of temperature provides information on the enthalpy of dehydrogenation (endothermic peaks).
-
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
Objective: To determine the hydride-ion (H⁻) conductivity of the perovskite hydride.
Methodology:
-
Sample Preparation: The powdered hydride is pressed into a dense pellet (typically 10-13 mm in diameter and 1-2 mm thick) under high pressure inside a glovebox. The pellet is then sintered at an appropriate temperature to improve grain connectivity. Sputtered ion-blocking electrodes (e.g., Au or Pt) are deposited on both faces of the pellet.
-
Instrumentation: An electrochemical workstation with a frequency response analyzer is used. The pellet is placed in a two-electrode test cell within a temperature-controlled furnace.
-
Measurement Parameters:
-
Frequency Range: Typically from 1 MHz down to 0.1 Hz or lower.
-
AC Amplitude: A small AC voltage perturbation, typically 10-20 mV, is applied.
-
Temperature: Measurements are performed at various temperatures in an inert atmosphere to determine the temperature dependence of conductivity.
-
-
Data Analysis:
-
Nyquist Plot: The impedance data is plotted in the complex plane (-Z'' vs. Z'). The intercept of the semicircle with the real axis at high frequency corresponds to the bulk resistance of the material.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.
-
Activation Energy: The temperature-dependent conductivity data is used to create an Arrhenius plot (ln(σT) vs. 1/T) to determine the activation energy for ion conduction.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Hydrogen Absorption and Desorption Mechanism
The storage and release of hydrogen in perovskite hydrides is a multi-step process involving the dissociation of molecular hydrogen, diffusion of hydrogen atoms, and the formation and decomposition of the hydride phase.
Experimental Workflow for Perovskite Hydride Characterization
A systematic workflow is essential for the comprehensive characterization of novel perovskite hydrides. This involves synthesis followed by a series of analytical techniques to evaluate their structural, thermal, and electrical properties.
References
Safety Operating Guide
Safe Disposal of Rubidium Hydride: A Procedural Guide
For Immediate Reference: Rubidium hydride is a highly reactive and water-sensitive compound. Improper handling can lead to fire or explosion. This guide provides essential safety and disposal information for laboratory personnel.
This compound (RbH) is a powerful reducing agent and a strong base that requires meticulous handling and disposal procedures to ensure laboratory safety.[1][2] Its high reactivity with water, air, and other common laboratory reagents necessitates a controlled and well-understood disposal protocol to mitigate risks of fire, explosion, and chemical burns.[1][3][4] Adherence to the following guidelines is critical for the safe management of waste this compound.
Key Safety and Handling Data
Proper disposal of this compound begins with a thorough understanding of its chemical properties and associated hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | RbH | [1] |
| Appearance | White crystalline solid | [1][5] |
| Decomposition Temperature | ~170 °C | [1][5] |
| Density | 2.6 g/cm³ | [5] |
| Reactivity | Violently reacts with water and air | [1][2][6] |
| Incompatible Materials | Water, acids, alcohols, oxidizing agents, halogens | [1][3][6] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the quenching of small quantities of this compound. This procedure must be performed in a certified chemical fume hood with the sash at the lowest possible working height.
Personnel Protective Equipment (PPE) Required:
-
Flame-retardant lab coat
-
Chemical splash-proof goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or leather)[6]
-
Ensure a Class D fire extinguisher (for combustible metals) is readily accessible. Do NOT use water, carbon dioxide, or carbon tetrachloride extinguishers.[7]
Materials:
-
Waste this compound
-
Anhydrous isopropanol (B130326) or tert-butanol (B103910)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet/outlet (bubbler)
-
A cooling bath (ice/water)
-
Dry sand or powdered lime for immediate containment of spills[7]
Procedure:
-
Inert Atmosphere Setup: Assemble the three-necked flask in a chemical fume hood. Ensure all glassware is thoroughly dried. Purge the flask with a slow stream of inert gas (nitrogen or argon) for at least 30 minutes to displace all air and moisture.
-
Solvent Addition: Add a sufficient volume of a dry, less reactive alcohol such as isopropanol or tert-butanol to the flask to act as a quenching medium. Begin stirring the solvent.
-
Cooling: Place the flask in a cooling bath to manage the exothermic reaction.
-
Controlled Addition of this compound: Very slowly and cautiously, add small portions of the this compound waste to the stirred alcohol. The reaction will produce hydrogen gas and rubidium alkoxide. The rate of addition should be controlled to prevent excessive gas evolution and temperature increase.
-
Monitoring the Reaction: Continue stirring and cooling the mixture. Allow the reaction to proceed until all the this compound has been added and the evolution of hydrogen gas has ceased.
-
Neutralization: Once the initial reaction is complete, slowly and carefully add a more reactive alcohol, such as methanol (B129727) or ethanol, to quench any remaining unreacted hydride. Following this, very cautiously add water dropwise to ensure all reactive material is consumed.
-
Final Disposal: The resulting solution of rubidium salts can be neutralized with a dilute acid (e.g., hydrochloric acid) and disposed of as aqueous waste in accordance with local, state, and federal regulations.[8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
References
- 1. This compound Facts for Kids [kids.kiddle.co]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rubidium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. indico.cern.ch [indico.cern.ch]
- 5. WebElements Periodic Table » Rubidium » this compound [winter.group.shef.ac.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Rubidium - ESPI Metals [espimetals.com]
- 8. nj.gov [nj.gov]
Essential Safety and Operational Protocols for Handling Rubidium Hydride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly reactive compounds like rubidium hydride (RbH). Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to mitigate risks. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent contact and inhalation. This compound reacts violently with water, releasing flammable hydrogen gas, and can cause severe skin and eye damage.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Standard Compliance (Example) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | EN 166 (EU) or NIOSH (US)[3] |
| Skin Protection | Fire/flame resistant and impervious clothing.[3] Chemical resistant gloves (e.g., rubber gloves).[1] Consider leather or neoprene gloves for additional protection. | EN 374 (EU) for gloves[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used when high concentrations are present or if exposure limits are exceeded.[1][3][4] A full-face respirator is recommended.[3] | NIOSH/MSHA approved[4] |
| Footwear | Non-sparking safety footwear. | |
| Additional | For large-scale or continuous use, wear tight-weave, non-static clothing without metallic fasteners. |
Safe Handling and Storage Protocol
Proper handling and storage procedures are crucial to prevent accidents. This compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture.[4]
Experimental Protocol for Handling this compound
-
Preparation:
-
Donning PPE:
-
Before handling, put on all required PPE as specified in the table above. Gloves should be inspected for any signs of degradation before use.[3]
-
-
Handling:
-
Storage:
Chemical Incompatibility
This compound is incompatible with a range of substances. Contact with these materials can lead to violent reactions, fire, or explosions.
-
Water/Moisture: Reacts violently to produce flammable hydrogen gas.[1]
-
Acids: Reacts to produce flammable/explosive hydrogen gas.[5]
-
Oxidizing Agents: Can cause a strong exothermic reaction.[1]
-
Halogens and Halocarbons: Can react vigorously.[1]
-
Alcohols: Will react to release hydrogen gas.[1]
-
Carbon Dioxide: Should not be used in fire extinguishers for rubidium fires.[1]
Emergency and Disposal Procedures
Emergency Workflow
Caption: Workflow for responding to a this compound spill, fire, or personal contact.
Disposal Plan
The disposal of this compound requires careful neutralization due to its high reactivity. This process should only be carried out by trained personnel.
Experimental Protocol for Disposal
-
Preparation:
-
Work in a chemical fume hood and wear all necessary PPE.
-
Have a container of a dry, high-boiling point, protic solvent such as isopropanol (B130326) or tert-butanol (B103910) ready.
-
-
Neutralization:
-
Slowly and cautiously add small portions of the this compound waste to the alcohol. This reaction will be vigorous and produce hydrogen gas.
-
Control the rate of addition to keep the reaction manageable.
-
Once the reaction has ceased, slowly add water to the mixture to ensure all the hydride has been quenched.
-
-
Final Disposal:
-
The resulting solution will be alkaline. Neutralize it with a dilute acid (e.g., hydrochloric acid) until the pH is near neutral.
-
This neutralized solution can then be disposed of in accordance with local and institutional regulations. Always consult with your institution's environmental health and safety (EHS) office before drain disposal.[6]
-
Empty containers that held this compound should be rinsed with an alcohol, followed by water, and the rinsate should be neutralized and disposed of properly.[6]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
